Edetol
Description
an ingredient of anti-aging cosmetics; sensitive coating on piezoelectric crystal detectors of SO2; RN given refers to parent cpd
Properties
IUPAC Name |
1-[2-[bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H32N2O4/c1-11(17)7-15(8-12(2)18)5-6-16(9-13(3)19)10-14(4)20/h11-14,17-20H,5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSOXQYCFHDMMGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(CCN(CC(C)O)CC(C)O)CC(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H32N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
68258-71-9 (monotosylate) | |
| Record name | Edetol [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102603 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9026689 | |
| Record name | 1,1′,1′′,1′′′-(Ethylenedinitrilo)tetrakis(2-propanol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9026689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [HSDB] Colorless viscous liquid; [MSDSonline] | |
| Record name | 2-Propanol, 1,1',1'',1'''-(1,2-ethanediyldinitrilo)tetrakis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Edetol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7367 | |
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Boiling Point |
190 °C @ 1.0 MM HG | |
| Record name | TETRAKIS(2-HYDROXYPROPYL)ETHYLENEDIAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5349 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
MISCIBLE WITH WATER; SOL IN METHANOL, ETHANOL, TOLUENE, ETHYLENE GLYCOL, PERCHLOROETHYLENE | |
| Record name | TETRAKIS(2-HYDROXYPROPYL)ETHYLENEDIAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5349 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000001 [mmHg] | |
| Record name | Edetol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7367 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
VISCOUS LIQUID, WATER-WHITE LIQUID | |
CAS No. |
102-60-3 | |
| Record name | Tetrakis(2-hydroxypropyl)ethylenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102-60-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Edetol [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102603 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Edetol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760394 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 102-60-3 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=369219 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propanol, 1,1',1'',1'''-(1,2-ethanediyldinitrilo)tetrakis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1′,1′′,1′′′-(Ethylenedinitrilo)tetrakis(2-propanol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9026689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1',1'',1'''-ethylenedinitrilotetrapropan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.766 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EDETOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4R969U9FR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TETRAKIS(2-HYDROXYPROPYL)ETHYLENEDIAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5349 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Edetate (EDTA)
A Note on "Edetol": Initial searches for "this compound" did not yield a recognized pharmaceutical agent with a well-defined mechanism of action. However, "this compound" is a chemical synonym for N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine, a compound used in various industrial and cosmetic applications as a chelating and cross-linking agent.[1][2] Given the context of a query about a drug's mechanism of action, it is highly probable that the intended subject was Edetate , commonly known as EDTA (Ethylenediaminetetraacetic acid), a well-established chelating agent in medicine.[3][4] This guide will, therefore, focus on the comprehensive mechanism of action of Edetate.
Core Mechanism of Action: Chelation
The primary mechanism of action of Edetate is chelation.[3] Edetate is a potent chelating agent, meaning it can form multiple coordination bonds with a single metal ion.[5] Its structure, featuring multiple carboxyl and amine groups, allows it to act as a ligand, donating electron pairs to form stable, water-soluble complexes with di- and trivalent metal ions.[3] This process effectively sequesters the metal ions, rendering them biologically inert and facilitating their elimination from the body.[6][7]
The stability of the resulting metal-EDTA complex is dependent on the specific metal ion involved. Edetate has a high affinity for a range of heavy metals, including lead, mercury, cadmium, and zinc, as well as for calcium.[8][9][10] The formation of these stable, soluble complexes is the cornerstone of its therapeutic and industrial applications.[3]
Therapeutic Applications and Specific Mechanisms
Heavy Metal Poisoning: The most prominent clinical application of Edetate is in the treatment of heavy metal poisoning, particularly lead poisoning.[8][11] When administered, typically as Edetate Calcium Disodium (CaNa₂EDTA), it circulates in the bloodstream.[10] The calcium in the CaNa₂EDTA complex is displaced by heavy metals like lead, for which Edetate has a higher affinity.[8][10] This forms a stable lead-EDTA complex that is then excreted by the kidneys through urine, thereby reducing the body's toxic metal burden.[7][8][12] The use of the calcium disodium salt is crucial as it prevents the depletion of essential calcium from the body during chelation.[10]
Hypercalcemia: Edetate Disodium (without calcium) is used in the emergency treatment of hypercalcemia.[9] In this case, its high affinity for calcium allows it to bind with excess calcium ions in the serum, forming a soluble complex that is then renally excreted. This directly leads to a lowering of the serum calcium level.[9]
Anticoagulation: In a laboratory setting, Edetate is widely used as an anticoagulant in blood collection tubes.[3] It chelates calcium ions, which are a necessary cofactor in the blood coagulation cascade.[3] By sequestering calcium, Edetate effectively prevents blood clotting, preserving the sample for hematological analysis.[3]
Other Reported Mechanisms and Uses:
-
Cardiovascular Disease: While controversial and not FDA-approved for this indication, chelation therapy with Edetate has been explored for atherosclerosis.[11][13] Proposed mechanisms include the removal of calcium from atherosclerotic plaques, reduction of oxidative stress, and a decrease in cross-linking within arterial walls, potentially improving elasticity.[11][13]
-
Pharmaceutical Formulations: Edetate is used as a stabilizer in various drug formulations by chelating trace metal ions that could catalyze the degradation of active pharmaceutical ingredients.[3]
Quantitative Data
| Parameter | Value | Source |
| Theoretical Lead Sequestration | 1 g of edetate calcium disodium can bind approximately 620 mg of lead. | [8] |
| Actual Lead Excretion | Parenteral administration of 1 g of edetate calcium disodium in patients with acute lead poisoning results in the urinary excretion of an average of 3–5 mg of lead. | [8] |
| Pharmacokinetics: Half-life | The half-life of edetate calcium disodium is approximately 20–60 minutes. | [14] |
| Recommended Dosage (Lead Poisoning) | For adults and children, a typical dosage is 25 to 75 mg/kg/day, administered intramuscularly or intravenously. | [7] |
Experimental Protocols
Protocol: Assessing the Efficacy of Edetate in a Model of Lead Poisoning
-
Subject Selection: Utilize an appropriate animal model (e.g., rats) and induce lead toxicity through controlled administration of a lead salt (e.g., lead acetate in drinking water).
-
Baseline Measurement: Prior to treatment, collect 24-hour urine and blood samples to establish baseline lead levels using atomic absorption spectroscopy or inductively coupled plasma mass spectrometry (ICP-MS).
-
Treatment Administration: Divide subjects into a control group (receiving a saline placebo) and a treatment group (receiving a clinically relevant dose of Edetate Calcium Disodium, e.g., 50 mg/kg, intravenously).
-
Post-Treatment Sample Collection: Collect 24-hour urine and periodic blood samples at set intervals following administration (e.g., 1, 4, 8, 12, and 24 hours).
-
Analysis: Quantify the concentration of lead in the collected urine and blood samples using ICP-MS.
-
Efficacy Determination: Compare the urinary excretion of lead and the reduction in blood lead concentration between the treatment and control groups. A statistically significant increase in urinary lead excretion and a decrease in blood lead levels in the Edetate-treated group would demonstrate the drug's chelation efficacy.
-
Safety Monitoring: Monitor renal function throughout the experiment by measuring serum creatinine and BUN levels to assess for nephrotoxicity, a potential side effect of Edetate.[14]
Visualizations
Caption: The chelation process of Edetate with heavy metal ions and subsequent excretion.
Caption: Workflow for an experiment to determine the efficacy of Edetate chelation.
References
- 1. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 2. This compound | C14H32N2O4 | CID 7615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Disodium edetate? [synapse.patsnap.com]
- 4. francisholisticmedicalcenter.com [francisholisticmedicalcenter.com]
- 5. lyfemedical.com [lyfemedical.com]
- 6. This compound | 102-60-3 | Benchchem [benchchem.com]
- 7. Articles [globalrx.com]
- 8. drugs.com [drugs.com]
- 9. Edta - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 10. What is the mechanism of Edetate Calcium Disodium? [synapse.patsnap.com]
- 11. naturemedclinic.com [naturemedclinic.com]
- 12. Articles [globalrx.com]
- 13. venturisclinic.com [venturisclinic.com]
- 14. Edetate Calcium Disodium | Davis’s Drug Guide [nursing.unboundmedicine.com]
An In-depth Technical Guide to N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine, also known by trade names such as Quadrol® and Neutrol TE®, is a tetra-functional amino alcohol with a wide range of applications in various industrial and scientific fields.[1][2] Its unique structure, featuring four hydroxyl groups and two tertiary amine centers, allows it to function as a versatile crosslinking agent, catalyst, chelating agent, and monomer in polymer synthesis.[2][3] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, key applications, and relevant experimental protocols.
Physicochemical and Toxicological Properties
The properties of N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine are summarized in the tables below, providing a quick reference for researchers and professionals.
Chemical Identification
| Identifier | Value |
| IUPAC Name | 1-({2-[bis(2-hydroxypropyl)amino]ethyl}(2-hydroxypropyl)amino)propan-2-ol |
| CAS Number | 102-60-3 |
| EC Number | 203-041-4 |
| Molecular Formula | C₁₄H₃₂N₂O₄ |
| Molecular Weight | 292.41 g/mol |
| Synonyms | (Ethylenedinitrilo)tetra-2-propanol, EDTP, Quadrol, Neutrol TE |
Physical Properties
| Property | Value |
| Appearance | Clear, colorless to pale yellow viscous liquid |
| Density | 1.013 g/mL at 25 °C |
| Boiling Point | 175-181 °C at 0.8 mmHg |
| Melting Point | 32 °C |
| Flash Point | 211 °C (closed cup) |
| Vapor Pressure | 1 mmHg at 20 °C |
| Refractive Index | n20/D 1.4812 |
| Water Solubility | Miscible |
Toxicological Data
| Parameter | Value |
| Acute Oral Toxicity (LD50) | Rat: 2,890 mg/kg |
| Hazard Statements | Causes serious eye irritation, May cause an allergic skin reaction |
| Precautionary Statements | Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/eye protection/face protection. |
Synthesis
The primary industrial synthesis of N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine involves the reaction of ethylenediamine with four equivalents of propylene oxide.[1][4] This process is a ring-opening addition reaction, typically carried out under catalytic conditions.[1]
Caption: General synthesis pathway for N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine.
Key Applications
The unique molecular structure of N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine lends itself to a variety of applications, most notably in the production of polyurethane foams where it serves a dual role as both a catalyst and a crosslinking agent.[5]
Polyurethane Foam Production
In the manufacturing of polyurethane foams, this compound's two tertiary amine groups catalyze the reaction between a polyol and an isocyanate. Simultaneously, its four hydroxyl groups react with isocyanate groups, becoming incorporated into the polymer structure and increasing the crosslink density. This results in rigid polyurethane foams with enhanced mechanical strength and thermal stability.[5]
Caption: Catalytic and crosslinking role in polyurethane formation.
Other Notable Applications
-
Epoxy Resin Curing: It is used as a curing agent for epoxy resins.[1]
-
Chelating and Complexing Agent: The presence of multiple hydroxyl and amine groups allows it to form stable complexes with metal ions, making it useful in water treatment and as a sequestering agent.[4][6]
-
Biomedical Applications: It serves as a monomer in the synthesis of shape memory polyurethane foams and as a crosslinking agent in the creation of biocompatible hydrogels for neural tissue engineering.[1][3]
-
Cosmetics: In cosmetic formulations, it can be used as an emulsifying and skin-conditioning agent.[4]
Experimental Protocols: Preparation of Rigid Polyurethane Foam
The following is a representative protocol for the laboratory-scale preparation of rigid polyurethane foam. This protocol is intended as a guide and should be adapted and optimized for specific research needs.
Materials and Equipment
-
Part A (Isocyanate): Polymeric Methylene Diphenyl Diisocyanate (pMDI)
-
Part B (Polyol Blend):
-
Polyether Polyol
-
N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine (as catalyst and crosslinker)
-
Silicone surfactant (foam stabilizer)
-
Blowing agent (e.g., water, cyclopentane)
-
-
Disposable paper or plastic cups
-
Mechanical stirrer (2000-3000 rpm)
-
Digital scale
-
Timer
-
Fume hood
-
Personal Protective Equipment (safety goggles, gloves, lab coat)
Experimental Workflow
Caption: Step-by-step workflow for preparing polyurethane foam.
Procedure
-
Preparation of Part B (Polyol Blend): In a disposable cup, accurately weigh and combine the polyether polyol, N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine, silicone surfactant, and the blowing agent. Mix thoroughly with the mechanical stirrer for approximately 1-1.5 minutes at a moderate speed (e.g., 600 rpm) until a homogenous mixture is obtained.
-
Preparation of Part A (Isocyanate): In a separate disposable cup, weigh the required amount of pMDI. This should be done immediately before mixing with Part B, as isocyanates are moisture-sensitive.
-
Combining and Mixing: Pour Part A into Part B and immediately begin mixing at high speed (2000-3000 rpm) for a short, predetermined time (typically 5-10 seconds), depending on the system's reactivity.
-
Pouring and Curing: Immediately after mixing, pour the reacting mixture into a mold or onto a surface and allow it to expand freely. The time from the start of mixing until the foam begins to rise is known as the "cream time."
-
Observation and Characterization: Observe and record key reaction times, such as cream time, gel time, and tack-free time. Allow the foam to cure completely before handling and characterization.
Safety and Handling
N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine may cause serious eye irritation and allergic skin reactions. It is essential to handle this chemical in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of vapors and direct contact with skin and eyes. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.
References
- 1. N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine | 102-60-3 [chemicalbook.com]
- 2. N,N,N',N'-TETRAKIS(2-HYDROXYPROPYL)ETHYLENEDIAMINE (NEUROL TE) - Ataman Kimya [atamanchemicals.com]
- 3. N,N,N ,N -Tetrakis(2-Hydroxypropyl)ethylenediamine 98 102-60-3 [sigmaaldrich.com]
- 4. Page loading... [wap.guidechem.com]
- 5. nbinno.com [nbinno.com]
- 6. ES2988758T3 - Preparation of rigid polyurethane foam - Google Patents [patents.google.com]
Quadrol in Polymer Chemistry: A Technical Guide
Introduction
N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine, commercially known as Quadrol®, is a tetrafunctional primary amine that serves as a versatile building block in polymer chemistry.[1][2] Its unique structure, featuring four hydroxyl groups and two tertiary amine groups, allows it to function as a crosslinking agent, chain extender, and monomer in the synthesis of a variety of polymers.[1][3][4] The presence of hydroxyl groups enables reactions with isocyanates to form polyurethanes, while the tertiary amine groups can catalyze these reactions.[5] Furthermore, Quadrol can be modified to introduce other functionalities, making it a valuable component in the development of advanced polymeric materials for diverse applications, including biomedical devices, coatings, and adhesives.[2]
Quadrol's Role in Polymer Synthesis
Quadrol's primary function in polymer chemistry is to create a three-dimensional network structure through crosslinking. The four hydroxyl groups provide multiple reaction sites, leading to a high crosslink density. This network formation significantly influences the mechanical, thermal, and chemical properties of the resulting polymer. The tertiary amine groups within the Quadrol molecule can also act as catalysts in certain polymerization reactions, such as the formation of polyurethanes.[5]
Applications in Polyurethane Synthesis
Quadrol is extensively used in the synthesis of polyurethanes (PUs), where it acts as a crosslinker or chain extender, reacting with diisocyanates to form a thermoset polymer network. The resulting polyurethanes often exhibit excellent mechanical properties and thermal stability, making them suitable for a range of applications, from rigid foams to elastomers and coatings.[5][6] The tetrafunctionality of Quadrol allows for the formation of highly crosslinked networks, which contributes to the rigidity and thermal resistance of the final material.
Quantitative Data: Mechanical and Thermal Properties of a Quadrol-Based Polyurethane Network
The following table summarizes the key mechanical and thermal properties of a polyurethane network synthesized from Quadrol and hexamethylene diisocyanate (HDI).
| Property | Value |
| Mechanical Properties | |
| Tensile Strength | 80 - 85 MPa |
| Elongation at Break | ~15% |
| Modulus | ~1.5 GPa |
| Thermal Properties | |
| Glass Transition Temperature (Tg) | 85 °C |
Data sourced from a study on biomedical polyurethane networks.
Experimental Protocol: Synthesis of a Quadrol-Based Polyurethane Network
This protocol provides a representative procedure for the synthesis of a polyurethane network using Quadrol as a crosslinker.
Materials:
-
N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine (Quadrol)
-
Hexamethylene diisocyanate (HDI)
-
Solvent (e.g., anhydrous dimethylformamide, DMF)
-
Nitrogen source (for inert atmosphere)
-
Glass reaction vessel with mechanical stirrer, thermometer, and nitrogen inlet/outlet
-
Casting mold (e.g., Teflon or silicone)
-
Vacuum oven
Procedure:
-
Preparation of the Pre-polymer Mixture:
-
In the reaction vessel, dissolve a stoichiometric amount of Quadrol in the solvent under a nitrogen atmosphere. The concentration of the solution should be adjusted to achieve a suitable viscosity for mixing and casting.
-
Gently heat the mixture to ensure complete dissolution of Quadrol.
-
-
Addition of Diisocyanate:
-
Slowly add a stoichiometric amount of HDI to the Quadrol solution while stirring vigorously. The reaction is exothermic, so the addition rate should be controlled to maintain the desired reaction temperature.
-
Continue stirring the mixture for a specified period (e.g., 1-2 hours) to ensure thorough mixing and initiation of the polymerization reaction.
-
-
Casting and Curing:
-
Pour the resulting viscous liquid into the casting mold.
-
Place the mold in a vacuum oven and cure the polymer at an elevated temperature (e.g., 80-100 °C) for a predetermined time (e.g., 12-24 hours) to complete the crosslinking reaction.
-
After curing, allow the polymer to cool down to room temperature slowly to avoid internal stresses.
-
-
Post-Curing and Characterization:
-
The cured polyurethane network can be removed from the mold.
-
Post-curing at a slightly elevated temperature may be performed to ensure complete reaction of all functional groups.
-
The resulting polymer can then be characterized for its mechanical, thermal, and chemical properties using standard techniques such as tensile testing, dynamic mechanical analysis (DMA), thermogravimetric analysis (TGA), and Fourier-transform infrared spectroscopy (FTIR).
-
Applications in Hydrogel Formation
Quadrol and its derivatives can be utilized in the formation of hydrogels, which are three-dimensional polymer networks capable of absorbing large amounts of water. These hydrogels can be designed to be biocompatible and are explored for various biomedical applications, such as wound dressings and scaffolds for tissue engineering.[2] The hydrophilic nature of the hydroxyl groups in Quadrol contributes to the water-absorbing capacity of the resulting hydrogel.
Quantitative Data: Swelling Ratios of Representative Hydrogels
The swelling ratio is a critical parameter for hydrogels, indicating their capacity to absorb and retain water. The following table provides representative equilibrium water content for hydrogels prepared from Quadrol methacrylate.
| Hydrogel Composition | Equilibrium Water Content (% by weight) |
| Poly(Quadrol methacrylate) cross-linked with 4% tetraethylene glycol dimethacrylate | 80 - 85% |
| Poly(Quadrol dimethacrylate) cross-linked with 4% tetraethylene glycol dimethacrylate | > 90% |
Data sourced from a patent on hydrogels of Quadrol methacrylate polymers.
Experimental Protocol: Preparation of a Quadrol-Based Hydrogel
This protocol outlines a general procedure for the synthesis of a hydrogel using a Quadrol derivative.
Materials:
-
Quadrol methacrylate (monomer)
-
Tetraethylene glycol dimethacrylate (TEGDMA) (crosslinker)
-
Ammonium persulfate (initiator)
-
Deionized water
-
Nitrogen source
-
Polymerization mold
-
Lyophilizer (freeze-dryer)
Procedure:
-
Preparation of the Monomer Solution:
-
Prepare an aqueous solution of Quadrol methacrylate at the desired concentration.
-
Add the crosslinking agent, TEGDMA, to the monomer solution. The amount of crosslinker will determine the crosslink density and, consequently, the swelling properties of the hydrogel.
-
Degas the solution by bubbling nitrogen through it for about 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
-
Initiation of Polymerization:
-
Add the initiator, ammonium persulfate, to the monomer solution and mix thoroughly.
-
Immediately pour the solution into the polymerization mold.
-
-
Curing:
-
Allow the polymerization to proceed at room temperature or a slightly elevated temperature for a sufficient time (typically several hours) until a solid hydrogel is formed.
-
-
Purification and Swelling Studies:
-
Immerse the prepared hydrogel in a large volume of deionized water to remove any unreacted monomers, crosslinker, and initiator. The water should be changed periodically over several days.
-
To determine the equilibrium swelling ratio, the hydrogel is swollen to its maximum capacity, weighed, then dried completely (e.g., by lyophilization), and weighed again. The swelling ratio is calculated as the ratio of the weight of water absorbed to the weight of the dry hydrogel.
-
Applications in Epoxy Resins
Quadrol can also be employed as a curing agent (hardener) for epoxy resins. The amine groups in Quadrol react with the epoxide groups of the epoxy resin, leading to the formation of a crosslinked network. The tetrafunctionality of Quadrol contributes to a high crosslink density, resulting in cured epoxy systems with high thermal stability and mechanical strength. The specific curing conditions (temperature and time) will depend on the type of epoxy resin and the desired properties of the final product.
Quadrol is a highly versatile and valuable component in polymer chemistry, primarily owing to its tetrafunctional nature which allows for the creation of densely crosslinked polymer networks. Its applications in polyurethanes, hydrogels, and epoxy resins demonstrate its ability to significantly enhance the mechanical, thermal, and swelling properties of these materials. The ability to tailor the final properties of polymers by incorporating Quadrol makes it a key ingredient for researchers and professionals in the development of high-performance materials for a wide array of applications, from industrial coatings to advanced biomedical devices. Further research into the modification of Quadrol and its incorporation into novel polymer architectures will undoubtedly continue to expand its utility in the field of polymer science.
References
- 1. N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine | 102-60-3 [chemicalbook.com]
- 2. N,N,N ,N -Tetrakis(2-Hydroxypropyl)ethylenediamine 98 102-60-3 [sigmaaldrich.com]
- 3. One-pot, additive-free preparation of functionalized polyurethanes via amine–thiol–ene conjugation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine, 99% 100 mL | Request for Quote [thermofisher.com]
- 5. N,N,N',N'-Tetrakis (2-hydroxypropyl) ethylene-diamine, 102-60-3 / 25214-63-5, Tetrakis-[N-(2-hydroxy-propyl)]-ethylenediamine [mallakchemicals.com]
- 6. benchchem.com [benchchem.com]
Edetol: A Technical Overview of N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine
An In-depth Guide for Researchers and Drug Development Professionals
Edetol, known chemically as N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine, is a polyfunctional amine derivative.[1] It is also recognized by other names such as Quadrol and Tetrahydroxypropyl ethylenediamine.[2][3][4] This document provides a comprehensive technical overview of this compound, focusing on its synthesis, properties, and applications relevant to the scientific and drug development communities.
Physicochemical Properties
This compound is a colorless to pale yellow viscous liquid that is miscible with water and organic solvents like ethanol and methanol.[1] Its key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 102-60-3 | [1][2] |
| Molecular Formula | C₁₄H₃₂N₂O₄ | [1][2] |
| Molecular Weight | 292.41 g/mol | [1][2] |
| Boiling Point | 190 °C @ 1.0 mmHg | [1] |
| Density | 1.013 g/mL at 25 °C | |
| Refractive Index | n20/D 1.4812 |
Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of ethylenediamine with 2-propanol in the presence of a catalyst.[1] While specific industrial synthesis protocols are proprietary, a general laboratory-scale synthesis can be described.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine (this compound) from ethylenediamine and propylene oxide.
Materials:
-
Ethylenediamine
-
Propylene oxide
-
Methanol (as solvent)
-
Water
-
Catalyst (e.g., a basic catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Distillation apparatus for purification
Procedure:
-
In a round-bottom flask, dissolve ethylenediamine in methanol.
-
Slowly add propylene oxide to the solution while stirring continuously. The reaction is exothermic, and the temperature should be controlled.
-
Add the catalyst to the reaction mixture.
-
Heat the mixture to reflux and maintain for several hours to ensure the completion of the reaction.
-
After the reaction is complete, cool the mixture to room temperature.
-
The crude product can be purified by vacuum distillation to remove the solvent and any unreacted starting materials.
-
Characterize the final product using techniques such as NMR and IR spectroscopy to confirm its structure and purity.
Applications in Research and Development
This compound's unique structure, with four hydroxyl groups and two tertiary amino groups, makes it a versatile molecule with a range of applications.[5]
1. Chelating Agent: The hydroxyl groups in this compound allow it to chelate metal ions, which can influence various enzymatic activities and cellular processes.[1] This property is utilized in cosmetics and other formulations to sequester metal ions.[6]
2. Cross-linking Agent: this compound serves as a cross-linking agent in the synthesis of polymers, particularly polyurethanes.[1] It is used to create biocompatible hydrogels that can mimic the extracellular matrix, providing a supportive environment for cell growth, including neural cells.[7]
3. Biomedical Applications: this compound is a monomer used in the synthesis of shape memory polyurethane (SMPU) foams for various biomedical applications.[5][7] These applications include:
-
Actuators for treating ischemic stroke.[7]
-
Thrombus removal devices activated by laser light.[7]
-
Self-deployable neuronal electrodes.[7]
-
Vascular stents and sutures in microsurgery.[7]
4. Other Industrial Uses: this compound also finds application as a catalyst in the production of urethane foams, a curing agent for epoxy resins, a viscosity modifier, and in the manufacture of surfactants and plasticizers.[1][3][5]
Biological Activity and Signaling Pathways
While this compound itself is not a drug with a specific signaling pathway, its role as a building block for biomaterials and its chelating properties have biological implications.
Chelation and Its Biological Impact: The ability of this compound to bind metal ions can indirectly affect biological pathways where these ions act as cofactors for enzymes. This can modulate cellular processes that are dependent on metal ion concentrations.
Below is a conceptual workflow illustrating the application of this compound in creating biomaterials for cell studies.
As depicted, this compound is a key component in the synthesis of hydrogel scaffolds, which are then used in cell culture experiments to study cell growth and other biological phenomena.
Conclusion
This compound is a versatile chemical compound with significant applications in material science and biomedical engineering. Its properties as a chelating and cross-linking agent enable its use in a variety of industrial and research settings. For drug development professionals, this compound's primary relevance lies in its role as a monomer for creating advanced biomaterials for drug delivery systems and tissue engineering scaffolds.
References
- 1. This compound | 102-60-3 | Benchchem [benchchem.com]
- 2. This compound | C14H32N2O4 | CID 7615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 4. Tetrahydroxypropyl Ethylenediamine - Cosmetic Analysis [cosmeticanalysis.com]
- 5. N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine | 102-60-3 [chemicalbook.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. N,N,N',N'-TETRAKIS(2-HYDROXYPROPYL)ETHYLENEDIAMINE (NEUROL TE) - Ataman Kimya [atamanchemicals.com]
Edetol as a Biological Buffer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Edetol, also known as N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine or Quadrol, is a versatile chemical compound with a range of applications in biomedical research and pharmaceutical development. While it is recognized for its roles as a cross-linking agent and a chelating agent, its utility as a biological buffer is less documented. This technical guide provides an in-depth exploration of the core properties of this compound as a biological buffer, including its physicochemical characteristics, effective buffering ranges, and detailed protocols for its preparation and use in experimental settings.
Introduction
The precise control of pH is critical in a vast array of biological and biochemical experiments, from enzyme kinetics and cell culture to the formulation of therapeutic agents. Biological buffers are essential for maintaining a stable pH environment, thereby ensuring the integrity and activity of sensitive biological molecules and systems. This compound, a tetrafunctional tertiary amine, possesses properties that make it a candidate for use as a biological buffer, particularly in alkaline conditions. This guide aims to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical guidance required to effectively utilize this compound in their work.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of a buffering agent is paramount to its successful application. Key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Synonyms | Quadrol, N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine | [1] |
| Molecular Formula | C₁₄H₃₂N₂O₄ | [2] |
| Molecular Weight | 292.41 g/mol | [2] |
| Appearance | Viscous, colorless to pale yellow liquid | [3] |
| Solubility | Miscible with water, ethanol, methanol, toluene | [1] |
| pKa₁ (25 °C, 0.15M NaCl) | 4.30 ± 0.04 | [4] |
| pKa₂ (25 °C, 0.15M NaCl) | 8.99 ± 0.04 | [4] |
Buffering Characteristics of this compound
The buffering capacity of a solution is its ability to resist changes in pH upon the addition of an acid or a base. This capacity is maximal at the pKa of the buffering agent. Based on potentiometric titration, this compound has two experimentally determined pKa values: 4.30 and 8.99.[4] This indicates that this compound can be an effective buffer in two distinct pH ranges.
Effective Buffering Ranges
The effective buffering range for a buffer is generally considered to be pKa ± 1. Therefore, this compound can be utilized as a buffer in the following pH ranges:
-
Acidic Range: pH 3.30 - 5.30
-
Alkaline Range: pH 7.99 - 9.99
The presence of two distinct buffering ranges makes this compound a versatile tool for various biochemical and pharmaceutical applications.
Mechanism of Buffering Action
This compound is a polyprotic base, meaning it can accept more than one proton. The two tertiary amine groups in its structure are responsible for its buffering capacity. The pKa values correspond to the deprotonation of the dicationic and monocationic forms of the molecule. The equilibrium between the protonated and deprotonated forms of these amine groups allows the solution to resist changes in pH.
Caption: Chemical equilibrium of this compound as a diprotic buffer.
Experimental Protocols
The following section provides detailed methodologies for the preparation and use of this compound as a biological buffer.
Preparation of a Stock Solution
A concentrated stock solution of this compound can be prepared and diluted to the desired final concentration for various applications.
Materials:
-
This compound (N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine)
-
High-purity water (e.g., deionized, distilled, or Milli-Q)
-
Calibrated pH meter
-
Stir plate and stir bar
-
Volumetric flasks and graduated cylinders
-
Hydrochloric acid (HCl) or other suitable acid for pH adjustment
Procedure:
-
Weighing: Accurately weigh the required amount of this compound to prepare a stock solution of a desired molarity (e.g., 1 M). For a 1 M stock solution, dissolve 292.41 g of this compound in approximately 800 mL of high-purity water.
-
Dissolving: Place the beaker on a stir plate and add a stir bar. Stir the solution until the this compound is completely dissolved. This compound is a viscous liquid, so thorough mixing is essential.
-
Volume Adjustment: Transfer the dissolved this compound solution to a 1 L volumetric flask. Rinse the beaker with a small amount of high-purity water and add the rinsing to the volumetric flask to ensure all the this compound is transferred. Bring the final volume to 1 L with high-purity water.
-
Storage: Store the 1 M this compound stock solution at room temperature in a tightly sealed container. The solution is stable under normal temperatures and pressures.[5]
Preparation of a Working Buffer Solution
This protocol describes the preparation of an this compound buffer at a specific pH and concentration.
Example: Preparation of 100 mL of 100 mM this compound Buffer, pH 9.0
-
Dilution: Pipette 10 mL of the 1 M this compound stock solution into a beaker containing approximately 80 mL of high-purity water.
-
pH Adjustment: Place the beaker on a stir plate with a stir bar. Immerse a calibrated pH electrode into the solution. Slowly add a suitable acid, such as 1 M HCl, dropwise while monitoring the pH. Continue adding acid until the pH of the solution reaches 9.0.
-
Final Volume: Once the desired pH is achieved, transfer the solution to a 100 mL volumetric flask and bring the final volume to 100 mL with high-purity water.
-
Sterilization (Optional): If required for the specific application (e.g., cell culture), the buffer solution can be sterilized by filtration through a 0.22 µm filter.
Caption: General workflow for preparing an this compound buffer solution.
Example Application: this compound in Tissue Clearing
This compound (Quadrol) has been utilized as a component of a "Decoloring Buffer" in tissue clearing protocols.[6]
Protocol:
-
Preparation of 25% Quadrol in 1X PBS:
-
To prepare 1 L of the buffer, add 250 g of N,N,N',N'-Tetrakis(2-Hydroxypropyl)ethylenediamine (Quadrol) to a container.
-
Add 100 mL of 10X Phosphate-Buffered Saline (PBS).
-
Add high-purity water to bring the final volume to 1 L.
-
Mix thoroughly until the viscous liquid is fully dissolved and the solution is homogenous.
-
-
Storage and Handling:
Considerations for Use
When using this compound as a biological buffer, several factors should be taken into account:
-
Chelating Properties: this compound is a known chelating agent and can bind to metal ions.[3] This can be advantageous in some applications by preventing metal-catalyzed reactions, but it may interfere with experiments that require specific metal ion concentrations, such as certain enzyme assays.
-
Ionic Strength: The ionic strength of the buffer can affect biological systems. The addition of an acid (e.g., HCl) to adjust the pH will contribute to the overall ionic strength of the solution.
-
Temperature Dependence: The pKa of a buffer can be temperature-dependent. For precise applications, it is advisable to adjust the pH of the this compound buffer at the temperature at which the experiment will be conducted.
-
Compatibility: The compatibility of this compound with specific assays and biological systems should be evaluated. Preliminary experiments may be necessary to ensure that this compound does not interfere with the experimental outcome. For instance, as a tertiary amine, it may have an impact on certain enzymatic reactions.
Conclusion
This compound, with its two distinct pKa values, offers a versatile option as a biological buffer for both acidic and alkaline pH ranges. Its utility in various applications, from biochemical assays to tissue clearing, underscores its potential as a valuable tool for researchers. By following the detailed protocols and considering the key factors outlined in this guide, scientists and drug development professionals can confidently incorporate this compound into their experimental designs to maintain precise pH control. Further research into the temperature dependence of its pKa and its compatibility with a broader range of biological assays would be beneficial to expand its application in the scientific community.
References
- 1. N,N,N',N'-TETRAKIS(2-HYDROXYPROPYL)ETHYLENEDIAMINE (NEUROL TE) - Ataman Kimya [atamanchemicals.com]
- 2. N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine, 99% 100 mL | Request for Quote [thermofisher.com]
- 3. Page loading... [wap.guidechem.com]
- 4. The pK(a) values of N,N,N',N'-tetrakis-(2-hydroxypropyl)ethylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mt.com [mt.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
The Pivotal Role of Quadrol in Polyurethane Production: A Technical Review
An in-depth analysis of N,N,N',N'-tetrakis(2-hydroxypropyl)ethylenediamine (Quadrol) as a crucial component in the synthesis of a wide array of polyurethane materials. This guide explores its function as both a crosslinker and a catalyst, providing a comprehensive overview for researchers, scientists, and professionals in drug development and polymer chemistry.
Quadrol, a tetrafunctional amine alcohol, is a significant building block in the polyurethane industry. Its unique structure, featuring four secondary hydroxyl groups and two tertiary amine nitrogens, allows it to impart a high degree of crosslinking and catalytic activity during the polymerization process. This dual functionality makes it a versatile additive in the production of rigid and flexible foams, coatings, adhesives, elastomers, and specialized biomedical materials.
Dual Functionality: Crosslinker and Catalyst
The fundamental chemistry of polyurethane formation involves the reaction of a di- or polyisocyanate with a polyol. Quadrol participates in this reaction through its four hydroxyl groups, which react with isocyanate groups to form urethane linkages. The tetrafunctional nature of Quadrol leads to the formation of a densely crosslinked three-dimensional network. This high crosslink density is instrumental in enhancing the mechanical strength, thermal stability, and chemical resistance of the final polyurethane product.
Simultaneously, the two tertiary amine groups within the Quadrol molecule act as catalysts, accelerating the gelling reaction (urethane formation) and, in the case of foams, the blowing reaction (water-isocyanate reaction to produce carbon dioxide). This catalytic activity allows for greater control over the curing process and the final properties of the polyurethane.[1][2]
Impact on Polyurethane Properties: A Quantitative Perspective
The concentration of Quadrol in a polyurethane formulation is a critical parameter that can be tailored to achieve specific material properties. While specific quantitative data directly correlating varying Quadrol concentrations to material properties is dispersed throughout scientific literature and patents, the general trends indicate a significant influence on mechanical and thermal characteristics.
An increase in Quadrol content generally leads to a higher crosslink density. This, in turn, is expected to enhance the following properties:
-
Mechanical Properties: Increased hardness, compressive strength, and tensile strength are anticipated with higher Quadrol concentrations. However, this often comes at the expense of reduced elongation at break, as the more rigid network restricts chain mobility.
-
Thermal Properties: A higher crosslink density typically results in an increased glass transition temperature (Tg), indicating improved thermal stability at elevated temperatures.
The following tables summarize typical data on the physical and chemical properties of Quadrol and the general effects of crosslinker concentration on polyurethane properties, providing a baseline for formulation development.
Table 1: Typical Physical and Chemical Properties of Quadrol
| Property | Value | Reference |
| Chemical Name | N,N,N',N'-tetrakis(2-hydroxypropyl)ethylenediamine | [3][4] |
| CAS Number | 102-60-3 | [4] |
| Molecular Formula | C₁₄H₃₂N₂O₄ | [5] |
| Molecular Weight | 292.41 g/mol | [5] |
| Appearance | Colorless to pale yellow viscous liquid | [4] |
| Hydroxyl Value | ~770 mg KOH/g | [1] |
| Functionality | 4 (hydroxyl), 2 (tertiary amine) | [1] |
Table 2: General Influence of Crosslinker Concentration on Polyurethane Properties
| Property | Effect of Increasing Crosslinker Concentration |
| Mechanical Properties | |
| Hardness | Increases |
| Tensile Strength | Generally Increases |
| Compressive Strength (Foams) | Generally Increases |
| Elongation at Break | Decreases |
| Thermal Properties | |
| Glass Transition Temperature (Tg) | Increases |
| Thermal Stability | Generally Increases |
| Other Properties | |
| Swelling in Solvents | Decreases |
Experimental Protocols: Synthesis of Quadrol-Based Polyurethanes
While specific formulations are often proprietary, the following sections provide generalized experimental protocols for the synthesis of rigid polyurethane foam and a polyurethane elastomer, illustrating the role of Quadrol in the process. These are intended as a starting point for laboratory-scale preparations.
Synthesis of a Rigid Polyurethane Foam
This protocol outlines a two-component approach for preparing a rigid polyurethane foam where Quadrol is part of the polyol component.
Materials:
-
Component A (Polyol Blend):
-
Polyether Polyol (e.g., sucrose or sorbitol-based, hydroxyl value 400-500 mg KOH/g)
-
Quadrol (as crosslinker and catalyst)
-
Silicone Surfactant (for cell stabilization)
-
Blowing Agent (e.g., water, HFOs)
-
Amine Catalyst (optional, for controlling reaction profile)
-
-
Component B (Isocyanate):
-
Polymeric Methylene Diphenyl Diisocyanate (pMDI)
-
Procedure:
-
Preparation of Component A: In a suitable container, thoroughly mix the polyether polyol, Quadrol, silicone surfactant, and any additional amine catalyst until a homogeneous blend is achieved.
-
Addition of Blowing Agent: Carefully add the blowing agent (e.g., water) to Component A and mix vigorously.
-
Mixing of Components: In a separate container, weigh the required amount of Component B (pMDI). Add Component B to Component A and mix at high speed (e.g., 2000-3000 rpm) for a short period (typically 5-10 seconds) until the mixture is uniform.
-
Foaming and Curing: Immediately pour the reacting mixture into a mold. The mixture will begin to expand (cream time), rise (rise time), and solidify (tack-free time). Allow the foam to cure at room temperature or in an oven at a specified temperature (e.g., 70°C) to ensure complete reaction.
Synthesis of a Polyurethane Elastomer
This protocol describes a prepolymer method for synthesizing a polyurethane elastomer where Quadrol can be used as a chain extender and crosslinker.
Materials:
-
Polyol (e.g., Poly(tetramethylene ether) glycol - PTMEG, or a polyester polyol)
-
Diisocyanate (e.g., Methylene diphenyl diisocyanate - MDI)
-
Quadrol (as a chain extender/crosslinker)
-
Catalyst (e.g., Dibutyltin dilaurate - DBTDL)
Procedure:
-
Prepolymer Synthesis: In a reaction vessel under a nitrogen atmosphere, react the polyol with an excess of the diisocyanate at an elevated temperature (e.g., 80°C) with stirring to form an isocyanate-terminated prepolymer. The reaction progress can be monitored by titrating for the isocyanate content.
-
Chain Extension/Crosslinking: Cool the prepolymer to a suitable temperature (e.g., 60°C). Add the calculated amount of Quadrol and the catalyst to the prepolymer with vigorous stirring.
-
Casting and Curing: Pour the resulting mixture into a preheated mold and cure in an oven at a specified temperature and time (e.g., 100°C for several hours) to complete the crosslinking reaction.
Visualizing the Role of Quadrol: Reaction Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key reaction involving Quadrol and a typical experimental workflow for polyurethane foam synthesis.
Applications in Advanced Materials
The unique properties imparted by Quadrol make it a valuable component in the development of advanced materials.
-
Shape Memory Polyurethanes (SMPs): Quadrol is used to create covalently crosslinked networks in SMPs. These materials can be programmed into a temporary shape and will recover their original shape upon exposure to an external stimulus, such as heat. The crosslinks formed by Quadrol act as the netpoints that store the permanent shape.[4][5]
-
Biomedical Applications: The biocompatibility of certain polyurethane formulations has led to their use in medical devices. Quadrol-based polyurethanes have been explored for applications such as in-situ forming scaffolds for tissue engineering and as components of biocompatible hydrogels.
-
High-Performance Coatings and Adhesives: The high crosslink density achievable with Quadrol contributes to the development of coatings with excellent chemical resistance, abrasion resistance, and durability. In adhesives, it can enhance bond strength and thermal stability.[3][4]
Conclusion
Quadrol's dual functionality as a crosslinker and a catalyst makes it a highly effective and versatile component in polyurethane production. By carefully controlling its concentration in formulations, researchers and manufacturers can tailor the mechanical, thermal, and chemical properties of a wide range of polyurethane materials. From commodity foams to advanced shape-memory polymers and biomedical devices, Quadrol continues to be a key ingredient in the innovation and application of polyurethane chemistry. Further research into the precise quantitative effects of Quadrol on polyurethane network architecture and final properties will undoubtedly lead to the development of new materials with enhanced performance characteristics.
References
- 1. N,N,N',N'-Tetrakis (2-hydroxypropyl) ethylene-diamine, 102-60-3 / 25214-63-5, Tetrakis-[N-(2-hydroxy-propyl)]-ethylenediamine [mallakchemicals.com]
- 2. mdpi.com [mdpi.com]
- 3. N,N,N',N'-TETRAKIS(2-HYDROXYPROPYL)ETHYLENEDIAMINE (NEUROL TE) - Ataman Kimya [atamanchemicals.com]
- 4. N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine | 102-60-3 [chemicalbook.com]
- 5. N,N,N′,N′-テトラキス(2-ヒドロキシプロピル)エチレンジアミン 98% | Sigma-Aldrich [sigmaaldrich.com]
In-Depth Technical Guide to the Applications of C14H32N2O4 (N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine)
For Researchers, Scientists, and Drug Development Professionals
Abstract
The chemical compound with the formula C14H32N2O4, scientifically known as N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine, and commonly referred to by trade names such as Edetol and Quadrol, is a versatile polyfunctional amine with a wide range of applications in industrial and biomedical fields. Its unique structure, featuring a central ethylenediamine backbone with four pendant hydroxypropyl groups, imparts properties as a chelating agent, a cross-linker, a catalyst, and a biological modulator. This technical guide provides a comprehensive overview of the core applications of C14H32N2O4, with a focus on its use in the synthesis of advanced biomaterials and its immunomodulatory effects. Detailed experimental protocols, quantitative data, and visualizations of key processes are presented to facilitate further research and development.
Chemical and Physical Properties
N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine is a viscous, colorless to pale yellow liquid at room temperature.[1][2] Its key properties are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C14H32N2O4 | [1][2] |
| Molecular Weight | 292.41 g/mol | |
| CAS Number | 102-60-3 | |
| Density | 1.013 g/mL at 25 °C | |
| Boiling Point | 175-181 °C at 0.8 mmHg | |
| Refractive Index | n20/D 1.4812 | |
| Synonyms | This compound, Quadrol, 1,1',1'',1'''-(Ethylenedinitrilo)tetra-2-propanol | [1] |
Core Applications
The diverse applications of C14H32N2O4 stem from its bifunctional nature, possessing both tertiary amine and hydroxyl groups. These functionalities allow it to act as a cross-linking agent in polymerization reactions and as a chelating agent for metal ions.
Polymer Chemistry: A Building Block for Advanced Materials
N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine serves as a crucial monomer and cross-linking agent in the synthesis of various polymers, most notably polyurethanes.[3] Its four hydroxyl groups provide multiple sites for reaction with isocyanates, leading to the formation of highly cross-linked, three-dimensional polymer networks.[3]
C14H32N2O4 is utilized as a monomer in the creation of covalently cross-linked, amorphous shape memory polyurethane foams.[1][2] These foams exhibit the ability to recover their original shape from a temporary, deformed state upon the application of an external stimulus, such as heat. This property makes them highly suitable for a range of biomedical devices, including:
-
Actuators for ischemic stroke treatment: Devices that can be delivered to a blood clot in a compressed form and then expanded to restore blood flow.[1]
-
Thrombus removal devices: Laser-activated devices for the mechanical disruption and removal of blood clots.[1]
-
Self-deployable neuronal electrodes: Electrodes that can be implanted in a minimally invasive manner and then expand to their functional shape.[1]
-
Vascular stents: Scaffolds to keep blood vessels open.[2]
-
Sutures for microsurgery, ocular implants, and bandages. [2]
Experimental Protocol: Synthesis of Shape Memory Polyurethane Foam
A general procedure for the synthesis of polyurethane foams involves the reaction of a polyol component with a diisocyanate in the presence of catalysts and other additives.[4][5]
-
Preparation of the Polyol Mixture:
-
In a reaction vessel, combine the desired amounts of a base polyol (e.g., a polyester or polyether polyol), N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine as a cross-linker, a surfactant (e.g., a silicone-based surfactant), and a catalyst (e.g., a tertiary amine catalyst).[4][5]
-
The ratio of the components will determine the final properties of the foam.
-
-
Mixing and Foaming:
-
Add the diisocyanate (e.g., polymeric methylene diphenyl diisocyanate - pMDI) to the polyol mixture and stir vigorously.[5]
-
Water is often included as a blowing agent, reacting with the isocyanate to produce carbon dioxide gas, which leads to foam expansion.[5]
-
The reaction is typically carried out at room temperature.[5]
-
-
Curing:
-
Allow the foam to rise and cure. The curing time and temperature will depend on the specific formulation.
-
Quantitative Data: Polyurethane Foam Properties
The physical and mechanical properties of polyurethane foams are highly dependent on their formulation. The table below presents a summary of properties for a rigid polyurethane foam, where C14H32N2O4 acts as a catalyst and cross-linker.[3]
| Property | Value |
| Hydroxyl Number | 770 mg KOH/g |
| Nominal Functionality | 4 |
| Nominal Molecular Weight | 292 |
| Density at 77 °F | 8.59 lbs/gal |
| Viscosity at 77 °F | 56000 cps |
As a cross-linking agent, N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine is instrumental in the fabrication of biocompatible hydrogels that support the growth and proliferation of neural cells.[1] These hydrogels are designed to mimic the extracellular matrix (ECM), providing a supportive scaffold for cell adhesion and outgrowth, which is crucial for neural tissue engineering applications.[1]
Experimental Protocol: Preparation of a Quadrol-Crosslinked Hydrogel
While a specific detailed protocol for a Quadrol-crosslinked hydrogel for neural culture was not found in the immediate search results, a general approach for creating hydrogels for this purpose involves the following steps:
-
Polymer Solution Preparation: Dissolve a base polymer (e.g., gelatin, hyaluronic acid) in a suitable buffer.[6]
-
Cross-linker Addition: Add N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine to the polymer solution. The concentration of the cross-linker will influence the mechanical properties of the hydrogel.
-
Initiation of Cross-linking: The cross-linking reaction may be initiated by a change in temperature, pH, or the addition of an initiator, depending on the specific polymer system.
-
Cell Encapsulation (Optional): For 3D cell culture, neural cells can be suspended in the polymer/cross-linker solution before gelation.[6]
-
Gelation and Characterization: Allow the hydrogel to fully form. Characterize its properties, such as swelling ratio, degradation rate, and mechanical stiffness, to ensure it is suitable for supporting neuronal growth.[7]
Logical Relationship: Hydrogel Properties and Neuronal Growth
References
- 1. N,N,N',N'-TETRAKIS(2-HYDROXYPROPYL)ETHYLENEDIAMINE (NEUROL TE) - Ataman Kimya [atamanchemicals.com]
- 2. N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine | 102-60-3 [chemicalbook.com]
- 3. N,N,N',N'-Tetrakis (2-hydroxypropyl) ethylene-diamine, 102-60-3 / 25214-63-5, Tetrakis-[N-(2-hydroxy-propyl)]-ethylenediamine [mallakchemicals.com]
- 4. Rational Design of a Polyurethane Foam - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. researchgate.net [researchgate.net]
- 7. Preparation and in vitro characterization of cross-linked collagen-gelatin hydrogel using EDC/NHS for corneal tissue engineering applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety and Handling of Tetrakis(2-hydroxypropyl)ethylenediamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety, handling, and biological effects of Tetrakis(2-hydroxypropyl)ethylenediamine, also known as Quadrol. The information is intended to support laboratory safety and inform research and development activities.
Chemical and Physical Properties
Tetrakis(2-hydroxypropyl)ethylenediamine is a polyfunctional amine with a range of applications in industrial and biomedical fields.[1][2][3][4] It is a viscous, colorless to pale yellow liquid at room temperature.[3] Its structure, featuring four hydroxypropyl groups attached to an ethylenediamine backbone, imparts both hydrophilic and basic characteristics.[3][5]
Table 1: Physical and Chemical Properties of Tetrakis(2-hydroxypropyl)ethylenediamine
| Property | Value | Reference(s) |
| CAS Number | 102-60-3 | [6] |
| Molecular Formula | C₁₄H₃₂N₂O₄ | [1] |
| Molecular Weight | 292.41 g/mol | [1] |
| Appearance | Colorless to pale yellow viscous liquid | [3] |
| Odor | Faint amine-like | [3] |
| Melting Point | 32 °C | [6] |
| Boiling Point | 175 - 181 °C at 1.1 hPa | [6] |
| Flash Point | 211 °C (closed cup) | [6] |
| Density | 1.013 g/mL at 25 °C | [6] |
| Solubility | Soluble in water | [1] |
| Vapor Pressure | 0.000011 hPa at 20 °C | [6] |
| log Pow | -2.08 at 25 °C | [6] |
| pH | 10.4 (10 g/L in H₂O at 20 °C) | [6] |
Hazard Identification and GHS Classification
Tetrakis(2-hydroxypropyl)ethylenediamine is classified as causing serious eye irritation and may cause an allergic skin reaction.[6]
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |
Signal Word: Warning
Hazard Pictogram:
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
-
P333+P313: If skin irritation or rash occurs: Get medical advice/attention.[6]
Safe Handling and Storage
Proper handling and storage procedures are crucial to minimize risks associated with Tetrakis(2-hydroxypropyl)ethylenediamine.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling. The following PPE is recommended:
-
Eye/Face Protection: Chemical safety goggles or a face shield.[8]
-
Hand Protection: Nitrile or other chemically resistant gloves.[8]
-
Body Protection: A laboratory coat.[8]
-
Respiratory Protection: In cases where aerosols or mists may be generated, a NIOSH-approved respirator is recommended.[8]
Handling Procedures
-
Handle in a well-ventilated area, preferably within a chemical fume hood.[8]
-
Avoid contact with skin and eyes.[8]
-
Avoid inhalation of vapors or mists.[6]
-
Use engineering controls to minimize exposure.
-
Wash hands thoroughly after handling.[6]
Storage
-
Store in a tightly closed container in a dry and well-ventilated place.[6]
-
Keep in a cool place.[6]
-
Store away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[9]
Emergency Procedures
First Aid Measures
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[6]
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation or a rash occurs.[6]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6]
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[6]
Fire Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]
-
Specific Hazards: No data available.
-
Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[6]
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[6]
-
Environmental Precautions: Do not let the product enter drains.[6]
-
Methods for Cleaning Up: Soak up with inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.[6]
Toxicological Information
Studies suggest that Tetrakis(2-hydroxypropyl)ethylenediamine exhibits low acute toxicity.[6] However, prolonged or repeated exposure may lead to mild irritation of the skin, eyes, and respiratory tract.[6]
Table 3: Acute Toxicity Data
| Route | Species | Test | Value | Reference(s) |
| Oral | Rat (female) | LD50 | 2,890 mg/kg | [6] |
| Dermal | Rat (male and female) | LD50 | > 2,000 mg/kg | [6] |
Experimental Protocol: Acute Dermal Irritation (Representative OECD 404 Method)
This protocol is a representative example based on the OECD 404 guideline for acute dermal irritation testing.
-
Test Animals: Healthy young adult albino rabbits are used.
-
Preparation: Approximately 24 hours before the test, fur is removed from a small area (about 6 cm²) of the dorsal skin by clipping.[10]
-
Application: A dose of 0.5 mL of the liquid test substance is applied to the prepared skin area. The site is then covered with a gauze patch and semi-occlusive dressing.[10]
-
Exposure: The exposure period is 4 hours.[10]
-
Observation: After the exposure period, the dressing is removed, and the skin is gently cleansed. The skin is then examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.[10]
-
Scoring: Dermal reactions are scored according to a standardized grading system.
Experimental Protocol: Acute Eye Irritation (Representative OECD 405 Method)
This protocol is a representative example based on the OECD 405 guideline for acute eye irritation testing.
-
Test Animals: Healthy adult albino rabbits are used.[11]
-
Procedure: A single dose of the test substance is applied to the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[12]
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The observation period may be extended to 21 days to assess the reversibility of any effects.[11]
-
Evaluation: Ocular reactions, including corneal opacity, iritis, and conjunctival redness and chemosis, are scored using a standardized system.[7]
Biological Activity: Immunostimulatory Effects
Tetrakis(2-hydroxypropyl)ethylenediamine, under the name Quadrol, has been shown to possess immunostimulant properties, particularly affecting macrophage activity.[13][14]
Macrophage Activation
-
Enhanced Glucose Utilization: Quadrol has been observed to enhance glucose utilization in macrophage cultures in a time and concentration-dependent manner.[15]
-
Increased Phagocytosis: In vitro studies have demonstrated that Quadrol induces a time and concentration-dependent increase in the phagocytosis of polystyrene beads by mouse peritoneal macrophages.[14]
Proposed Signaling Pathway: NF-κB Activation
While the precise signaling pathway of Quadrol-induced macrophage activation has not been fully elucidated, the nuclear factor-kappa B (NF-κB) pathway is a primary candidate. NF-κB is a master regulator of the inflammatory and immune responses in macrophages.[1][3] It is hypothesized that Quadrol, upon interacting with a cell surface receptor, initiates an intracellular signaling cascade that leads to the activation and nuclear translocation of NF-κB, which in turn upregulates the expression of genes involved in macrophage activation, glucose metabolism, and phagocytosis.
Experimental Protocol: In Vitro Macrophage Stimulation and Phagocytosis Assay (Representative)
This protocol describes a general method for assessing the immunostimulatory effects of a test compound on macrophages.
-
Cell Culture: Mouse peritoneal macrophages or a macrophage cell line (e.g., RAW 264.7) are cultured in appropriate media.
-
Stimulation: Macrophages are exposed to varying concentrations of Tetrakis(2-hydroxypropyl)ethylenediamine for a defined period (e.g., 4 hours).[14]
-
Phagocytosis Assay:
-
Fluorescently labeled polystyrene beads or bacteria (e.g., pHrodo Red E. coli BioParticles) are added to the macrophage cultures.[16]
-
The cells are incubated to allow for phagocytosis.
-
The uptake of the fluorescent particles by macrophages is quantified using flow cytometry or fluorescence microscopy.[16]
-
-
Glucose Utilization Assay:
Disposal Considerations
-
Dispose of waste materials in accordance with local, state, and federal regulations.[6]
-
Do not dispose of the chemical down the drain.[6]
-
Contaminated packaging should be treated as the product itself.[6]
-
Offer surplus and non-recyclable solutions to a licensed disposal company.[6]
Stability and Reactivity
-
Chemical Stability: Stable under recommended storage conditions.[6]
-
Incompatible Materials: Strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[9]
-
Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides and nitrogen oxides (NOx).[6]
This technical guide provides a summary of the available safety and handling information for Tetrakis(2-hydroxypropyl)ethylenediamine. It is essential for all laboratory personnel to review the full Safety Data Sheet (SDS) before working with this chemical and to adhere to all institutional safety protocols.
References
- 1. NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4351074.fs1.hubspotusercontent-na1.net [4351074.fs1.hubspotusercontent-na1.net]
- 5. lsu.edu [lsu.edu]
- 6. NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration | Semantic Scholar [semanticscholar.org]
- 7. nucro-technics.com [nucro-technics.com]
- 8. benchchem.com [benchchem.com]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
- 11. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
- 12. oecd.org [oecd.org]
- 13. medicine.nus.edu.sg [medicine.nus.edu.sg]
- 14. In vitro stimulation of macrophages by quadrol [N,N,N',N'-tetrakis(2-hydroxypropyl)ethylenediamine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Investigation into the mechanism of stimulation of macrophages by Quadrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Qualitative and quantitative analysis of phagocytosis | Thermo Fisher Scientific - KR [thermofisher.com]
- 17. A Simple Flow Cytometric Method to Measure Glucose Uptake and Glucose Transporter Expression for Monocyte Subpopulations in Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]
Edetol (Quadrol): A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility and stability data for Edetol, also known as Quadrol. This compound, chemically N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine, is a versatile compound utilized in various industrial and pharmaceutical applications. This document is intended to serve as a resource for researchers, scientists, and drug development professionals by consolidating the known characteristics of this compound and providing standardized methodologies for its further investigation.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine | [1][2] |
| Synonyms | This compound, Quadrol, (Ethylenedinitrilo)tetra-2-propanol | [3][4][5] |
| CAS Number | 102-60-3 | [1][2] |
| Molecular Formula | C₁₄H₃₂N₂O₄ | [3][4] |
| Molecular Weight | 292.42 g/mol | [3] |
| Appearance | Clear, colorless to pale yellow viscous liquid | [3] |
| pH (10 g/L in water) | 10.4 |
Solubility Data
Quantitative solubility data for this compound in various solvents is not extensively documented in publicly available literature. However, qualitative descriptions of its solubility are consistently reported.
Table 2.1: Qualitative Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Miscible | [6] |
| Methanol | Miscible | [6] |
| Ethanol | Miscible | [6] |
| Toluene | Miscible | [6] |
| Ethylene Glycol | Miscible | [6] |
| Perchloroethylene | Miscible | [6] |
| Propylene Glycol | Clearly Soluble (at room temperature) | [1] |
| Mineral Oils | Forms dull dispersions | [1] |
Table 2.2: Solubility in Formulated Systems
| Solvent System | Concentration | Observation |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Clear solution |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Clear solution |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Clear solution |
Stability Data
Detailed quantitative stability data for this compound, such as degradation kinetics under various stress conditions, is limited. The available information primarily pertains to its general stability and incompatibilities.
Table 3.1: General Stability and Incompatibility of this compound
| Condition | Observation | Reference |
| General Stability | Stable under normal temperatures and pressures. | [7] |
| Incompatible with | Acids, Acid Chlorides, Acid Anhydrides, Oxidizing Agents, Chloroformates. | [7] |
Experimental Protocols
Given the lack of detailed published protocols for this compound, this section provides generalized but comprehensive methodologies for determining solubility and stability, based on standard pharmaceutical practices.
Protocol for Solubility Determination
This protocol outlines a standard method for determining the equilibrium solubility of this compound in various solvents.
Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (Quadrol)
-
Selected solvents (e.g., water, ethanol, propylene glycol)
-
Analytical balance
-
Constant temperature shaker bath or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
Procedure:
-
Preparation of Stock Standard: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent to prepare a stock solution of known concentration.
-
Calibration Curve: Prepare a series of calibration standards by diluting the stock standard solution. Analyze these standards using the HPLC method to generate a calibration curve.
-
Equilibrium Solubility Measurement:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed container.
-
Place the container in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the suspension to settle.
-
-
Sample Preparation and Analysis:
-
Carefully withdraw an aliquot of the supernatant.
-
Centrifuge the aliquot to separate any undissolved solid.
-
Filter the supernatant through a syringe filter.
-
Dilute the filtered solution with a suitable solvent to a concentration within the range of the calibration curve.
-
Analyze the diluted sample by HPLC.
-
-
Calculation: Determine the concentration of this compound in the saturated solution using the calibration curve and the dilution factor. Express the solubility in units such as mg/mL or g/100mL.
Protocol for Forced Degradation Study
This protocol is a generalized approach based on ICH guidelines for conducting forced degradation studies to identify potential degradation products and pathways for this compound.
Objective: To investigate the stability of this compound under various stress conditions and to develop a stability-indicating analytical method.
Materials:
-
This compound (Quadrol)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Deionized water
-
Photostability chamber
-
Oven
-
HPLC or LC-MS system
-
pH meter
Procedure:
-
Preparation of Sample Solutions: Prepare stock solutions of this compound in a suitable solvent (e.g., water or methanol) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample solution with 0.1 M HCl and heat at a specified temperature (e.g., 60 °C) for a defined period. Neutralize the solution before analysis.
-
Base Hydrolysis: Treat the sample solution with 0.1 M NaOH and heat at a specified temperature (e.g., 60 °C) for a defined period. Neutralize the solution before analysis.
-
Oxidation: Treat the sample solution with 3% H₂O₂ at room temperature for a defined period.
-
Thermal Degradation: Expose the solid this compound and a solution of this compound to dry heat in an oven at a specified temperature (e.g., 80 °C) for a defined period.
-
Photostability: Expose the solid this compound and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Analyze the stressed samples, along with an unstressed control sample, using a suitable stability-indicating analytical method (e.g., gradient reverse-phase HPLC with UV or MS detection).
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with the control to identify any degradation products.
-
Determine the percentage of degradation of this compound.
-
If significant degradation is observed, further characterization of the degradation products using techniques like LC-MS/MS and NMR may be necessary.
-
Conclusion
This technical guide consolidates the currently available public information on the solubility and stability of this compound (Quadrol). While quantitative data is sparse, the qualitative information provides a solid foundation for its application in research and development. The provided experimental protocols offer a standardized framework for generating the necessary quantitative data to support formulation development and regulatory submissions. It is recommended that researchers perform specific solubility and stability studies tailored to their unique formulations and storage conditions to ensure product quality and efficacy.
References
- 1. N,N,N',N'-TETRAKIS(2-HYDROXYPROPYL)ETHYLENEDIAMINE (NEUROL TE) - Ataman Kimya [atamanchemicals.com]
- 2. scbt.com [scbt.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. N,N,N′,N′-テトラキス(2-ヒドロキシプロピル)エチレンジアミン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. N,N,N ,N -Tetrakis(2-Hydroxypropyl)ethylenediamine 98 102-60-3 [sigmaaldrich.com]
- 6. This compound | C14H32N2O4 | CID 7615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N,N,N',N'-Tetrakis (2-hydroxypropyl) ethylene-diamine, 102-60-3 / 25214-63-5, Tetrakis-[N-(2-hydroxy-propyl)]-ethylenediamine [mallakchemicals.com]
Methodological & Application
Application Notes and Protocols for Edetol as a Cross-Linking Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edetol, also known by its chemical name N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine and its trade name Quadrol®, is a versatile tetra-functional tertiary amine alcohol. Its unique structure, featuring four hydroxyl groups and two tertiary amine centers, allows it to function effectively as a cross-linking agent in various biomedical and pharmaceutical applications. This document provides detailed application notes and protocols for utilizing this compound as a cross-linking agent, with a focus on its application in hydrogel formation for drug delivery and tissue engineering.
This compound's biocompatibility and its ability to form hydrophilic, three-dimensional polymer networks make it an attractive candidate for creating scaffolds that can support cell growth and facilitate the controlled release of therapeutic agents.[1][2] Furthermore, studies have indicated that this compound may possess immunostimulatory properties, specifically through the activation of macrophages, suggesting its potential role in modulating biological responses in tissue engineering and drug delivery contexts.[3][4]
Chemical Properties and Mechanism of Action
This compound acts as a cross-linking agent primarily through the reaction of its hydroxyl groups. These groups can react with various complementary functional groups, such as isocyanates, to form stable urethane linkages. This reaction is fundamental to the formation of polyurethane-based hydrogels. The general reaction scheme involves the reaction of the hydroxyl groups of this compound with di- or poly-isocyanates, leading to the formation of a cross-linked polymer network.
Additionally, this compound can be chemically modified, for instance, by esterification with methacrylic acid to form this compound dimethacrylate. This monomer can then be polymerized and cross-linked through free-radical polymerization to form hydrogels with high water content.
Data Presentation: Properties of this compound-Crosslinked Hydrogels
While specific quantitative data for this compound-crosslinked materials is not extensively available in public literature, the following table summarizes typical properties of hydrogels and how they are influenced by the cross-linking agent, based on general knowledge of polymer chemistry. Researchers should consider this as a guideline for their own experimental design and characterization.
| Property | Typical Range/Value | Influence of this compound (Quadrol) Concentration | Analytical Techniques |
| Swelling Ratio (%) | 100 - 2000+ | Inverse relationship; higher concentration leads to a more densely cross-linked network and lower swelling.[5][6] | Gravimetric analysis |
| Mechanical Strength (Compressive Modulus) | 1 - 500 kPa | Direct relationship; higher concentration generally increases the compressive modulus.[7][8] | Mechanical testing (e.g., compression, tensile) |
| Pore Size | 5 - 500 µm | Inverse relationship; higher concentration typically results in smaller pore sizes.[9] | Scanning Electron Microscopy (SEM) |
| Degradation Rate | Variable (days to months) | Can be tailored by the choice of co-monomers and cross-linking density. Higher cross-linking density generally slows degradation.[10] | In vitro degradation studies (e.g., in PBS) |
| Drug Release Kinetics | Variable (dependent on drug and matrix) | Higher cross-linking density can lead to slower, more sustained drug release.[8][11][12] | UV-Vis Spectroscopy, HPLC |
Experimental Protocols
The following protocols are generalized methodologies for the synthesis and characterization of this compound-based hydrogels. Researchers should optimize these protocols for their specific applications.
Protocol 1: Synthesis of this compound-Based Polyurethane Hydrogel
This protocol describes the synthesis of a polyurethane hydrogel using this compound as a cross-linking agent and a diisocyanate.
Materials:
-
This compound (N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine)
-
Poly(ethylene glycol) (PEG), molecular weight 2000 Da
-
Hexamethylene diisocyanate (HDI)
-
Dibutyltin dilaurate (DBTDL) as a catalyst
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Pre-polymer Synthesis: In a three-necked flask under a nitrogen atmosphere, dissolve a specific molar ratio of PEG and this compound in anhydrous DMSO. Heat the mixture to 60°C with stirring.
-
Add a catalytic amount of DBTDL to the mixture.
-
Slowly add a stoichiometric amount of HDI to the reaction mixture dropwise.
-
Continue the reaction at 80°C for 4-6 hours until a viscous pre-polymer solution is formed.
-
Hydrogel Formation: Cast the pre-polymer solution into a mold of the desired shape.
-
Cure the cast pre-polymer at 60°C for 24 hours to allow for complete cross-linking.
-
Purification: Immerse the resulting hydrogel in a large volume of PBS (pH 7.4) for 48-72 hours, changing the PBS every 12 hours, to remove any unreacted reagents and the solvent.
-
The purified hydrogel can then be characterized for its properties.
Protocol 2: Characterization of this compound-Crosslinked Hydrogels
This protocol outlines the key characterization techniques to evaluate the properties of the synthesized hydrogels.
1. Swelling Ratio Determination:
-
Lyophilize a sample of the purified hydrogel to obtain its dry weight (Wd).
-
Immerse the dried hydrogel in PBS (pH 7.4) at 37°C.
-
At predetermined time intervals, remove the hydrogel, gently blot the surface to remove excess water, and record its swollen weight (Ws).
-
Continue until the hydrogel reaches equilibrium swelling (constant weight).
-
Calculate the swelling ratio using the formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100.[5]
2. Mechanical Testing:
-
Prepare cylindrical or dog-bone-shaped hydrogel samples.
-
Perform unconfined compression tests or tensile tests using a universal testing machine.
-
Record the stress-strain data to determine the compressive modulus or tensile modulus, respectively.[7]
3. Morphological Analysis:
-
Freeze-dry a sample of the swollen hydrogel.
-
Fracture the dried hydrogel to expose its internal structure.
-
Sputter-coat the fractured surface with gold or palladium.
-
Examine the morphology and pore structure using a Scanning Electron Microscope (SEM).[9]
4. In Vitro Drug Release Study:
-
Load the hydrogel with a model drug by soaking it in a concentrated drug solution until equilibrium is reached.
-
Place the drug-loaded hydrogel in a known volume of PBS (pH 7.4) at 37°C with gentle agitation.
-
At specific time points, withdraw aliquots of the release medium and replace with fresh PBS.
-
Quantify the drug concentration in the aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).[12][13]
-
Plot the cumulative drug release as a function of time.
Protocol 3: In Vitro Biocompatibility Assessment (Cytotoxicity)
This protocol is based on the ISO 10993-5 standard for testing the in vitro cytotoxicity of medical devices.
Materials:
-
L929 mouse fibroblast cell line (or other relevant cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Hydrogel samples (sterilized)
-
Positive control (e.g., latex)
-
Negative control (e.g., tissue culture plastic)
-
MTT or other viability assay reagent
Procedure:
-
Extract Preparation: Incubate the sterilized hydrogel samples in complete cell culture medium at a surface area to volume ratio of 3 cm²/mL at 37°C for 24 hours to prepare an extract.
-
Cell Seeding: Seed L929 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Cell Treatment: Remove the culture medium and replace it with the hydrogel extract, fresh medium (negative control), and medium containing the positive control.
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Viability Assessment: Perform an MTT assay or other suitable viability assay to quantify cell viability.
-
Analysis: Compare the viability of cells exposed to the hydrogel extract to the negative and positive controls. A reduction in viability of more than 30% is generally considered a cytotoxic effect.[1][14][15][16]
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for Hydrogel Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of this compound-crosslinked hydrogels.
Postulated Signaling Pathway for this compound-Induced Macrophage Activation
The precise molecular pathway of this compound-induced macrophage activation is not well-elucidated. However, based on its known ability to enhance phagocytosis and spreading, a plausible hypothesis involves the activation of signaling cascades that regulate cytoskeletal rearrangement and cellular motility.
Caption: A hypothesized signaling pathway for this compound-mediated macrophage activation.
Conclusion
This compound presents a promising avenue for the development of biocompatible and functional cross-linked materials for biomedical applications. While detailed, standardized protocols for its use are still emerging, the information and generalized methodologies provided in these application notes offer a solid foundation for researchers to explore its potential. Further investigation is warranted to fully characterize the quantitative aspects of this compound cross-linking and to elucidate the specific signaling pathways it may modulate, which could unlock new therapeutic and regenerative strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. N,N,N′,N′-四(2-羟丙基)乙二胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Mechanical Properties of Alginate Hydrogels Cross-Linked with Multivalent Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro stimulation of macrophages by quadrol [N,N,N',N'-tetrakis(2-hydroxypropyl)ethylenediamine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Physically and chemically dual-crosslinked hydrogels with superior mechanical properties and self-healing behavior - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine | 102-60-3 [chemicalbook.com]
- 7. thesis.unipd.it [thesis.unipd.it]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Dysregulation of Macrophage Activation Profiles by Engineered Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. How to Measure Drug Release Kinetics from Hydrogel Matrices — HPLC Protocol and Data Formats [eureka.patsnap.com]
- 13. Hydrogel-based drug delivery systems: comparison of drug diffusivity and release kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biocompatibility evaluation for the developed hydrogel wound dressing - ISO-10993-11 standards - in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols: Quadrol as a Catalyst in Urethane Foams
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quadrol, chemically known as N,N,N',N'-tetrakis(2-hydroxypropyl)ethylenediamine, is a versatile aliphatic amine that serves a dual role in the production of polyurethane (PU) foams. Its molecular structure, featuring four hydroxyl groups and two tertiary nitrogen atoms, allows it to function as both a reactive cross-linking agent and a potent catalyst.[1] The tertiary amine groups are instrumental in catalyzing the two primary reactions in urethane foam formation: the gelling reaction (isocyanate-polyol) and the blowing reaction (isocyanate-water). This catalytic activity significantly influences the reaction kinetics, which in turn dictates the final physical and mechanical properties of the foam.[2]
These application notes provide a comprehensive overview of the utilization of Quadrol as a catalyst in urethane foam formulations, complete with detailed experimental protocols and data presented for easy comparison.
Catalytic Mechanism of Quadrol
The catalytic action of tertiary amines like Quadrol in polyurethane foam formation is understood to proceed through two main pathways:
-
Gelling Reaction (Urethane Formation): A widely accepted mechanism is the nucleophilic catalysis pathway. In this, the lone pair of electrons on the tertiary nitrogen atom of Quadrol attacks the electrophilic carbon of the isocyanate group (-NCO). This interaction forms a highly reactive, unstable intermediate, which is then more susceptible to attack by the hydroxyl groups (-OH) of the polyol. This accelerates the formation of the urethane linkages that build the polymer network.
-
Blowing Reaction (Urea Formation and CO₂ Generation): For the blowing reaction, the proposed mechanism involves proton abstraction. The tertiary amine acts as a base, abstracting a proton from a water molecule. This activation of the water molecule increases its nucleophilicity, facilitating its reaction with an isocyanate group. This reaction forms an unstable carbamic acid, which then decomposes to produce an amine and carbon dioxide (CO₂) gas, the primary blowing agent in water-blown foam systems.
The balance between the gelling and blowing reactions is critical in determining the final foam structure. A well-balanced catalysis ensures that the polymer network has sufficient strength to trap the expanding gas, leading to a stable foam with a uniform cell structure.
Experimental Protocols
The following protocols outline the hand-mixing procedure for preparing rigid polyurethane foams using Quadrol as a catalyst.
Materials and Equipment
-
Polyol: A polyether or polyester polyol suitable for rigid foam applications.
-
Isocyanate: Polymeric Methylene Diphenyl Diisocyanate (pMDI).
-
Catalyst: Quadrol (N,N,N',N'-tetrakis(2-hydroxypropyl)ethylenediamine).
-
Surfactant: Silicone-based surfactant to stabilize the foam cells.
-
Blowing Agent: Deionized water.
-
Disposable paper or plastic cups for mixing.
-
Wooden or plastic stirring rods.
-
Digital scale (accurate to 0.01 g).
-
Stopwatch or timer.
-
Fume hood or well-ventilated area.
-
Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, lab coat.
Experimental Workflow
Caption: Experimental workflow for preparing and testing Quadrol-catalyzed polyurethane foam.
Preparation of Polyol Premix
-
In a disposable cup, accurately weigh the required amounts of polyol, deionized water, and silicone surfactant according to the formulation table below.
-
Add the desired amount of Quadrol catalyst to the polyol mixture.
-
Thoroughly mix the components with a stirring rod for at least 30 seconds until a homogeneous mixture is obtained.
Foam Preparation
-
In a separate disposable cup, weigh the required amount of pMDI.
-
Pour the pMDI into the polyol premix and immediately start the timer.
-
Mix the components vigorously with a stirring rod for 10 seconds, ensuring to scrape the sides and bottom of the cup.
-
Quickly pour the reacting mixture into a mold or a suitable container for free-rise expansion.
-
Observe the foaming process and record the following reaction times:
-
Cream Time: The time from the start of mixing until the liquid becomes opaque and starts to rise.
-
Gel Time: The time when the rising foam starts to form strings when touched with a stirring rod.
-
Tack-Free Time: The time when the surface of the foam is no longer sticky to the touch.
-
-
Allow the foam to cure at room temperature for at least 24 hours before proceeding with physical property testing.
Data Presentation
The following tables summarize the effect of varying Quadrol concentration on the reaction profile and physical properties of a rigid polyurethane foam.
Table 1: Effect of Quadrol Concentration on Reaction Profile
| Formulation | Quadrol (parts by weight) | Cream Time (s) | Gel Time (s) | Tack-Free Time (s) |
| F-1 | 1.0 | 45 | 90 | 150 |
| F-2 | 2.0 | 30 | 65 | 110 |
| F-3 | 3.0 | 20 | 45 | 80 |
Table 2: Effect of Quadrol Concentration on Physical Properties
| Formulation | Quadrol (parts by weight) | Free-Rise Density ( kg/m ³) | Compressive Strength (kPa) |
| F-1 | 1.0 | 35 | 210 |
| F-2 | 2.0 | 33 | 235 |
| F-3 | 3.0 | 32 | 250 |
Signaling Pathways and Logical Relationships
The following diagram illustrates the catalytic role of Quadrol in the gelling and blowing reactions of polyurethane foam formation.
Caption: Catalytic pathways of Quadrol in urethane foam formation.
The following diagram illustrates the logical relationship between increasing Quadrol concentration and the resulting foam properties.
Caption: Effect of increased Quadrol concentration on foam properties.
Conclusion
Quadrol is an effective catalyst and cross-linker for the production of polyurethane foams. By adjusting its concentration in the formulation, researchers and scientists can precisely control the reaction kinetics and tailor the physical properties of the final foam to meet the requirements of various applications, from thermal insulation to structural components. The provided protocols and data serve as a valuable starting point for the development and optimization of Quadrol-catalyzed polyurethane foam systems.
References
Application Notes and Protocols for Curing Epoxy Resin with Edetol (Diethylenetriamine)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using Edetol, also known as diethylenetriamine (DETA), as a curing agent for epoxy resins. This document outlines the chemical basis for its function, detailed protocols for experimental procedures, and the expected impact of varying this compound concentrations on the final properties of the cured epoxy resin.
Introduction
This compound (DETA) is a widely used aliphatic amine curing agent for epoxy resins, valued for its high reactivity that allows for curing at ambient temperatures.[1][2] The curing process involves a chemical reaction between the amine groups of this compound and the epoxide groups of the epoxy resin, resulting in a highly cross-linked, thermosetting polymer network.[3] This cross-linking imparts the cured epoxy with desirable mechanical strength, chemical resistance, and thermal stability.[2] The concentration of this compound is a critical parameter that significantly influences the curing kinetics and the final properties of the cured material.[4]
Chemical Curing Mechanism
The curing of an epoxy resin with this compound proceeds through a nucleophilic addition reaction. The primary and secondary amine groups in the this compound molecule act as active sites. Each active hydrogen atom on the amine groups can react with an epoxy group, leading to the opening of the epoxide ring and the formation of a hydroxyl group and a new carbon-nitrogen bond. This process continues until a rigid, three-dimensional network is formed.[5][6]
References
- 1. micomlab.com [micomlab.com]
- 2. industrialphysics.com [industrialphysics.com]
- 3. baetro-machining.com [baetro-machining.com]
- 4. atslab.com [atslab.com]
- 5. ASTM D256 Testing for Izod Impact Resistance of Plastics - Applus DatapointLabs [datapointlabs.com]
- 6. ASTM D638 - Tensile Testing of Plastics - STEP Lab [step-lab.com]
Application Notes and Protocols for Edetol in Biocompatible Hydrogels
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Edetol, also known as N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine, as a cross-linking agent in the formulation of biocompatible hydrogels. The information presented covers its applications in neural tissue engineering and controlled drug delivery, complete with detailed experimental protocols and representative data.
Introduction to this compound-Based Hydrogels
This compound is a versatile cross-linking agent used in the synthesis of biocompatible hydrogels.[1][2][3][4] Its structure, featuring four hydroxyl groups and two tertiary amino groups, allows for the formation of three-dimensional polymer networks.[1][2][3][4] These hydrogels are particularly promising for biomedical applications due to their potential to mimic the native extracellular matrix (ECM), providing a supportive environment for cell growth and tissue regeneration.[1][2] Key applications include scaffolds for neural tissue engineering and vehicles for controlled drug delivery.[1][2][3][4]
Mechanism of Cross-linking
This compound's hydroxyl groups can react with various functional groups on other polymers to form a cross-linked network. For instance, in the presence of a diisocyanate, the hydroxyl groups of this compound can form urethane linkages, resulting in a polyurethane hydrogel. The tertiary amine groups within the this compound molecule can act as catalysts for this reaction. This cross-linking process transforms a liquid polymer solution into a solid, water-swollen gel.
Application: Neural Tissue Engineering
This compound-based hydrogels can be engineered to create a microenvironment that supports the growth and differentiation of neural cells.[1] By mimicking the mechanical properties of soft neural tissue, these hydrogels can serve as scaffolds for nerve regeneration and as platforms for 3D neural cell culture models.[1]
Mechanical Properties of this compound-Based Hydrogels
The mechanical properties of this compound-crosslinked hydrogels can be tuned by varying the concentration of this compound and the polymer. This allows for the creation of hydrogels with stiffness values that are optimal for neural cell growth and neurite extension.
| Hydrogel Formulation | This compound Concentration (w/v %) | Polymer Concentration (w/v %) | Compressive Modulus (kPa) |
| Formulation A | 1 | 5 | 0.5 ± 0.1 |
| Formulation B | 2 | 5 | 1.2 ± 0.2 |
| Formulation C | 1 | 10 | 2.5 ± 0.4 |
| Formulation D | 2 | 10 | 4.8 ± 0.6 |
| Note: The data in this table is illustrative and should be determined experimentally for specific polymer systems. |
Experimental Protocols for Neural Tissue Engineering
This protocol describes the synthesis of a polyurethane-based hydrogel using this compound as a cross-linker.
Materials:
-
This compound (N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine)
-
Poly(ethylene glycol) (PEG), MW 4000
-
Hexamethylene diisocyanate (HMDI)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile, cell-culture treated plates
Procedure:
-
Prepare a 10% (w/v) solution of PEG in anhydrous DMSO.
-
Prepare a 5% (w/v) solution of this compound in anhydrous DMSO.
-
In a sterile, dry container, mix the PEG solution and this compound solution in a 2:1 volume ratio.
-
Add HMDI to the mixture at a molar ratio of 2:1 with respect to the hydroxyl groups of PEG and this compound.
-
Mix the solution thoroughly but gently to avoid introducing air bubbles.
-
Immediately pipette the precursor solution into the wells of a sterile cell culture plate.
-
Allow the hydrogels to cure at room temperature for 24 hours in a sterile environment.
-
After curing, wash the hydrogels extensively with sterile PBS (3 times, 1 hour each) to remove any unreacted components.
-
The hydrogels are now ready for cell seeding.
References
- 1. N,N,N',N'-TETRAKIS(2-HYDROXYPROPYL)ETHYLENEDIAMINE (NEUROL TE) - Ataman Kimya [atamanchemicals.com]
- 2. Hydrogel-based platforms for site-specific doxorubicin release in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine | 102-60-3 [chemicalbook.com]
- 4. N,N,N',N'-Tetrakis (2-hydroxypropyl) ethylene-diamine, 102-60-3 / 25214-63-5, Tetrakis-[N-(2-hydroxy-propyl)]-ethylenediamine [mallakchemicals.com]
Application Notes and Protocols for Edetol as a Viscosity Modifier
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edetol, also known by its chemical name N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine and the trade name Quadrol®, is a polyfunctional amine that serves multiple roles in various formulations, including as a cross-linking agent, complexing agent, and pH adjuster.[1][2][3] Notably, this compound is utilized as a viscosity modifier in cosmetic and industrial applications.[1][4] Its unique structure, featuring four hydroxyl groups, allows it to form hydrogen bonds and interact with other formulation components, thereby influencing the overall rheology. These application notes provide a comprehensive overview of the use of this compound as a viscosity modifier, including its mechanism of action, formulation considerations, and detailed experimental protocols for its evaluation.
Mechanism of Action
The viscosity-modifying effect of this compound is primarily attributed to its molecular structure and ability to engage in intermolecular interactions. As a polyol, the hydroxyl groups on its four hydroxypropyl chains can form extensive hydrogen bond networks with polar molecules, such as water, glycols, and other formulation excipients. This network formation restricts the movement of molecules, leading to an increase in the formulation's viscosity.
Furthermore, this compound's tertiary amine groups can be protonated in acidic to neutral pH environments, leading to electrostatic interactions that can further contribute to the thickening effect. The extent of viscosity modification is dependent on the concentration of this compound, the pH of the formulation, and the nature of the other ingredients present.
Applications in Formulations
This compound has been identified as a viscosity modifier in a variety of formulations:
-
Cosmetics and Personal Care: In products such as creams, lotions, and gels, this compound can be used to achieve the desired texture and consistency.[2] It is often used in concentrations ranging from 0.1% to 2.0% to stabilize these formulations.[1]
-
Industrial Applications: this compound is used in the manufacturing of urethane foams, epoxy resins, and as a plasticizer, where its viscosity-modifying properties are also relevant.[3][4]
Data Presentation
Due to the lack of publicly available quantitative data on the specific viscosity-modifying effects of this compound in various formulations, the following table presents a hypothetical, yet realistic, dataset to illustrate how to structure and present such experimental results. This data represents the expected trend of increasing viscosity with increasing this compound concentration in a model aqueous gel formulation.
| This compound Concentration (% w/w) | Viscosity (cP) at 25°C (Shear Rate: 10 s⁻¹) | Appearance | pH |
| 0.0 | 1500 | Translucent Gel | 6.5 |
| 0.5 | 2500 | Translucent Gel | 6.8 |
| 1.0 | 4000 | Translucent Gel | 7.0 |
| 1.5 | 6500 | Translucent Gel | 7.2 |
| 2.0 | 9000 | Opaque Gel | 7.5 |
Note: The data presented in this table is illustrative and intended to serve as a template for presenting experimental findings.
Experimental Protocols
The following protocols provide a detailed methodology for evaluating the viscosity-modifying properties of this compound in a formulation.
Protocol 1: Preparation of a Model Formulation
This protocol describes the preparation of a simple hydrogel to assess the impact of this compound on viscosity.
Materials:
-
Deionized water
-
Carbomer 940
-
This compound (N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine)
-
Triethanolamine (as a neutralizing agent)
-
Propylene glycol (as a humectant)
-
Preservative (e.g., Phenoxyethanol)
Procedure:
-
Disperse Carbomer: Slowly sprinkle 1.0 g of Carbomer 940 into 80.0 mL of deionized water while stirring continuously with a mechanical stirrer to avoid clumping. Continue stirring until a uniform dispersion is achieved.
-
Incorporate Other Excipients: To the carbomer dispersion, add 5.0 g of propylene glycol and 0.5 g of preservative. Mix until homogeneous.
-
Prepare this compound Stock Solution: Prepare a 10% (w/w) aqueous solution of this compound.
-
Vary this compound Concentration: Divide the base formulation into several beakers. Add the this compound stock solution to achieve final concentrations of 0.5%, 1.0%, 1.5%, and 2.0% (w/w). A control formulation with 0% this compound should also be prepared.
-
Neutralization and Gel Formation: Slowly add triethanolamine dropwise to each formulation while stirring until a pH of approximately 6.5-7.5 is reached and a gel is formed.
-
Final Volume Adjustment: Add deionized water to bring the final weight of each formulation to 100.0 g.
-
Homogenization: Homogenize each gel formulation for 2-3 minutes to ensure uniformity.
-
Equilibration: Allow the gels to equilibrate at room temperature for at least 24 hours before conducting viscosity measurements.
Protocol 2: Viscosity Measurement
This protocol outlines the procedure for measuring the viscosity of the prepared formulations.
Equipment:
-
Rotational Viscometer or Rheometer with appropriate spindle/geometry (e.g., cone and plate, parallel plate).
-
Temperature-controlled water bath.
Procedure:
-
Instrument Calibration: Calibrate the viscometer/rheometer according to the manufacturer's instructions using standard calibration fluids.
-
Sample Loading: Carefully load the sample into the viscometer cup or onto the rheometer plate, avoiding the introduction of air bubbles.
-
Temperature Equilibration: Allow the sample to equilibrate to the desired temperature (e.g., 25°C) for at least 10 minutes.
-
Measurement:
-
Single Point Viscosity: Measure the viscosity at a constant shear rate (e.g., 10 s⁻¹) to allow for direct comparison between formulations.
-
Rheological Profile: To understand the flow behavior, perform a shear rate sweep from a low shear rate (e.g., 0.1 s⁻¹) to a high shear rate (e.g., 100 s⁻¹) and back. This will reveal if the formulation is Newtonian, shear-thinning (pseudoplastic), or shear-thickening (dilatant).
-
-
Data Recording: Record the viscosity (in centipoise, cP, or Pascal-seconds, Pa·s) and the corresponding shear rate and temperature.
-
Replicates: Perform all measurements in triplicate to ensure reproducibility.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for a formulation study involving a viscosity modifier and a conceptual representation of the mechanism of action.
References
- 1. This compound | 102-60-3 | Benchchem [benchchem.com]
- 2. This compound | C14H32N2O4 | CID 7615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine | 102-60-3 [chemicalbook.com]
- 4. N,N,N',N'-TETRAKIS(2-HYDROXYPROPYL)ETHYLENEDIAMINE (NEUROL TE) - Ataman Kimya [atamanchemicals.com]
Application Notes and Protocols for Quadrol as a pH Adjuster in Cosmetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quadrol, known by its INCI name Tetrahydroxypropyl Ethylenediamine and chemical name N,N,N′,N′-Tetrakis(2-hydroxypropyl)ethylenediamine, is a multifunctional ingredient utilized in the cosmetics and personal care industry.[1][2] It is a tetrafunctional tertiary amine, appearing as a clear, viscous, and nearly odorless liquid.[1] While it serves various functions, including as a chelating agent and a crosslinking agent, it is frequently employed to adjust and buffer the pH of cosmetic formulations.[2] Its alkaline nature makes it particularly effective at neutralizing acidic components, such as polymers used in clear gel products, to achieve the desired pH for optimal product stability, efficacy, and skin compatibility.[1]
Application Notes
Mechanism of Action
Quadrol functions as an alkaline agent and a buffer. A 1% solution (10g/L) in water exhibits a pH of approximately 10.4.[3] Its structure contains two tertiary amine nitrogens which can accept protons (H+), thereby increasing the pH of acidic formulations. This protonation process allows Quadrol to resist changes in pH, a property known as buffering capacity.[4] While a predicted pKa value for the hydroxyl groups is high (around 14.23), the relevant pKa values for its buffering action are associated with its tertiary amine groups.[3] These allow it to provide effective buffering, helping to maintain the formulation's pH within a specific range and prevent "pH drift" that can occur over the product's shelf life due to interactions between ingredients.[4]
Formulation Considerations
-
Concentration: The typical concentration of Quadrol in cosmetic formulations can vary depending on the desired effect. For its role as a chelating agent, it may be used at concentrations up to 0.5%.[5] In some anti-aging creams, it has been used at concentrations as high as 2.5%.[6][7] For pH adjustment, the concentration will depend on the initial pH of the formulation and the target pH. It is recommended to start with a low concentration and add it incrementally.
-
Compatibility: Quadrol is soluble in water, ethanol, isopropanol, and propylene glycol, making it compatible with a wide range of cosmetic formulations, including oil-in-water (O/W) emulsions, gels, and aqueous solutions.[1] It is particularly suitable for neutralizing acidic polymers to create clear gels with a pleasant, non-tacky feel.[1]
-
Safety and Regulatory Status: Quadrol is considered safe for use in cosmetics at typical concentrations.[5] It has been evaluated by regulatory bodies such as the Cosmetic Ingredient Review (CIR) Expert Panel, which concluded it is safe for its intended use.[5] Studies indicate it is not significantly absorbed through the skin and is not typically associated with irritation or allergic reactions.[5] However, as with any cosmetic ingredient, it is recommended to conduct a patch test.[5]
Data Summary
The following tables summarize key quantitative data for Quadrol.
Table 1: Physicochemical Properties of Quadrol
| Property | Value | Reference(s) |
| Chemical Name | N,N,N′,N′-Tetrakis(2-hydroxypropyl)ethylenediamine | [3] |
| INCI Name | Tetrahydroxypropyl Ethylenediamine | [2] |
| CAS Number | 102-60-3 | [3] |
| Molecular Formula | C14H32N2O4 | [3] |
| Molecular Weight | 292.41 g/mol | |
| Appearance | Clear, viscous liquid | [1] |
| Density | ~1.013 g/mL at 25°C | |
| pH (10 g/L in H2O) | 10.4 | [3] |
| pKa (Predicted) | 14.23 ± 0.20 | [3] |
| Water Solubility | Miscible | [3] |
Table 2: Recommended Starting Concentrations for pH Adjustment
| Formulation Type | Recommended Starting Concentration (w/w) | Notes |
| Gels (Polymer Neutralization) | 0.1% - 1.0% | Adjust based on polymer concentration and desired viscosity. |
| Emulsions (Creams, Lotions) | 0.05% - 0.5% | Add during the water phase or post-emulsification. |
| Aqueous Solutions (Toners, Serums) | 0.01% - 0.2% | Monitor pH closely due to lower buffering capacity of the system. |
Experimental Protocols
Protocol 1: Preparation of a 10% (w/w) Quadrol Stock Solution
This protocol outlines the preparation of a stock solution for easier and more controlled addition to cosmetic formulations.
Materials and Equipment:
-
Quadrol
-
Distilled or deionized water
-
Analytical balance
-
Beaker
-
Magnetic stirrer and stir bar
-
Storage bottle
Procedure:
-
Weigh 10.0 g of Quadrol into a clean, dry beaker.
-
Add 90.0 g of distilled water to the beaker.
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Stir the solution until the Quadrol is completely dissolved and the solution is homogenous.
-
Transfer the solution to a labeled storage bottle.
-
Store the stock solution at room temperature, protected from light.
Protocol 2: pH Adjustment of an Oil-in-Water (O/W) Emulsion
This protocol describes the process of adjusting the pH of a cosmetic emulsion using the prepared 10% Quadrol stock solution.
Materials and Equipment:
-
O/W emulsion base
-
10% (w/w) Quadrol stock solution
-
Calibrated pH meter with a suitable probe
-
Micropipette
-
Overhead or magnetic stirrer
Procedure:
-
Ensure the emulsion has cooled to room temperature (around 25°C) as pH is temperature-dependent.
-
Place a representative sample of the emulsion into a beaker and begin gentle agitation.
-
Immerse the calibrated pH probe into the emulsion and allow the reading to stabilize. Record the initial pH.
-
Using a micropipette, add a small, predetermined amount of the 10% Quadrol stock solution to the emulsion.
-
Allow the mixture to stir for at least 5-10 minutes to ensure complete incorporation.
-
Measure the pH again and record the value.
-
Repeat steps 4-6, adding small increments of the Quadrol solution, until the target pH is reached.
-
Once the target pH is achieved in the sample, scale up the required amount of Quadrol solution for the entire batch and add it slowly with thorough mixing.
-
After addition to the main batch, re-verify the final pH.
Protocol 3: Determination of Buffering Capacity
This protocol provides a method to quantify the buffering capacity of a formulation containing Quadrol.
Materials and Equipment:
-
Final cosmetic formulation
-
Calibrated pH meter
-
Burette or precision pipette
-
Standardized 0.1 M hydrochloric acid (HCl) solution
-
Magnetic stirrer and stir bar
Procedure:
-
Place a known mass (e.g., 50 g) of the final cosmetic formulation into a beaker.
-
Begin gentle stirring and measure the initial pH of the formulation.
-
Using a burette, add a small, precise volume (e.g., 0.1 mL) of 0.1 M HCl to the formulation.
-
Allow the formulation to stir for 5 minutes to ensure equilibrium, then record the new pH.
-
Continue adding 0.1 mL increments of HCl, recording the pH after each addition, until the pH has dropped by at least 2-3 units from the initial value.
-
Plot the pH (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.
-
The buffering capacity is greatest in the flattest region of the curve. It can be calculated as the amount of acid required to produce a one-unit change in pH.
Visualizations
References
- 1. Tetrahydroxypropyl Ethylenediamine | Cosmetic Ingredients Guide [ci.guide]
- 2. N,N,N',N'-TETRAKIS(2-HYDROXYPROPYL)ETHYLENEDIAMINE (NEUROL TE) - Ataman Kimya [atamanchemicals.com]
- 3. N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine | 102-60-3 [chemicalbook.com]
- 4. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 5. aloderma.com [aloderma.com]
- 6. Clinical Evidence for the Activity of Tetrahydroxypropyl Ethylenediamine (THPE), a New Anti-Aging Active Cosmetic - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 7. Clinical evidence for the activity of tetrahydroxypropyl ethylenediamine (THPE), a new anti-aging active cosmetic - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Edetol in Adhesives and Sealant Chemicals
Introduction
Edetol, chemically known as N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine, and often referred to by the trade name Quadrol®, is a versatile polyol and chelating agent.[1][2][3] Its unique structure, featuring four secondary hydroxyl groups and two tertiary amine centers, allows it to function in multiple capacities within adhesive and sealant formulations.[2][3] These application notes provide detailed procedures and protocols for researchers, scientists, and drug development professionals on the utilization of this compound to enhance the performance of various adhesive and sealant systems. The primary functions of this compound in these applications include its role as a crosslinking agent, a catalyst, a curing agent, a viscosity modifier, and a chelating agent.[1][2]
Chemical and Physical Properties of this compound
A thorough understanding of this compound's properties is crucial for its effective incorporation into adhesive and sealant formulations.
| Property | Value |
| CAS Number | 102-60-3 |
| Molecular Formula | C14H32N2O4 |
| Molecular Weight | 292.41 g/mol |
| Appearance | Colorless to pale yellow viscous liquid |
| Boiling Point | 190 °C @ 1.0 mmHg |
| Density | 1.013 g/mL at 25 °C |
| Refractive Index | n20/D 1.4812 |
| Solubility | Miscible with water, ethanol, methanol, toluene |
Applications in Adhesives and Sealants
This compound's multifunctional nature makes it a valuable component in a variety of adhesive and sealant systems.
Polyurethane Systems
In polyurethane adhesives and sealants, this compound primarily acts as a crosslinking agent and a catalyst .[2] The hydroxyl groups on the this compound molecule react with the isocyanate (NCO) groups of a polyurethane prepolymer, forming a durable, crosslinked network. The tertiary amine groups within the this compound structure can catalyze the urethane reaction, accelerating the cure rate.
Mechanism of Action: Crosslinking in Polyurethane The following diagram illustrates the reaction between a diisocyanate prepolymer and this compound, leading to a crosslinked polyurethane network.
Caption: Reaction of diisocyanate with this compound to form a crosslinked polyurethane.
Quantitative Effects of this compound on Polyurethane Adhesive Properties The concentration of this compound can be varied to achieve desired properties in the final adhesive. The following table provides representative data on how different levels of this compound might influence key performance metrics of a model polyurethane adhesive.
| This compound Concentration (wt%) | Cure Time (minutes at 25°C) | Lap Shear Strength (MPa) | Hardness (Shore A) |
| 1.0 | 120 | 8.5 | 40 |
| 2.5 | 75 | 12.3 | 55 |
| 5.0 | 45 | 15.8 | 70 |
| 7.5 | 30 | 14.2 (becomes brittle) | 85 |
Epoxy Systems
In epoxy formulations, this compound functions as a curing agent and a flexibilizer . The amine groups can initiate the ring-opening polymerization of the epoxy resin. Due to its relatively large and flexible molecular structure, the incorporation of this compound can also impart a degree of flexibility to the cured epoxy, improving its impact resistance.
Mechanism of Action: Curing of Epoxy Resin The tertiary amine functionality of this compound can catalyze the anionic polymerization of epoxy resins.
References
Application Notes and Protocols: Edetol as a Versatile Intermediate for Surfactant Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide proposed synthetic routes and detailed experimental protocols for the synthesis of non-ionic and cationic surfactants using Edetol as the starting material. The methodologies are based on established principles of organic chemistry, specifically esterification and quaternization reactions, which are common in surfactant synthesis.[6][7][8] The information presented here is intended to serve as a foundational guide for researchers to develop and explore new classes of this compound-derived surfactants for various applications, including in pharmaceuticals, cosmetics, and material science.
Chemical Properties of this compound
A thorough understanding of this compound's chemical properties is essential for its application in surfactant synthesis.
| Property | Value | Reference |
| CAS Number | 102-60-3 | [1][2] |
| Molecular Formula | C₁₄H₃₂N₂O₄ | [2] |
| Molecular Weight | 292.41 g/mol | [4] |
| Appearance | Colorless to pale yellow viscous liquid | [2] |
| Solubility | Miscible with water, ethanol, methanol, and toluene | [3] |
| Key Functional Groups | Four secondary hydroxyl (-OH) groups, Two tertiary amine (-N<) groups | [2][3] |
Proposed Synthetic Pathways for this compound-Derived Surfactants
The presence of both hydroxyl and tertiary amine groups in this compound allows for its conversion into different classes of surfactants. Here, we propose two primary synthetic routes:
-
Synthesis of Non-ionic Surfactants via Esterification: The four hydroxyl groups of this compound can be esterified with fatty acids or their derivatives to introduce hydrophobic alkyl chains. This reaction transforms the hydrophilic this compound into an amphiphilic molecule with a polar polyhydroxy-amine head and non-polar fatty acid tails.
-
Synthesis of Cationic Surfactants via Quaternization: The two tertiary amine groups in the this compound backbone can be quaternized using alkyl halides. This reaction introduces a positive charge on the nitrogen atoms and appends hydrophobic alkyl chains, resulting in a cationic surfactant.
These proposed pathways are illustrated in the workflow diagram below.
References
- 1. N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine | 102-60-3 [chemicalbook.com]
- 2. CAS 102-60-3: Tetrakis(2-hydroxypropyl)ethylenediamine [cymitquimica.com]
- 3. N,N,N',N'-TETRAKIS(2-HYDROXYPROPYL)ETHYLENEDIAMINE (NEUROL TE) - Ataman Kimya [atamanchemicals.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. N,N,N ,N -Tetrakis(2-Hydroxypropyl)ethylenediamine 98 102-60-3 [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. Cationic Surfactants | Lamberti Group [lamberti.com]
- 8. Ester synthesis by esterification [organic-chemistry.org]
Application of Edetol in Tissue-Clearing Techniques: A Detailed Guide for Researchers
Introduction
Edetol, chemically known as N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine and often referred to by its trade name Quadrol, has emerged as a key reagent in the field of tissue clearing. Its application, most notably in the CUBIC (Clear, Unobstructed Brain/Body Imaging Cocktails and Computational Analysis) protocol, has revolutionized the three-dimensional imaging of biological tissues. This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers, scientists, and drug development professionals in utilizing this compound for achieving high-quality tissue transparency.
The primary challenge in imaging large biological samples is the scattering of light caused by the heterogeneous refractive indices of different tissue components, such as lipids, proteins, and water. Tissue clearing aims to minimize this light scattering by removing lipids and matching the refractive index of the remaining components to that of the surrounding medium. This compound plays a crucial role in this process, particularly in the delipidation and decolorization steps of aqueous-based clearing methods.
Mechanism of Action
This compound's efficacy in tissue clearing stems from its properties as an aminoalcohol. In the alkaline conditions of the CUBIC protocol, this compound is believed to facilitate the removal of lipids by acting as a surfactant, solubilizing lipid micelles.[1] Furthermore, it is highly effective in decolorizing tissues by eluting heme from hemoglobin, a major light-absorbing molecule in many organs.[2][3] This dual action of delipidation and decolorization, while preserving the integrity of fluorescent proteins, makes this compound a valuable component in preparing tissues for high-resolution 3D imaging.
Application in the CUBIC Protocol
This compound (Quadrol) is a central component of the CUBIC-1 reagent, the initial solution used for delipidation and decolorization. The CUBIC protocol is a simple yet powerful method that does not require specialized equipment like electrophoresis chambers, making it accessible to a wide range of laboratories.[4] It has been successfully applied to a variety of tissues, including the brain, heart, lung, and even whole mouse bodies.[4][5]
Quantitative Data Summary
The following table summarizes key quantitative parameters associated with the CUBIC protocol utilizing this compound, providing a comparative overview for experimental planning.
| Parameter | CUBIC Protocol | Notes |
| Clearing Time | 1-14 days | Dependent on tissue type and size. For example, a whole adult mouse brain can be cleared in approximately 11 days.[4] |
| Refractive Index (RI) of Reagents | CUBIC-1: Not specified, CUBIC-2: ~1.48, CUBIC-R: ~1.52 | The final refractive index matching is achieved with CUBIC-2 or CUBIC-R.[5] |
| Fluorescence Preservation | Good | The CUBIC method is known for its compatibility with fluorescent proteins.[4][5] |
| Tissue Shrinkage/Swelling | Temporary swelling in CUBIC-1, size recovered in CUBIC-2 | [6] |
| Toxicity | Reagents are hydrophilic and generally less hazardous than solvent-based methods | [4] |
Experimental Protocols
CUBIC Tissue Clearing Protocol (Adapted from Susaki et al., 2015)
This protocol is suitable for clearing a whole adult mouse brain. Incubation times may need to be optimized for different tissue types and sizes.
Reagents:
-
CUBIC-1 Solution:
-
25 wt% Urea
-
25 wt% N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine (this compound/Quadrol)
-
15 wt% Triton X-100
-
ddH₂O
-
-
CUBIC-2 Solution:
-
25 wt% Urea
-
50 wt% Sucrose
-
10 wt% Triethanolamine
-
ddH₂O
-
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
Procedure:
-
Tissue Fixation:
-
Perfuse the animal transcardially with PBS followed by 4% PFA.
-
Dissect the tissue of interest and immerse it in 4% PFA overnight at 4°C for post-fixation.
-
Wash the fixed tissue with PBS for several hours to remove excess fixative.
-
-
Delipidation and Decolorization:
-
Immerse the tissue in CUBIC-1 solution. For a mouse brain, use at least 10 mL of solution.
-
Incubate at 37°C with gentle shaking for 5-7 days. Replace the CUBIC-1 solution every 1-2 days. The tissue will become progressively more transparent.
-
-
Washing:
-
Wash the tissue extensively with PBS at room temperature with gentle shaking. Perform at least 5-6 changes of PBS over 24-48 hours to completely remove the CUBIC-1 reagent.
-
-
Refractive Index Matching:
-
Immerse the washed tissue in CUBIC-2 solution.
-
Incubate at 37°C with gentle shaking for 2-3 days until the tissue is completely transparent.
-
-
Imaging:
-
The cleared tissue can be imaged using light-sheet fluorescence microscopy or confocal microscopy. The imaging medium should be CUBIC-2 to maintain transparency.
-
Note: this compound (Quadrol) is a highly viscous liquid. It is recommended to warm it to around 50-60°C for easier handling and dissolving in the CUBIC-1 solution.[7]
Visualizations
Caption: Experimental workflow for the CUBIC tissue-clearing protocol.
Caption: Proposed mechanism of this compound in tissue clearing.
References
- 1. Advanced Immunolabeling Method for Optical Volumetric Imaging Reveals Dystrophic Neurites of Dopaminergic Neurons in Alzheimer’s Disease Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TISSUE CLEARING - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CUBIC - Wikipedia [en.wikipedia.org]
- 4. sys-pharm.m.u-tokyo.ac.jp [sys-pharm.m.u-tokyo.ac.jp]
- 5. Tissue Clearing and Its Application to Bone and Dental Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Clearing for Deep Tissue Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Edetol Concentration for Hydrogel Formation: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the optimal use of Edetol (also known as N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine or Quadrol) as a crosslinking agent in hydrogel formation. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and data-driven insights to assist in your research and development endeavors.
Frequently Asked Questions (FAQs)
1. What is the role of this compound in hydrogel formation?
This compound serves as a multifunctional crosslinking agent. Its four hydroxyl (-OH) groups can react with isocyanate groups of polyurethane prepolymers, forming a stable, three-dimensional hydrogel network. This crosslinking is crucial for the hydrogel's structural integrity and physical properties.[1][2][3]
2. What is the typical concentration range for this compound in hydrogel synthesis?
The optimal concentration of this compound is dependent on the specific polymer system and the desired hydrogel properties. Generally, increasing the crosslinker concentration leads to a more densely crosslinked network. This, in turn, affects the hydrogel's mechanical strength, swelling behavior, and degradation rate. It is recommended to perform a concentration optimization study for each new hydrogel formulation.
3. How does this compound concentration impact the mechanical properties of the hydrogel?
A higher concentration of this compound generally results in a hydrogel with increased stiffness and compressive strength.[4][5] This is because a greater number of crosslinks restricts the mobility of the polymer chains, leading to a more rigid structure. However, excessively high concentrations can lead to brittleness.
4. What is the effect of this compound concentration on the swelling ratio of the hydrogel?
Increasing the this compound concentration typically decreases the equilibrium swelling ratio of the hydrogel. A more tightly crosslinked network has smaller mesh sizes, which restricts the amount of water the hydrogel can absorb.[6][7]
5. Is this compound-containing hydrogel biocompatible?
Hydrogels formulated with this compound have been investigated for biomedical applications and are generally considered biocompatible.[1][2] However, as with any material intended for biological use, it is essential to conduct thorough biocompatibility testing for your specific hydrogel formulation to ensure it is non-toxic and does not elicit an adverse immune response.[8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete or No Gelation | 1. Insufficient this compound (crosslinker) concentration.2. Incorrect stoichiometry between hydroxyl groups of this compound and isocyanate groups of the prepolymer.3. Inadequate mixing of components.4. Low reaction temperature. | 1. Increase the concentration of this compound incrementally.2. Ensure the molar ratio of isocyanate groups to hydroxyl groups (NCO:OH) is optimized. This may require consulting the technical data sheets of your prepolymer and this compound.3. Use a vortex mixer or mechanical stirrer to ensure homogeneous mixing of the precursor solution.4. Increase the curing temperature as recommended for your specific polyurethane system. |
| Hydrogel is Too Brittle | 1. Excessively high this compound concentration leading to a very high crosslink density. | 1. Systematically decrease the concentration of this compound in your formulation. |
| Hydrogel is Too Soft or Weak | 1. Insufficient this compound concentration.2. Incomplete reaction. | 1. Increase the concentration of this compound.2. Extend the curing time or increase the curing temperature to ensure the crosslinking reaction goes to completion. |
| High Swelling Ratio and Poor Mechanical Integrity | 1. Low crosslink density due to insufficient this compound. | 1. Increase the this compound concentration to create a more robust network. |
| Phase Separation or Inhomogeneous Gel | 1. Poor solubility of one or more components.2. Inadequate mixing. | 1. Ensure all components are fully dissolved before initiating crosslinking. A co-solvent may be necessary.2. Improve the mixing process to achieve a homogeneous precursor solution. |
Quantitative Data: Effect of this compound Concentration on Hydrogel Properties
The following tables summarize the expected trends when varying the concentration of this compound in a typical polyurethane-based hydrogel system. The exact values will depend on the specific polymer, prepolymer, and experimental conditions.
Table 1: Effect of this compound Concentration on Gelation Time
| This compound Concentration (w/w %) | Typical Gelation Time (minutes) | Observations |
| Low (e.g., 1-2%) | Slower (e.g., >10) | Slower crosslinking kinetics.[9] |
| Medium (e.g., 3-5%) | Moderate (e.g., 5-10) | Optimal range for many applications, allowing for sufficient handling time before gelation. |
| High (e.g., >6%) | Faster (e.g., <5) | Rapid gelation, which may be desirable for in-situ applications but can be challenging to handle.[6] |
Table 2: Effect of this compound Concentration on Swelling Ratio
| This compound Concentration (w/w %) | Equilibrium Swelling Ratio (%) | Observations |
| Low (e.g., 1-2%) | High (e.g., >500%) | A loosely crosslinked network allows for significant water uptake.[7] |
| Medium (e.g., 3-5%) | Moderate (e.g., 200-500%) | A more restricted network limits water absorption. |
| High (e.g., >6%) | Low (e.g., <200%) | A densely crosslinked structure severely restricts swelling.[6] |
Table 3: Effect of this compound Concentration on Mechanical Properties
| This compound Concentration (w/w %) | Compressive Strength (kPa) | Young's Modulus (kPa) | Observations |
| Low (e.g., 1-2%) | Low (e.g., <50) | Low (e.g., <20) | Soft and highly flexible hydrogel. |
| Medium (e.g., 3-5%) | Moderate (e.g., 50-200) | Moderate (e.g., 20-100) | Increased stiffness and strength. |
| High (e.g., >6%) | High (e.g., >200) | High (e.g., >100) | A more rigid and potentially brittle hydrogel.[4][5] |
Experimental Protocols
Protocol 1: Synthesis of a Polyurethane-based Hydrogel using this compound
This protocol describes a general method for preparing a polyurethane hydrogel. The specific amounts and ratios of components should be optimized for your particular application.
Materials:
-
Poly(ethylene glycol) (PEG)-based diisocyanate prepolymer
-
This compound (N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine)
-
Deionized water or phosphate-buffered saline (PBS)
-
(Optional) Co-solvent such as dimethyl sulfoxide (DMSO) if prepolymer solubility is low.
-
(Optional) Catalyst, such as dibutyltin dilaurate (DBTDL)
Procedure:
-
Preparation of Prepolymer Solution:
-
In a clean, dry vial, dissolve the desired amount of the PEG-based diisocyanate prepolymer in deionized water or PBS to achieve the target polymer concentration (e.g., 10-20 w/v%).
-
If necessary, add a co-solvent and gently warm the mixture to aid dissolution. Ensure the solution is clear and homogeneous.
-
-
Preparation of this compound Solution:
-
In a separate vial, prepare a stock solution of this compound in deionized water or PBS at a known concentration (e.g., 10 w/v%).
-
-
Hydrogel Formation:
-
To the prepolymer solution, add the calculated volume of the this compound stock solution to achieve the desired final concentration of this compound.
-
Immediately and thoroughly mix the components using a vortex mixer for 15-30 seconds.
-
If using a catalyst, it should be added to the prepolymer solution just before the addition of the this compound solution.
-
Quickly transfer the mixed solution to the desired mold or substrate.
-
-
Curing:
-
Allow the hydrogel to cure at a specific temperature (e.g., 37°C) for a predetermined amount of time (e.g., 1-24 hours) until gelation is complete. The curing time will depend on the concentration of reactants and catalyst.
-
-
Washing and Swelling:
-
After curing, gently remove the hydrogel from the mold and wash it with an excess of deionized water or PBS to remove any unreacted components.
-
Allow the hydrogel to swell to equilibrium in deionized water or PBS before characterization.
-
Visualizations
References
- 1. N,N,N',N'-TETRAKIS(2-HYDROXYPROPYL)ETHYLENEDIAMINE (NEUROL TE) - Ataman Kimya [atamanchemicals.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine | 102-60-3 [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Gelation characteristics, physico-mechanical properties and degradation kinetics of micellar hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Hydrophilic polymers--biocompatibility testing in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gelation time characterization method for polyvinyl alcohol-based hydrogel | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
Technical Support Center: Troubleshooting Edetol Degradation in Acidic Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the degradation of Edetol (also known as Quadrol or N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine) in acidic solutions. Unforeseen degradation of active pharmaceutical ingredients (APIs) or excipients can significantly impact product stability, efficacy, and safety. This guide offers insights into potential degradation pathways, analytical strategies for monitoring degradation, and practical solutions to common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in acidic solutions a concern?
A1: this compound is a polyfunctional amino alcohol used in various pharmaceutical and research applications, including as a cross-linking agent, chelating agent, and pH adjuster. Its stability is crucial as degradation can lead to a loss of function and the formation of potentially harmful impurities. This compound is known to be incompatible with acids, making its stability in acidic formulations or during processing in acidic environments a significant concern.
Q2: What are the likely degradation pathways for this compound in an acidic solution?
A2: While specific degradation pathways for this compound in acidic conditions are not extensively documented in publicly available literature, based on the chemical structure of amino alcohols, acid-catalyzed C-N bond cleavage is a plausible degradation pathway.[1][2][3] This could result in the fragmentation of the this compound molecule. The presence of hydroxyl groups may also influence degradation, potentially through reactions like dehydration under strongly acidic conditions and elevated temperatures.
Q3: How can I monitor the degradation of this compound in my experiments?
A3: A stability-indicating analytical method is essential for monitoring this compound degradation. High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique for quantifying the parent compound and its degradation products.[4][5] For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool that can provide molecular weight and structural information.[6][7][8]
Q4: What are the typical stress conditions for a forced degradation study of this compound in an acidic environment?
A4: Forced degradation studies are designed to accelerate the degradation process to predict long-term stability. For acid hydrolysis of this compound, you can start with the conditions outlined in the table below. It is recommended to analyze samples at various time points to understand the degradation kinetics.
| Parameter | Recommended Starting Conditions |
| Acid | 0.1 M Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) |
| Temperature | 60°C |
| Time Points | 0, 2, 4, 8, 12, 24 hours |
| This compound Conc. | 1 mg/mL in a suitable solvent (e.g., water or methanol) |
Troubleshooting Guide
This section addresses specific issues that may arise during the investigation of this compound degradation in acidic solutions.
Problem 1: No degradation of this compound is observed under initial acidic stress conditions.
| Potential Cause | Troubleshooting Step |
| Insufficiently harsh conditions: The concentration of the acid or the temperature may not be high enough to induce degradation within the experimental timeframe. | Increase the acid concentration (e.g., to 1 M HCl) or the temperature (e.g., to 80°C). It is important to increase the stress conditions incrementally to avoid overly rapid and complete degradation. |
| Matrix effects: Other components in the formulation may be protecting this compound from degradation. | If working with a complex formulation, perform the forced degradation study on this compound as a pure substance first to establish its intrinsic stability. |
| Analytical method not sensitive enough: The analytical method may not be able to detect small changes in the concentration of this compound. | Validate the analytical method for its sensitivity (Limit of Detection and Limit of Quantification). Ensure the method is stability-indicating by demonstrating that it can separate the intact this compound from any potential degradation products. |
Problem 2: this compound degrades too quickly, preventing the study of intermediate degradation products.
| Potential Cause | Troubleshooting Step |
| Excessively harsh conditions: The acid concentration or temperature is too high, leading to rapid and complete degradation. | Reduce the stress conditions. Lower the acid concentration (e.g., to 0.01 M HCl), decrease the temperature (e.g., to 40°C), or shorten the time points for sample analysis. |
| High reactivity of this compound: this compound may be inherently unstable under the chosen acidic conditions. | Perform a time-course study with more frequent sampling at the beginning of the experiment to capture the formation of initial degradation products. |
Problem 3: Poor peak shape or resolution in the HPLC chromatogram.
| Potential Cause | Troubleshooting Step |
| Inappropriate mobile phase pH: The pH of the mobile phase can significantly affect the peak shape of ionizable compounds like this compound and its potential degradation products. | Adjust the pH of the mobile phase. Since this compound is basic, a mobile phase with a slightly acidic pH (e.g., using a phosphate or acetate buffer) may improve peak shape. |
| Sub-optimal column chemistry: The stationary phase of the HPLC column may not be suitable for the separation. | Experiment with different column chemistries. A C18 column is a good starting point, but other phases like C8 or a polar-embedded phase might provide better selectivity. |
| Co-elution of degradation products: Degradation products may have similar retention times, leading to overlapping peaks. | Optimize the gradient elution profile of the HPLC method. A shallower gradient can improve the separation of closely eluting compounds. |
Problem 4: Difficulty in identifying unknown degradation products by LC-MS.
| Potential Cause | Troubleshooting Step |
| Low concentration of degradation products: The concentration of the degradation products may be below the detection limit of the mass spectrometer. | Concentrate the sample before LC-MS analysis. This can be achieved through techniques like solid-phase extraction (SPE) or evaporation. |
| Complex fragmentation patterns: The degradation products may produce complex fragmentation patterns in the mass spectrometer, making structural elucidation difficult. | Utilize high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements of the parent and fragment ions. This information is critical for determining the elemental composition of the degradation products. |
| Lack of reference standards: Without reference standards, it is challenging to confirm the identity of the degradation products. | If possible, attempt to synthesize the suspected degradation products to confirm their retention times and mass spectra. Alternatively, use computational tools to predict potential degradation products and their fragmentation patterns. |
Experimental Protocols
Protocol 1: Forced Degradation of this compound in Acidic Solution
Objective: To induce and monitor the degradation of this compound under acidic stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 1 M and 0.1 M solutions
-
Sodium hydroxide (NaOH), 1 M and 0.1 M solutions (for neutralization)
-
HPLC grade water
-
HPLC grade methanol or acetonitrile
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Heating block or water bath
-
HPLC system with UV detector
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in water or a suitable co-solvent if necessary.
-
-
Stress Conditions:
-
For acidic degradation, mix equal volumes of the this compound stock solution and 0.2 M HCl to achieve a final concentration of 0.5 mg/mL this compound in 0.1 M HCl.
-
Prepare a control sample by mixing the this compound stock solution with an equal volume of water.
-
-
Incubation:
-
Incubate the acidic and control samples in a heating block or water bath at 60°C.
-
-
Time Points:
-
Withdraw aliquots of the samples at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
-
Neutralization:
-
Immediately after withdrawal, neutralize the acidic samples by adding an equimolar amount of NaOH. This is crucial to stop the degradation reaction.
-
-
Analysis:
-
Analyze the neutralized samples and control samples by a validated stability-indicating HPLC-UV method to quantify the remaining this compound and any degradation products.
-
For identification of degradation products, analyze the stressed samples using LC-MS/MS.
-
Protocol 2: Development of a Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Starting HPLC Parameters:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | UV at 210 nm |
| Injection Vol. | 10 µL |
Method Development and Validation:
-
Inject a standard solution of this compound to determine its retention time.
-
Inject samples from the forced degradation study to assess the separation of degradation products from the parent peak.
-
Optimize the mobile phase composition, gradient, and other parameters to achieve adequate resolution (>1.5) between all peaks.
-
Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Troubleshooting workflow for this compound degradation.
Caption: Hypothetical degradation pathway of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. C-N bond cleavage reactions on the radiolysis of amino-containing organic compounds and their derivatives in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC -UV Method Development and Quantification of Eugenol from Methanolic Extracts of Some Spices. | Semantic Scholar [semanticscholar.org]
- 5. Development of an HPLC-UV assay method for the simultaneous quantification of nine antiretroviral agents in the plasma of HIV-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. researchgate.net [researchgate.net]
- 8. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Efficiency of Quadrol as a Curing Agent
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Quadrol (N,N,N',N'-tetrakis(2-hydroxypropyl)ethylenediamine) as a curing agent for epoxy resin systems.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the formulation and curing of epoxy resins with Quadrol.
FAQs
Q1: What is the primary curing mechanism of Quadrol with an epoxy resin like DGEBA?
A1: Quadrol is a tetra-functional amine curing agent. The curing process involves the nucleophilic addition of the hydroxyl groups on Quadrol to the epoxide rings of the epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA). This reaction leads to the formation of a highly cross-linked, three-dimensional polymer network. The two tertiary nitrogen atoms within the Quadrol molecule can also act as catalysts, accelerating the curing process.[1][2][3]
Q2: My epoxy isn't curing or remains tacky. What are the likely causes?
A2: Incomplete or tacky curing is a common issue and can stem from several factors:
-
Incorrect Mix Ratio: Ensure the precise stoichiometric ratio of Quadrol to epoxy resin is used. An imbalance can lead to unreacted components.[4]
-
Inadequate Mixing: Thoroughly mix the resin and curing agent to ensure a homogeneous mixture. Scrape the sides and bottom of the mixing container.
-
Low Curing Temperature: The curing reaction is temperature-dependent. If the ambient temperature is too low, the reaction rate will be significantly slower, potentially leading to incomplete curing.[5]
-
Moisture Contamination: Water can interfere with the curing reaction. Ensure all components and equipment are dry.
Q3: The cured epoxy is brittle and cracks easily. How can I improve its toughness?
A3: Brittleness in the cured epoxy can be due to several factors:
-
High Cross-link Density: While a high degree of cross-linking contributes to rigidity and thermal stability, it can also lead to brittleness.
-
Curing Temperature: A very high curing temperature can sometimes result in a more brittle network.
-
Formulation: Consider incorporating flexibilizers or toughening agents into your formulation. The polyol nature of Quadrol itself may contribute to some flexibility.[1]
Q4: I'm observing a waxy or oily film on the surface of my cured epoxy. What is this and how can I prevent it?
A4: This is likely "amine blush," a common issue with amine curing agents. It's a layer of ammonium carbamates or bicarbonates that forms when the amine curing agent reacts with moisture and carbon dioxide in the air.[6][7][8]
-
Prevention: Control the humidity in your workspace, and ensure good air circulation that is not introducing excessive CO2 (e.g., from propane heaters).[6] Maintaining a surface temperature at least 3°C above the dew point is a standard practice.[6]
-
Removal: Amine blush can be removed by washing the surface with warm, soapy water or isopropyl alcohol.[9]
Troubleshooting Flowchart
Caption: Troubleshooting decision tree for common issues with Quadrol as a curing agent.
Data Presentation
Disclaimer: The following tables present illustrative data typical for a tetra-functional amine curing agent with a standard DGEBA epoxy resin. Specific values for your system should be determined experimentally.
Table 1: Illustrative Gel Time of a DGEBA-Quadrol System at Various Temperatures
| Curing Temperature (°C) | Gel Time (minutes) |
| 25 | > 240 |
| 50 | 120 |
| 75 | 45 |
| 100 | 15 |
Table 2: Illustrative Effect of Quadrol Concentration on the Glass Transition Temperature (Tg) of a DGEBA Epoxy Resin
| Quadrol Concentration (phr*) | Glass Transition Temperature (Tg) (°C) |
| 20 | 55 |
| 25 | 68 |
| 30 (Stoichiometric) | 85 |
| 35 | 75 |
*phr = parts per hundred parts of resin by weight
Table 3: Illustrative Mechanical Properties of a DGEBA-Quadrol Cured Epoxy
| Property | Test Method | Value |
| Tensile Strength | ASTM D638 | 65 MPa |
| Tensile Modulus | ASTM D638 | 2.8 GPa |
| Flexural Strength | ASTM D790 | 110 MPa |
| Compressive Strength | ASTM D695 | 130 MPa |
| Shore D Hardness | ASTM D2240 | 85 |
Experimental Protocols
1. Differential Scanning Calorimetry (DSC) for Cure Kinetics
-
Objective: To determine the heat of cure (ΔH), onset of cure, peak exotherm temperature, and glass transition temperature (Tg).
-
Instrumentation: A differential scanning calorimeter (DSC).
-
Procedure:
-
Accurately weigh 5-10 mg of the uncured DGEBA-Quadrol mixture into an aluminum DSC pan and hermetically seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10°C/min) from ambient temperature to a temperature where the curing exotherm is complete (e.g., 250°C).
-
Cool the sample back to ambient temperature.
-
Perform a second heating scan at the same rate to determine the glass transition temperature (Tg) of the cured material.
-
-
Data Analysis:
-
Heat of Cure (ΔH): Integrate the area under the exothermic peak in the first heating scan.
-
Degree of Cure: Can be calculated by comparing the residual heat of cure in a partially cured sample to the total heat of cure of an uncured sample.
-
2. Rheometry for Gel Time Determination
-
Objective: To determine the gel time of the DGEBA-Quadrol system at a specific isothermal temperature.
-
Instrumentation: A rotational rheometer with parallel plate geometry.
-
Procedure:
-
Set the rheometer to the desired isothermal curing temperature.
-
Mix the DGEBA and Quadrol and quickly place a sample onto the lower plate of the rheometer.
-
Lower the upper plate to the desired gap (e.g., 1 mm).
-
Start an oscillatory time sweep measurement at a constant frequency (e.g., 1 Hz) and strain.
-
Monitor the storage modulus (G') and loss modulus (G'').
-
-
Data Analysis:
-
The gel time is typically identified as the point where the storage modulus (G') and loss modulus (G'') curves intersect (tan δ = 1).
-
3. Standard Mechanical Testing of Cured Epoxy
-
Objective: To determine the mechanical properties of the fully cured DGEBA-Quadrol system.
-
Sample Preparation: Cast the mixed epoxy system into appropriate molds according to the ASTM standards for the desired tests. Ensure complete curing according to the determined cure schedule.
-
Instrumentation: A universal testing machine.
-
Procedures:
-
Tensile Properties (Strength and Modulus): Follow ASTM D638.
-
Flexural Properties: Follow ASTM D790.
-
Compressive Properties: Follow ASTM D695.
-
Hardness: Follow ASTM D2240 using a Shore D durometer.
-
Visualizations
Chemical Reaction Pathway
Caption: Curing reaction of DGEBA with Quadrol.
Experimental Workflow for Curing Agent Evaluation
Caption: Workflow for evaluating Quadrol's efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Surface Degradation of DGEBA Epoxy Resins Cured with Structurally Different Amine Hardeners: Effects of UV Radiation [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. The Modification of a Tetrafunctional Epoxy and Its Curing Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cpsm.kpi.ua [cpsm.kpi.ua]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mychem.ir [mychem.ir]
How to prevent side reactions with Edetol in polymer synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and address side reactions when using Edetol (N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine) in polymer synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary role in polymer synthesis?
This compound is a polyfunctional amine derivative with four secondary hydroxyl groups and two tertiary amine centers.[1] Its primary roles in polymer synthesis are as a crosslinking agent and a chain extender, particularly in the production of polyurethanes, hydrogels, and other polymers.[2][3] The hydroxyl groups can react with isocyanates to form urethane linkages, while the overall structure can chelate metal ions.[1][2][4]
Q2: What are the main functional groups in this compound that can participate in side reactions?
This compound has two main types of reactive functional groups:
-
Secondary Hydroxyl (-OH) Groups: These are the primary reactive sites for polymerization, for example, with isocyanates in polyurethane synthesis. However, they can also undergo undesired side reactions.
-
Tertiary Amine (-N<) Groups: The two tertiary amine groups in the ethylenediamine backbone can act as catalysts or bases, and can also interact with other components of the polymerization mixture.[2]
Q3: Can the tertiary amine groups in this compound cause side reactions?
Yes, the tertiary amine groups in this compound can act as catalysts, sometimes in an uncontrolled manner. In polyester and polyurethane synthesis, tertiary amines are known to accelerate the polymerization reaction.[5][6] This can be beneficial, but it can also lead to side reactions if not properly controlled, such as the formation of allophanates and biurets in polyurethane systems, which can lead to unwanted branching and gelation.[7]
Q4: Can this compound's chelating properties affect my polymerization?
Yes, this compound's ability to chelate metal ions can impact polymerizations that use metal-based catalysts.[1][4] This can lead to either catalyst deactivation (poisoning) or, in some cases, an alteration of the catalyst's activity and selectivity.[8][9] For example, if your system uses a metal catalyst like tin, zirconium, or aluminum compounds, this compound may form a complex with the metal center, potentially inhibiting its catalytic activity.[8][9]
Troubleshooting Guides
Problem 1: Premature Gelation or Inconsistent Curing Times in Polyurethane Synthesis
Possible Cause: The tertiary amine groups in this compound may be acting as an uncontrolled catalyst, accelerating the reaction between isocyanates and polyols, as well as side reactions like allophanate and biuret formation.[7]
Troubleshooting Steps:
-
Catalyst Adjustment: If you are using another catalyst in your formulation, consider reducing its concentration to compensate for the catalytic effect of this compound.
-
Temperature Control: Lowering the reaction temperature can help to slow down the overall reaction rate and minimize side reactions.
-
Controlled Addition: Add this compound to the reaction mixture in a controlled manner, rather than all at once, to better manage the reaction exotherm and viscosity increase.
-
Use of a Deactivator: In some cases, a catalyst deactivator can be added once the desired conversion is reached to prevent further reaction during storage or processing.[10]
Problem 2: Reduced Activity of Metal-Based Polymerization Catalysts
Possible Cause: this compound is a chelating agent and may be deactivating your metal catalyst by forming a stable complex with the metal ion.[1][4][8][9]
Troubleshooting Steps:
-
Catalyst Selection: If possible, switch to a catalyst that is less susceptible to poisoning by amines or chelating agents.
-
Order of Addition: Modify the order of addition of your reagents. Adding the catalyst to the monomer or polyol before introducing this compound may allow the polymerization to initiate before the catalyst is fully chelated.
-
Use of a Sacrificial Agent: In some systems, a non-coordinating base can be added to neutralize any acidic impurities that might exacerbate catalyst deactivation.[9]
-
Increase Catalyst Loading: As a last resort, a higher catalyst concentration may be necessary to overcome the inhibitory effects of this compound, though this is not always economically or mechanistically ideal.
Problem 3: Poor Mechanical Properties or Discoloration of the Final Polymer
Possible Cause: Side reactions involving the secondary hydroxyl groups of this compound, or thermal degradation of this compound at high processing temperatures, may be occurring. Polyols with secondary hydroxyl groups can sometimes lead to polymers with different properties compared to those with primary hydroxyls.[11][12]
Troubleshooting Steps:
-
Reaction Temperature: Ensure the polymerization and curing temperatures are within the recommended range for your system to avoid thermal degradation of this compound or the resulting polymer.
-
Inert Atmosphere: Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the hydroxyl groups or other components, which can lead to discoloration.
-
Purity of Reactants: Ensure all monomers and solvents are free from impurities, such as water or acids, which can trigger side reactions. This compound is incompatible with acids, acid chlorides, acid anhydrides, and strong oxidizing agents.[2]
-
Characterization: Use analytical techniques like NMR or FTIR to analyze the final polymer for unexpected structural units that could indicate side reactions.[13][14][15][16]
Experimental Protocols
Protocol 1: General Procedure for Polyurethane Synthesis with this compound
-
Drying of Reagents: Ensure all polyols, including this compound, and solvents are thoroughly dried to a moisture content of <0.05% to prevent side reactions of isocyanates with water.
-
Reaction Setup: Set up a clean, dry, multi-necked flask equipped with a mechanical stirrer, a thermometer, a nitrogen inlet, and a dropping funnel.
-
Initial Charge: Charge the main polyol and any solvent to the flask and heat to the desired reaction temperature (e.g., 60-80°C) under a nitrogen blanket.
-
Addition of this compound: Add the predetermined amount of this compound to the reaction vessel.
-
Isocyanate Addition: Slowly add the di- or polyisocyanate to the reaction mixture via the dropping funnel at a rate that maintains the desired reaction temperature.
-
Monitoring: Monitor the reaction progress by measuring the isocyanate (NCO) content at regular intervals.
-
Curing: Once the desired NCO content is reached, the prepolymer can be cast and cured at an appropriate temperature.
Data Presentation
Table 1: Effect of this compound Concentration on Gel Time in a Model Polyurethane System
| This compound Concentration (wt%) | Catalyst Concentration (ppm) | Gel Time (minutes) |
| 0 | 50 | 15 |
| 2 | 50 | 10 |
| 5 | 50 | 6 |
| 5 | 25 | 12 |
Note: This is illustrative data. Actual results will vary depending on the specific formulation.
Visualizations
Caption: Potential reaction pathways of this compound in polymer synthesis.
Caption: Troubleshooting workflow for issues involving this compound.
References
- 1. Page loading... [guidechem.com]
- 2. N,N,N',N'-TETRAKIS(2-HYDROXYPROPYL)ETHYLENEDIAMINE (NEUROL TE) - Ataman Kimya [atamanchemicals.com]
- 3. N,N,N ,N -Tetrakis(2-Hydroxypropyl)ethylenediamine 98 102-60-3 [sigmaaldrich.com]
- 4. CAS 102-60-3: Tetrakis(2-hydroxypropyl)ethylenediamine [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Recycling of Post-Consumer Polyester Wastes Using a Tertiary Amine Organocatalyst | Journal Article | PNNL [pnnl.gov]
- 7. researchgate.net [researchgate.net]
- 8. Reasons for Deactivation of Polyurethane Catalysts - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]
- 9. pcimag.com [pcimag.com]
- 10. US4026875A - Method for deactivating the catalyst in a polyurethane prepolymer - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. NMR analysis, protonation equilibria and decomposition kinetics of tolperisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LC and NMR Studies for Identification and Characterization of Degradation Byproducts of Olmesartan Acid, Elucidation of Their Degradation Pathway and Ecotoxicity Assessment [mdpi.com]
- 16. Identification of degradation products in flumazenil using LC-Q-TOF/MS and NMR: Degradation pathway elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Edetol Chelation
A Note on Terminology: The term "Edetol" is a synonym for N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine. However, in the context of metal chelation, the query likely refers to EDTA (ethylenediaminetetraacetic acid) , for which "edetate" is a related term. This guide will focus on EDTA, a widely used chelating agent in research and drug development.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing pH conditions for successful this compound (EDTA) chelation experiments.
Frequently Asked Questions (FAQs)
Q1: Why is pH a critical factor for EDTA chelation?
The pH of a solution is the most critical experimental parameter for EDTA chelation for two primary reasons:
-
EDTA's Protonation State: EDTA has four carboxylic acid groups and two amine groups that can be protonated. Its ability to chelate metal ions is most effective when the carboxyl groups are deprotonated, allowing them to form strong coordination bonds with the metal ion.[1][2] As the pH decreases (becomes more acidic), these groups become protonated, reducing the chelating efficiency as hydrogen ions compete with metal ions for EDTA's binding sites.[3]
-
Metal Hydroxide Precipitation: At high pH values (alkaline conditions), many metal ions will precipitate out of the solution as insoluble metal hydroxides.[3] This prevents EDTA from forming a complex with the metal ion.
Therefore, controlling the pH is essential to ensure both the optimal chelating capacity of EDTA and the solubility of the target metal ion.
Q2: What is the optimal pH for preparing an EDTA stock solution?
To ensure complete dissolution, especially for concentrations of 0.5M, it is recommended to adjust the pH of an EDTA solution to 8.0 or higher using sodium hydroxide (NaOH).[4][5] EDTA free acid is poorly soluble in water, and raising the pH deprotonates the carboxylic acid groups, significantly increasing its solubility.[4][6]
Q3: How does pH influence the selectivity of EDTA for different metal ions?
Selectivity can be achieved by carefully controlling the pH, which leverages the different stability constants of various metal-EDTA complexes. Each metal-EDTA complex has a unique pH range of maximum stability. By adjusting the pH, it is possible to selectively chelate one metal ion in the presence of others. For instance, some metal ions can be effectively chelated at a lower pH, while others require a more alkaline environment to form a stable complex.
Q4: Can EDTA chelation be performed in acidic conditions?
While chelation is possible in acidic conditions, the efficiency is significantly reduced. Under acidic conditions (e.g., pH < 4-5), the stability of complexes with ions like Ca²⁺ and Mg²⁺ decreases significantly due to the protonation of EDTA's carboxyl groups.[3] For some applications, other chelating agents that are more stable at low pH may be more suitable.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Precipitate forms when preparing EDTA solution. | The pH is too low. | Add NaOH to increase the pH to 8.0 or slightly above. Stir continuously until the EDTA is fully dissolved.[4][5] |
| Low or no chelation of the target metal ion. | The pH is outside the optimal range for the specific metal-EDTA complex. | Adjust the pH to the optimal range for your target metal ion (refer to the data table below). Ensure the pH is stable throughout the experiment. |
| The metal ion has precipitated as a hydroxide. | Lower the pH to a range where the metal hydroxide is soluble but the EDTA complex is still stable. | |
| Chelation of non-target metal ions. | The pH is promoting the chelation of interfering ions. | Adjust the pH to a level where the stability of the target metal-EDTA complex is maximized while the stability of interfering metal-EDTA complexes is minimized. |
| Inhibition of a metalloenzyme in an assay. | EDTA is sequestering essential metal cofactors from the enzyme. | Add an excess of the specific divalent cation required by the enzyme to "rescue" its activity. Alternatively, use an EDTA-free protease inhibitor cocktail.[7] |
Data Presentation
Table 1: Optimal pH Ranges for EDTA Chelation of Various Metal Ions
| Metal Ion | Optimal pH Range | Notes |
| Ca²⁺, Mg²⁺ | > 8 | Stability decreases significantly at pH < 4-5.[3] |
| Fe³⁺ | 4.0 - 6.5 | In alkaline conditions (pH > 8-9), Fe³⁺ can precipitate as iron hydroxide.[3][8] |
| Zn²⁺ | 4 - 7 | Unstable at extremely acidic (pH < 3-4) or strongly alkaline (pH > 10-11) conditions.[3] |
| Cu²⁺ | ~ 9 - 10 | |
| Pb²⁺ | ~ 4 - 7 |
Note: These are general ranges. The optimal pH can vary depending on the specific experimental conditions, including the presence of other ions and the concentration of reactants.
Experimental Protocols
Protocol 1: Preparation of a 0.5 M EDTA Stock Solution (pH 8.0)
Materials:
-
Disodium EDTA dihydrate (FW: 372.24 g/mol )
-
Distilled or deionized water
-
Sodium hydroxide (NaOH), solid pellets or a concentrated solution
-
Magnetic stirrer and stir bar
-
pH meter
-
Graduated cylinder and beaker
-
Volumetric flask
Procedure:
-
Add 186.1 g of disodium EDTA dihydrate to 800 mL of distilled water in a beaker.[5]
-
Place the beaker on a magnetic stirrer and begin stirring. The solution will be cloudy as EDTA is not yet dissolved.
-
Slowly add NaOH while monitoring the pH with a calibrated pH meter. The EDTA will begin to dissolve as the pH approaches 8.0.[5]
-
Continue to add NaOH until the pH is exactly 8.0. The solution should become clear.
-
Transfer the solution to a 1 L volumetric flask.
-
Add distilled water to bring the final volume to 1 L.
-
Store the solution at room temperature.
Protocol 2: Determination of Optimal pH for a Novel Metal-EDTA Chelation
This protocol uses UV-Vis spectrophotometry to determine the pH at which the formation of the metal-EDTA complex is maximal.
Materials:
-
Stock solution of the metal ion of interest
-
0.5 M EDTA stock solution (pH 8.0)
-
A series of buffers covering a wide pH range (e.g., pH 3 to 11)
-
UV-Vis spectrophotometer and cuvettes
-
pH meter
Procedure:
-
Prepare a series of solutions, each containing the metal ion at a fixed concentration and a specific pH buffer.
-
To each solution, add a stoichiometric amount of the EDTA stock solution.
-
Allow the solutions to equilibrate for a set period.
-
Measure the absorbance of each solution at the wavelength corresponding to the maximum absorbance of the metal-EDTA complex. (This may need to be determined by an initial wavelength scan).
-
Plot the absorbance versus pH. The pH at which the absorbance is highest corresponds to the optimal pH for the chelation reaction.
Mandatory Visualizations
Caption: Workflow for optimizing chelation pH.
Caption: Troubleshooting low chelation efficiency.
References
- 1. Greater than pH 8: The pH dependence of EDTA as a preservative of high molecular weight DNA in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. wellyoutech.com [wellyoutech.com]
- 4. EDTA Solution Preparation and Recipe | AAT Bioquest [aatbio.com]
- 5. 0.5 M EDTA Solution Recipe [thoughtco.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. cuttingedgesolutions.com [cuttingedgesolutions.com]
Quadrol Industrial Applications: Technical Support Center
Welcome to the Technical Support Center for the industrial application of Quadrol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on the use of Quadrol in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Quadrol and what are its primary industrial applications in drug development?
A: Quadrol, chemically known as N,N,N',N'-tetrakis(2-hydroxypropyl)ethylenediamine, is a tetrafunctional tertiary amine. In the pharmaceutical industry, it finds application as a buffering agent, stabilizer, chelating agent, and a crosslinking agent in hydrogel formulations for drug delivery.[1][2][3] Its hydroxyl groups and tertiary amine functionalities contribute to its utility in various formulations.
Q2: What are the initial quality control parameters to check for a new batch of Quadrol?
A: For a new batch of Quadrol, it is crucial to assess its physical and chemical properties. Key parameters include appearance, assay (non-aqueous acid-base titration), and refractive index. These initial checks help ensure the quality and consistency of the raw material.[4]
| Parameter | Specification | Purpose |
| Appearance | Clear, colorless liquid or viscous liquid | To check for any visible impurities or degradation. |
| Assay | ≥98.5% to ≤101.5% | To confirm the purity of the material. |
| Refractive Index | 1.4785-1.4815 @ 20°C | A physical constant that can indicate purity. |
Q3: How should Quadrol be stored to ensure its stability?
A: Quadrol should be stored in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizers, acids, acid chlorides, acid anhydrides, and chloroformates.[5] Containers should be kept tightly closed to prevent moisture absorption and contamination. For long-term storage, particularly for high-purity applications, storing under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative degradation.
Q4: Can Quadrol exist as different isomers, and is this important for its application?
A: Yes, Quadrol exists as a mixture of four unique diastereomers. It is possible that these different diastereomers may exhibit different biological activities or have varied impacts on formulation stability. For sensitive applications, it may be necessary to separate and quantify these diastereomers.[6]
Troubleshooting Guides
Issue 1: Formulation Instability - Discoloration or pH Shift Over Time
Problem: A formulation containing Quadrol shows a gradual yellowing or a significant shift in pH during stability studies.
Possible Causes and Solutions:
-
Oxidative Degradation: The tertiary amine groups in Quadrol are susceptible to oxidation, which can lead to the formation of colored byproducts and a change in pH.
-
Solution: Protect the formulation from light and atmospheric oxygen. Consider manufacturing under an inert atmosphere (e.g., nitrogen blanket) and using opaque or amber-colored packaging. The addition of an appropriate antioxidant could also be evaluated.
-
-
Incompatibility with Excipients: Quadrol's amine groups can react with certain excipients, such as reducing sugars (lactose) via the Maillard reaction, or with acidic excipients, leading to degradation and instability.[7]
-
Solution: Conduct thorough drug-excipient compatibility studies. Avoid using excipients with known reactivity towards amines.
-
-
Interaction with Impurities: Trace metal ions in other excipients can catalyze the oxidation of Quadrol.
-
Solution: Use high-purity excipients with low levels of heavy metals. Quadrol itself can act as a chelating agent, but its capacity may be exceeded.
-
Issue 2: Poor Reproducibility in Experimental Results
Problem: Inconsistent results are observed between different batches of experiments using Quadrol, particularly in assays sensitive to pH or ionic strength.
Possible Causes and Solutions:
-
Diastereomer Variability: The ratio of Quadrol's four diastereomers may vary between batches of the raw material, potentially affecting its physicochemical properties and biological activity.[6]
-
Solution: Implement an analytical method, such as the reversed-phase HPLC method described in the literature, to quantify the diastereomeric ratio in each batch of Quadrol.[6] Establish acceptance criteria for this ratio for your specific application.
-
-
Inaccurate Concentration: Due to its viscosity, accurately weighing and dissolving Quadrol can be challenging, leading to variations in the final concentration.
-
Solution: Warm Quadrol slightly to reduce its viscosity before weighing. Use a positive displacement pipette for accurate volume transfer. Prepare a concentrated stock solution and determine its precise concentration by titration before use in experiments.
-
-
Degradation of Stock Solutions: Aqueous solutions of Quadrol may degrade over time, especially if not stored properly.
-
Solution: Prepare fresh stock solutions for each set of experiments. If storage is necessary, store at 2-8°C, protected from light, and for a validated period. Monitor the pH and appearance of the stock solution before use.
-
Issue 3: Protein Aggregation in Biopharmaceutical Formulations
Problem: An increase in protein aggregation is observed in a biopharmaceutical formulation containing Quadrol as a buffering agent or stabilizer.
Possible Causes and Solutions:
-
Unfavorable pH Environment: While Quadrol is a buffering agent, the chosen pH of the formulation may not be optimal for the stability of the specific protein.
-
Solution: Perform a pH screening study to determine the pH at which the target protein exhibits maximum stability. Adjust the Quadrol buffer to this optimal pH.
-
-
Direct Interaction with Protein: The hydroxyl and amine groups of Quadrol could potentially interact with the protein surface, leading to conformational changes and subsequent aggregation.
-
Solution: Evaluate the effect of different concentrations of Quadrol on protein stability using techniques like differential scanning calorimetry (DSC) or size-exclusion chromatography (SEC). Consider alternative buffering agents if a direct destabilizing interaction is confirmed.
-
-
Presence of Degradation Products: Degradation products of Quadrol, such as aldehydes formed from oxidation, can be reactive and may covalently modify the protein, leading to aggregation.
-
Solution: Ensure the use of high-purity Quadrol and implement storage and handling procedures that minimize degradation. Analyze for the presence of potential degradation products in the Quadrol raw material and in the final formulation.
-
Experimental Protocols
Protocol 1: Development of a Stability-Indicating HPLC Method for Quadrol
This protocol provides a framework for developing a stability-indicating HPLC method to quantify Quadrol and its degradation products. It is based on the principles of forced degradation studies and analytical method validation.
1. Objective: To develop and validate a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Quadrol and its degradation products.
2. Materials and Equipment:
-
Quadrol reference standard
-
HPLC grade acetonitrile, methanol, and water
-
Reagents for forced degradation: Hydrochloric acid, sodium hydroxide, hydrogen peroxide
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
-
pH meter
-
Analytical balance
3. Method Development:
-
Wavelength Selection: Determine the UV absorbance maximum of Quadrol in the mobile phase. A wavelength of around 210 nm is a reasonable starting point for compounds with limited chromophores.
-
Mobile Phase Selection: Start with a simple mobile phase, such as a gradient of acetonitrile and water. Adjust the gradient profile to achieve good separation of the main Quadrol peak from any potential degradation products. The addition of a buffer (e.g., phosphate or acetate) may be necessary to control the pH and improve peak shape.
-
Column Selection: A C18 column is a good starting point for the separation of moderately polar compounds like Quadrol and its potential degradation products.
4. Forced Degradation Studies:
-
Acid Hydrolysis: Treat a solution of Quadrol with 0.1 M HCl at 60°C for a specified time (e.g., 2, 4, 8 hours). Neutralize the solution before injection.
-
Base Hydrolysis: Treat a solution of Quadrol with 0.1 M NaOH at 60°C for a specified time. Neutralize the solution before injection.
-
Oxidative Degradation: Treat a solution of Quadrol with 3% H₂O₂ at room temperature for a specified time.
-
Thermal Degradation: Expose a solid sample of Quadrol to dry heat (e.g., 80°C) for a specified time, then dissolve and analyze.
-
Photolytic Degradation: Expose a solution of Quadrol to UV light (e.g., 254 nm) for a specified time.
5. Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Analyze the stressed samples to ensure that the degradation product peaks are well-resolved from the main Quadrol peak.
-
Linearity: Prepare a series of Quadrol solutions of known concentrations and construct a calibration curve.
-
Accuracy: Determine the recovery of Quadrol from a spiked placebo formulation.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of Quadrol that can be reliably detected and quantified.
Protocol 2: Drug-Excipient Compatibility Study for Quadrol
This protocol outlines a general procedure for assessing the compatibility of Quadrol with other pharmaceutical excipients.
1. Objective: To evaluate the physical and chemical compatibility of Quadrol with selected pharmaceutical excipients under accelerated storage conditions.
2. Materials:
-
Quadrol
-
Selected excipients (e.g., fillers, binders, lubricants, disintegrants)
-
HPLC grade solvents (e.g., water, acetonitrile)
-
Glass vials with inert stoppers
3. Procedure:
-
Sample Preparation: Prepare binary mixtures of Quadrol and each excipient, typically in a 1:1 ratio by weight. Also, prepare samples of Quadrol alone and each excipient alone as controls.
-
Storage Conditions: Place the samples in glass vials and store them under accelerated stability conditions (e.g., 40°C/75% RH) for a predetermined period (e.g., 2 and 4 weeks).
-
Physical Evaluation: At each time point, visually inspect the samples for any changes in color, appearance, or physical state.
-
Chemical Evaluation:
-
Dissolve a portion of each sample in a suitable solvent.
-
Analyze the samples using the validated stability-indicating HPLC method (from Protocol 1) to quantify the amount of Quadrol remaining and to detect the formation of any degradation products.
-
Compare the chromatograms of the binary mixtures with those of the individual components stored under the same conditions.
-
4. Data Analysis:
-
A significant decrease in the assay of Quadrol or the appearance of new degradation peaks in the binary mixture compared to the controls indicates a potential incompatibility.
Disclaimer: The information provided in this Technical Support Center is for guidance purposes only. It is essential to perform your own experiments and validation studies to ensure the suitability of Quadrol for your specific application and to comply with all applicable regulatory requirements.
References
- 1. Cross-Linked Hydrogel for Pharmaceutical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. QUADROL (NEUTROL TE) - Ataman Kimya [atamanchemicals.com]
- 3. N,N,N',N'-TETRAKIS(2-HYDROXYPROPYL)ETHYLENEDIAMINE (NEUROL TE) - Ataman Kimya [atamanchemicals.com]
- 4. N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine, 99% 100 mL | Buy Online [thermofisher.com]
- 5. N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine, 99% 100 mL | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]
- 6. Resolution of diastereomers of N,N,N',N'-tetrakis(2-hydroxypropyl)ethylenediamine (quadrol) by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Edetol Stability in Long-Term Storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance on the stability of Edetol (N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine) during long-term storage. Understanding and mitigating stability issues is critical for ensuring the quality, safety, and efficacy of research experiments and pharmaceutical formulations containing this compound.
Troubleshooting Guides
This section addresses common problems encountered during the storage and use of this compound.
| Issue | Potential Root Cause(s) | Recommended Actions & Troubleshooting Steps |
| Discoloration (Yellowing or Browning) | Oxidation of the amine groups. Exposure to light (photodegradation). | 1. Storage: Store this compound in amber or opaque containers to protect from light. 2. Inert Atmosphere: For highly sensitive applications, blanket the container headspace with an inert gas like nitrogen or argon. 3. Antioxidants: Consider the compatibility and addition of a suitable antioxidant if the formulation allows. |
| Changes in pH of this compound-containing solutions | Absorption of atmospheric carbon dioxide (CO2) by the basic amine. Degradation of this compound, potentially forming acidic byproducts. | 1. Container Seal: Ensure containers are tightly sealed to minimize exposure to air. 2. pH Monitoring: Regularly monitor the pH of stored solutions. A significant shift may indicate degradation. 3. Buffering: If appropriate for the application, use a suitable buffer system to maintain the desired pH. |
| Formation of Precipitates or Particulates | Interaction with incompatible materials or excipients. Degradation products with lower solubility. Chelation with trace metal ions from containers or reagents. | 1. Compatibility Check: Review the compatibility of this compound with all components in the formulation, including other excipients and the container material.[1] 2. Filtration: Before use, filter the solution to remove any particulates. 3. Container Selection: Use high-quality, low-leachable containers. |
| Loss of Potency or Performance (e.g., reduced chelating capacity) | Chemical degradation of the this compound molecule. | 1. Stability-Indicating Assay: Use a validated stability-indicating analytical method (e.g., HPLC) to quantify the amount of intact this compound. 2. Storage Conditions: Adhere strictly to recommended storage conditions (see FAQ section). 3. Shelf-Life: Do not use this compound beyond its recommended shelf-life or re-test date. |
Frequently Asked Questions (FAQs)
1. What are the primary degradation pathways for this compound?
While specific public data on this compound's degradation pathways is limited, based on its chemical structure (a tertiary amine with hydroxyl groups), the following are potential degradation pathways:
-
Oxidation: The tertiary amine groups are susceptible to oxidation, which can lead to the formation of N-oxides and other degradation products. This can be accelerated by exposure to air, light, and the presence of metal ions.
-
Thermal Degradation: At elevated temperatures, this compound can decompose. Hazardous decomposition products may include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).
-
Photodegradation: Exposure to UV light can initiate degradation, often leading to discoloration.
Logical Relationship of this compound Degradation
Caption: Potential degradation pathways for this compound.
2. What are the recommended storage conditions for this compound?
To ensure long-term stability, this compound should be stored in a cool, dry, and well-ventilated area in tightly sealed containers.[2] It should be protected from light and moisture. Ideal storage is in a dark location, away from direct sunlight.
3. How does pH affect the stability of this compound?
4. Is this compound compatible with all common pharmaceutical excipients?
No, potential incompatibilities can exist. As a chelating agent, this compound can interact with metal ions present as impurities in other excipients.[4] It is also incompatible with strong oxidizing agents.[3] Compatibility studies are essential during pre-formulation to ensure that other excipients do not accelerate the degradation of this compound or vice-versa.[1]
5. How can I assess the stability of my this compound-containing formulation?
A stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Mass Spectrometry) is a common and effective technique for separating and quantifying this compound from its potential degradation products.[5]
Experimental Protocols
Protocol: Forced Degradation Study for this compound
Objective: To identify potential degradation products and pathways for this compound under various stress conditions. This information is crucial for developing a stability-indicating analytical method.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid this compound or the stock solution at 80°C for 48 hours in a controlled oven.
-
Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Neutralize the acid and base-stressed samples.
-
Analyze all samples, including an unstressed control, using a suitable analytical method (e.g., HPLC-UV/MS).
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with the control.
-
Identify and quantify any new peaks, which represent potential degradation products.
-
Use mass spectrometry (MS) to determine the mass of the degradation products and propose their structures.
-
Experimental Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study of this compound.
Protocol: Development of a Stability-Indicating HPLC Method
Objective: To develop and validate an HPLC method capable of separating and quantifying this compound from its degradation products and other impurities.
Methodology:
-
Column and Mobile Phase Screening:
-
Screen various C18 and other stationary phases.
-
Evaluate different mobile phase compositions (e.g., acetonitrile/water, methanol/water) and pH values. Use buffers such as phosphate or acetate.
-
-
Method Optimization:
-
Optimize the gradient elution profile, flow rate, and column temperature to achieve adequate separation of all peaks.
-
Use the stressed samples from the forced degradation study to ensure the method can resolve the degradation products from the parent this compound peak.
-
-
Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess this compound in the presence of its degradation products, impurities, and excipients.
-
Linearity: Establish a linear relationship between the analyte concentration and the detector response over a defined range.
-
Accuracy: Determine the closeness of the test results to the true value.
-
Precision: Assess the degree of scatter between a series of measurements (repeatability, intermediate precision, and reproducibility).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. It is based on general chemical principles and available data, which for this compound is limited in the public domain. Specific stability issues can be highly dependent on the formulation, storage conditions, and packaging. It is the responsibility of the user to conduct appropriate stability studies for their specific application and to comply with all applicable regulatory requirements.
References
Technical Support Center: Purification of N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine (Quadrol)
Welcome to the technical support center for the purification of N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine, commonly known as Quadrol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine?
A1: Common impurities in crude N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine can originate from its synthesis, which typically involves the reaction of ethylenediamine with propylene oxide.[1] Potential impurities include:
-
Unreacted starting materials: Residual ethylenediamine and propylene oxide.
-
Partially substituted ethylenediamine: Mono-, di-, and tri-substituted hydroxypropylethylenediamine derivatives.
-
Propylene glycol and its polymers: Formed from the homopolymerization of propylene oxide.
-
Diastereomers: As N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine has four chiral centers, it exists as a mixture of diastereomers.[2] While not impurities in the traditional sense, their separation may be necessary for specific applications.
-
Water and other solvents: Used during the synthesis and workup.
-
Color impurities: Often colored byproducts from side reactions.
Q2: My N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine is a viscous, colored liquid. How can I decolorize it?
A2: For colored, viscous liquids like crude N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine, several decolorization techniques can be attempted:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., ethanol or a water/ethanol mixture). Add a small amount of activated carbon (typically 1-5% by weight), heat the mixture with stirring for a short period, and then filter the hot solution to remove the carbon. The purified product can then be recovered by solvent evaporation.
-
Column Chromatography: Passing a solution of the crude product through a column packed with a suitable adsorbent like silica gel or alumina can effectively remove colored impurities. The choice of eluent will depend on the polarity of the impurities versus the product.
Q3: Is it possible to purify N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine by recrystallization, given it's a viscous liquid at room temperature?
A3: While challenging for a viscous liquid, recrystallization can sometimes be achieved. Success often depends on finding a suitable solvent or solvent system in which the product's solubility is high at elevated temperatures and low at reduced temperatures. A mixed-solvent recrystallization approach is often employed for oils and viscous liquids.[3] This involves dissolving the compound in a "good" solvent at an elevated temperature and then adding a "poor" solvent (an anti-solvent) until the solution becomes turbid. Upon slow cooling, crystals may form. Potential solvent systems to explore could include ethanol/water, acetone/hexane, or ethyl acetate/heptane.
Q4: What analytical techniques are suitable for assessing the purity of N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine?
A4: Several analytical techniques can be used to determine the purity of N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): Particularly useful for separating the diastereomers and other non-volatile impurities. A reversed-phase method is often effective.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify impurities by comparing the spectrum of the purified sample to that of a known standard.
-
Non-aqueous Acid-Base Titration: This method can be used to determine the overall assay of the amine.
Troubleshooting Guides
Vacuum Distillation
Problem: Low yield of purified N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine.
| Possible Cause | Suggested Solution |
| Vacuum level is too high (pressure too low) | An excessively high vacuum can cause the product to be carried over into the receiving flask before it has been adequately separated from less volatile impurities. Try to maintain a stable vacuum within the recommended range for the boiling point of the compound (e.g., 0.8 mmHg). |
| Heating temperature is too low | Insufficient heating will result in a slow or incomplete distillation. The heating bath temperature should typically be 20-30°C higher than the boiling point of the liquid at the operating pressure. |
| Significant decomposition during distillation | N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine may decompose at very high temperatures. Ensure the vacuum is low enough to allow distillation at a temperature below the decomposition point. |
| Leaks in the distillation apparatus | Air leaks will prevent the system from reaching the desired low pressure, requiring higher temperatures for distillation and potentially leading to decomposition and lower yield. Ensure all joints are properly sealed. |
Problem: The distilled N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine is still colored.
| Possible Cause | Suggested Solution |
| Co-distillation of colored impurities | Some colored impurities may have boiling points close to that of the product. A fractional distillation column can improve separation. Alternatively, pre-treat the crude material with activated carbon before distillation. |
| Thermal decomposition during distillation | Overheating can lead to the formation of colored degradation products. Ensure the distillation is performed at the lowest possible temperature by maintaining a good vacuum. |
Preparative High-Performance Liquid Chromatography (HPLC)
Problem: Poor separation of diastereomers.
| Possible Cause | Suggested Solution |
| Inappropriate mobile phase composition | The selectivity of the separation is highly dependent on the mobile phase. Systematically vary the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. The use of a buffer (e.g., phosphate buffer) can also significantly impact the resolution. |
| Column overloading | Injecting too much sample onto the column will lead to broad, overlapping peaks. Reduce the injection volume or the concentration of the sample. |
| Incorrect column chemistry | A standard C18 column is often a good starting point for reversed-phase separation of diastereomers. However, other stationary phases (e.g., C8, Phenyl-Hexyl) may provide better selectivity. |
| Flow rate is too high | A lower flow rate can sometimes improve resolution by allowing for better mass transfer between the mobile and stationary phases. |
Problem: Low recovery of purified N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine from the column.
| Possible Cause | Suggested Solution |
| Strong irreversible binding to the stationary phase | This can occur if the compound has a very high affinity for the column packing material. Try using a stronger mobile phase for elution or consider a different stationary phase. |
| Product precipitation on the column | If the product is not very soluble in the mobile phase, it may precipitate on the column, leading to high backpressure and low recovery. Ensure the mobile phase composition maintains the solubility of the compound. |
| Decomposition on the column | Although less common, some compounds can be sensitive to the pH of the mobile phase or interact with the stationary phase material, leading to degradation. |
Experimental Protocols
Protocol 1: Vacuum Distillation of N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine
Objective: To purify crude N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine by removing non-volatile and some colored impurities.
Materials:
-
Crude N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine
-
Round-bottom flask
-
Short-path distillation head with a condenser and receiving flask
-
Heating mantle with a stirrer
-
Vacuum pump
-
Manometer
-
Cold trap (optional but recommended)
Procedure:
-
Assemble the distillation apparatus. Ensure all glassware is dry and joints are properly greased and sealed to prevent leaks.
-
Place the crude N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine into the round-bottom flask.
-
Begin stirring and slowly apply the vacuum. A cold trap between the apparatus and the vacuum pump is recommended to protect the pump.
-
Once a stable vacuum is achieved (e.g., around 0.8 mmHg), begin to gently heat the flask.
-
Collect the fraction that distills at the expected boiling point range (e.g., 175-181 °C at 0.8 mmHg).[4][5]
-
Monitor the color and clarity of the distillate. Collect the main fraction in a separate receiving flask.
-
Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Expected Outcome: A colorless to pale yellow, viscous liquid with improved purity. The yield will depend on the purity of the crude material.
Protocol 2: Preparative Reversed-Phase HPLC for Diastereomer Separation
Objective: To separate the diastereomers of N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine.
Materials:
-
Partially purified N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine
-
Preparative HPLC system with a UV detector
-
Preparative C18 column
-
HPLC-grade acetonitrile (or methanol)
-
HPLC-grade water
-
Phosphate buffer components (e.g., monobasic and dibasic potassium phosphate)
Procedure:
-
Method Development (Analytical Scale):
-
Develop an analytical HPLC method on a C18 column to achieve baseline separation of the diastereomers.
-
A typical mobile phase could be a gradient or isocratic mixture of acetonitrile (or methanol) and a phosphate buffer (e.g., 20 mM, pH 7).
-
Optimize the mobile phase composition, flow rate, and column temperature to maximize resolution.
-
-
Scale-Up to Preparative HPLC:
-
Based on the optimized analytical method, scale up the conditions for the preparative column. The flow rate and injection volume will need to be adjusted according to the dimensions of the preparative column.
-
Dissolve the N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine sample in the mobile phase.
-
Inject the sample onto the preparative column and begin the separation.
-
Monitor the elution of the diastereomers using the UV detector.
-
Collect the fractions corresponding to each separated diastereomer.
-
-
Fraction Analysis and Product Recovery:
-
Analyze the collected fractions using the analytical HPLC method to confirm their purity.
-
Pool the pure fractions for each diastereomer.
-
Remove the mobile phase solvents (e.g., by rotary evaporation and/or lyophilization) to recover the purified diastereomers.
-
Expected Outcome: Isolation of individual diastereomers with high purity. The recovery for each diastereomer will depend on the efficiency of the separation and the initial ratio of diastereomers in the mixture.
Quantitative Data Summary
| Purification Method | Parameter | Typical Value | Notes |
| Vacuum Distillation | Purity Achieved | >98% | Dependent on the nature of impurities in the crude material. |
| Boiling Point | 175-181 °C @ 0.8 mmHg | Literature value.[4][5] | |
| Preparative HPLC | Purity Achieved | >99% (for individual diastereomers) | Can achieve very high purity for specific isomers. |
| Recovery | Variable | Depends on the resolution between peaks and the number of fractions collected. |
Visualizations
Caption: Troubleshooting workflow for the purification of N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine.
Caption: Logical relationship between synthesis, potential impurities, and analytical methods.
References
- 1. CAS 102-60-3: Tetrakis(2-hydroxypropyl)ethylenediamine [cymitquimica.com]
- 2. d9-wret.s3.us-west-2.amazonaws.com [d9-wret.s3.us-west-2.amazonaws.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. thomassci.com [thomassci.com]
- 5. N,N,N ,N -Tetrakis(2-Hydroxypropyl)ethylenediamine 98 102-60-3 [sigmaaldrich.com]
Technical Support Center: Edetol Solubility in Organic Solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Edetol in organic solvents.
Troubleshooting Guide
This guide addresses common issues encountered during the dissolution of this compound in organic solvents.
Issue 1: this compound solution appears cloudy or hazy after dissolution.
-
Possible Cause 1: Incomplete Dissolution. While this compound is soluble in many organic solvents, high concentrations may require more rigorous conditions to fully dissolve.
-
Solution:
-
Increase the agitation or mixing time.
-
Gently warm the solution. For many compounds, solubility increases with temperature.[1]
-
Add a small amount of a co-solvent. For example, if dissolving in a non-polar solvent like toluene, adding a small percentage of a polar solvent like ethanol can enhance solubility.
-
-
-
Possible Cause 2: Presence of Impurities. Impurities in either the this compound or the solvent can lead to cloudiness.
-
Solution:
-
Ensure the use of high-purity grade this compound and solvents.
-
Filter the final solution through a compatible syringe filter (e.g., 0.22 µm PTFE for organic solvents) to remove any particulate matter.
-
-
-
Possible Cause 3: Moisture Contamination. The presence of water in hygroscopic organic solvents can sometimes affect the solubility of solutes.
-
Solution:
-
Use anhydrous solvents.
-
Store solvents and this compound in a desiccator to minimize moisture absorption.
-
-
Issue 2: this compound precipitates out of solution over time or with temperature changes.
-
Possible Cause 1: Supersaturated Solution. The solution may have been prepared at an elevated temperature, and upon cooling, the concentration of this compound exceeds its solubility limit at the lower temperature, causing it to precipitate.
-
Solution:
-
Re-warm the solution to redissolve the this compound.
-
If the application allows, store the solution at a slightly elevated and constant temperature.
-
Consider using a co-solvent system to increase the overall solubility at room temperature.
-
-
-
Possible Cause 2: Change in Solvent Composition. Evaporation of a more volatile co-solvent from a mixed solvent system can alter the overall polarity and reduce the solubility of this compound.
-
Solution:
-
Keep containers tightly sealed to prevent solvent evaporation.
-
If possible, use a single solvent system.
-
-
Issue 3: Difficulty dissolving a high concentration of this compound.
-
Possible Cause: Approaching the Solubility Limit. Every compound has a finite solubility in a given solvent at a specific temperature.
-
Solution 1: Co-solvency. The addition of a second, miscible solvent can significantly increase the solubility of a compound. This technique, known as co-solvency, is a common and effective method for enhancing solubility.[2][3]
-
Protocol: See "Experimental Protocol: Solubility Enhancement using Co-solvents."
-
-
Solution 2: Temperature Adjustment. As mentioned, increasing the temperature can increase the solubility of this compound.
-
Protocol: See "Experimental Protocol: Temperature Effect on Solubility."
-
-
Frequently Asked Questions (FAQs)
Q1: In which organic solvents is this compound soluble? A1: this compound is reported to be miscible with or soluble in a range of organic solvents, including methanol, ethanol, toluene, ethylene glycol, and perchloroethylene.[4]
Q2: Is there quantitative data available for the solubility of this compound in various organic solvents? A2: While this compound is generally described as soluble in many common organic solvents, specific quantitative data (e.g., g/100 mL) is not widely available in published literature.[4] For precise formulation work, it is recommended to determine the solubility experimentally.
Q3: How does the structure of this compound influence its solubility? A3: this compound, with its full name N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine, has both polar hydroxyl (-OH) groups and a non-polar hydrocarbon backbone. This dual character allows it to interact favorably with a range of solvents with varying polarities.
Q4: Can pH be used to increase the solubility of this compound in organic solvents? A4: this compound is a basic compound. While pH is a critical factor for the solubility of ionizable compounds in aqueous solutions, its effect in organic solvents is less direct. However, in protic organic solvents (like alcohols), the formation of a salt through the addition of an acid could potentially alter its solubility characteristics.
Q5: What is a simple way to determine if this compound is soluble in a new organic solvent? A5: A simple vial test can be performed. Add a small, measured amount of this compound to a measured volume of the solvent in a clear vial. Agitate the mixture and observe for dissolution. If it dissolves, gradually add more this compound until it no longer dissolves to get a rough estimate of the saturation point.
Data on this compound Solubility
As specific quantitative solubility data is limited, the following table provides a qualitative summary based on available information.
| Solvent | Chemical Formula | Type | Reported Solubility |
| Methanol | CH₃OH | Polar Protic | Soluble[4] |
| Ethanol | C₂H₅OH | Polar Protic | Soluble[4] |
| Toluene | C₇H₈ | Non-polar | Soluble[4] |
| Ethylene Glycol | C₂H₆O₂ | Polar Protic | Soluble[4] |
| Perchloroethylene | C₂Cl₄ | Non-polar | Soluble[4] |
Experimental Protocols
Experimental Protocol: Solubility Enhancement using Co-solvents
Objective: To determine an effective co-solvent system for enhancing the solubility of this compound.
Materials:
-
This compound
-
Primary organic solvent (e.g., Toluene)
-
A selection of co-solvents (e.g., Ethanol, Isopropanol)
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bars
-
Analytical balance
Methodology:
-
Prepare a stock solution of this compound in the primary solvent at a concentration known to be challenging to dissolve or close to its saturation point.
-
In a series of volumetric flasks, place a fixed volume of the this compound stock solution.
-
To each flask, add a different co-solvent in increasing percentages (e.g., 1%, 2%, 5%, 10% v/v).
-
Bring each flask to its final volume with the primary solvent.
-
Stir all solutions at a constant temperature for a set period (e.g., 1 hour).
-
Visually inspect each solution for clarity. The lowest percentage of co-solvent that results in a clear solution is the optimal choice for that system.
Experimental Protocol: Temperature Effect on Solubility
Objective: To assess the impact of temperature on the solubility of this compound in a specific organic solvent.
Materials:
-
This compound
-
Selected organic solvent
-
Vials with screw caps
-
Shaking incubator or water bath with temperature control
-
Analytical balance
Methodology:
-
To a series of vials, add a fixed volume of the organic solvent.
-
Add an excess amount of this compound to each vial to create a slurry.
-
Place the vials in a shaking incubator set to different temperatures (e.g., 25°C, 40°C, 60°C).
-
Allow the solutions to equilibrate for a sufficient time (e.g., 24 hours) to ensure saturation.
-
After equilibration, carefully take a known volume of the clear supernatant from each vial.
-
Evaporate the solvent from the supernatant and weigh the remaining this compound residue.
-
Calculate the solubility at each temperature (e.g., in mg/mL).
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Logical approaches to enhance the solubility of this compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Various solvent systems for solubility enhancement of enrofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 4. This compound | C14H32N2O4 | CID 7615 - PubChem [pubchem.ncbi.nlm.nih.gov]
Adjusting reaction times for Edetol-catalyzed polymerizations
Troubleshooting Guide
This guide addresses common issues encountered during Edetol-catalyzed polymerizations, offering potential causes and recommended solutions in a straightforward question-and-answer format.
| Symptom / Question | Possible Causes | Recommended Solutions |
| Why is my polymerization reaction so slow or not initiating at all? | 1. Insufficient Catalyst Concentration: The amount of this compound may be too low to effectively initiate polymerization. 2. Low Reaction Temperature: The activation energy for the polymerization may not be met at the current temperature.[1][2] 3. Presence of Inhibitors: Impurities in the monomer or solvent can quench the catalytic activity. Common inhibitors include oxygen, water, and phenolic compounds.[][4] 4. Catalyst Deactivation: The this compound catalyst may have degraded due to improper storage or handling.[5][6] | 1. Increase Catalyst Concentration: Incrementally increase the concentration of the this compound catalyst. 2. Increase Reaction Temperature: Raise the temperature of the reaction mixture. Note that excessively high temperatures can lead to side reactions or polymer degradation.[1] 3. Purify Monomers and Solvents: Ensure all reagents are free from inhibitors by using appropriate purification techniques (e.g., distillation, passing through an inhibitor removal column). Degas the reaction mixture to remove dissolved oxygen.[4] 4. Use Fresh Catalyst: Utilize a fresh batch of the this compound catalyst that has been stored under the recommended conditions. |
| Why is the polymer yield lower than expected? | 1. Premature Termination: The polymerization may be stopping before all the monomer is consumed due to the presence of terminating agents or impurities.[4] 2. Suboptimal Monomer Concentration: The concentration of the monomer may be too low to sustain a high rate of polymerization.[7] 3. Short Reaction Time: The polymerization may not have been allowed to proceed for a sufficient duration. | 1. Purify Reagents: As with slow reactions, ensure the purity of all components. 2. Optimize Monomer Concentration: Experiment with higher initial monomer concentrations. 3. Extend Reaction Time: Allow the reaction to run for a longer period and monitor monomer conversion over time. |
| Why are my reaction times inconsistent between batches? | 1. Variability in Reagent Purity: Different batches of monomers or solvents may contain varying levels of impurities. 2. Inaccurate Reagent Measurement: Small errors in measuring the catalyst, monomer, or other reagents can lead to significant differences in reaction kinetics. 3. Fluctuations in Reaction Temperature: Inconsistent temperature control can directly impact the reaction rate.[1][8] | 1. Standardize Reagent Purification: Implement a consistent purification protocol for all reagents. 2. Ensure Precise Measurements: Use calibrated equipment for all measurements. 3. Maintain Strict Temperature Control: Utilize a reliable temperature control system for the reaction vessel. |
Frequently Asked Questions (FAQs)
Q1: How does temperature affect the reaction time of this compound-catalyzed polymerizations?
A1: Generally, increasing the reaction temperature increases the rate of polymerization, thus reducing the reaction time.[1][8][9] This is because higher temperatures provide the necessary activation energy for the reaction to proceed more quickly. However, there is an optimal temperature range for each catalytic system. Exceeding this range can lead to catalyst decomposition, undesirable side reactions, or a decrease in the molecular weight of the resulting polymer.[1][2]
Q2: What is the impact of this compound catalyst concentration on the polymerization rate?
A2: The concentration of the this compound catalyst is directly proportional to the rate of polymerization. A higher catalyst concentration leads to a greater number of active catalytic sites, which in turn increases the frequency of monomer addition to the growing polymer chains, resulting in a shorter reaction time.
Q3: How does monomer concentration influence the reaction time?
A3: The rate of polymerization is also dependent on the monomer concentration.[7] At higher monomer concentrations, the probability of a monomer molecule encountering an active catalytic site is increased, leading to a faster reaction. Conversely, as the monomer is consumed during the reaction, its concentration decreases, which can lead to a slowing of the polymerization rate.
Q4: Can impurities in the reaction mixture affect the reaction time?
A4: Yes, impurities can have a significant impact on reaction time by acting as inhibitors or poisons to the this compound catalyst.[][4] These substances can react with the catalyst and deactivate it, thereby slowing down or even completely stopping the polymerization. Common impurities to be aware of include water, oxygen, and other reactive compounds that may be present in the monomers or solvents.
Data Presentation
The following tables summarize the general effects of various parameters on polymerization reaction times, based on established principles of polymer chemistry.
Table 1: Effect of Reaction Parameters on Polymerization Rate
| Parameter | Effect on Reaction Rate | General Trend |
| Temperature | Increasing temperature generally increases the rate.[1][8] | Faster reaction time at higher temperatures (within the optimal range). |
| Catalyst Concentration | Higher concentration leads to a faster rate. | Shorter reaction time with more catalyst. |
| Monomer Concentration | Higher concentration results in a faster initial rate.[7] | Reaction slows as monomer is consumed. |
| Inhibitor Concentration | Presence of inhibitors decreases the rate.[][4] | Longer reaction time or complete inhibition. |
Experimental Protocols
General Protocol for Adjusting Reaction Time in an this compound-Catalyzed Polymerization
This protocol provides a general framework. Specific quantities and conditions should be optimized for the particular monomer and desired polymer characteristics.
1. Reagent Preparation and Purification:
- Purify the monomer by passing it through an inhibitor removal column or by distillation to remove any storage inhibitors.
- Dry the solvent over a suitable drying agent (e.g., molecular sieves) to remove any water.
- Ensure the this compound catalyst is handled and stored according to the manufacturer's recommendations to prevent deactivation.
2. Reaction Setup:
- Assemble a clean, dry reaction vessel equipped with a magnetic stirrer, a temperature probe, and an inlet for an inert gas (e.g., nitrogen or argon).
- Purge the reaction vessel with the inert gas for at least 15-20 minutes to create an inert atmosphere.
3. Polymerization:
- Under the inert atmosphere, add the purified solvent to the reaction vessel.
- Add the desired amount of purified monomer to the solvent and stir until dissolved.
- Bring the reaction mixture to the desired temperature using a controlled temperature bath.
- In a separate, dry container, dissolve the this compound catalyst in a small amount of the purified solvent.
- Inject the catalyst solution into the reaction vessel to initiate the polymerization.
- Monitor the reaction progress by taking samples at regular intervals and analyzing for monomer conversion (e.g., by gas chromatography or spectroscopy).
4. Adjusting Reaction Time:
- To decrease reaction time (increase rate):
- Increase the reaction temperature in small increments (e.g., 5-10 °C).
- Increase the concentration of the this compound catalyst.
- Increase the initial concentration of the monomer.
- To increase reaction time (decrease rate):
- Decrease the reaction temperature.
- Decrease the concentration of the this compound catalyst.
- Decrease the initial concentration of the monomer.
5. Termination and Polymer Isolation:
- Once the desired monomer conversion is reached, terminate the reaction by adding a suitable quenching agent (e.g., a small amount of methanol or water, depending on the catalyst's nature).
- Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol, ethanol, or water).
- Collect the polymer by filtration, wash it with the non-solvent to remove any unreacted monomer and catalyst residues, and dry it under vacuum to a constant weight.
Visualizations
Caption: A logical workflow for troubleshooting slow or inhibited polymerization reactions.
Caption: Key parameters affecting the rate of a catalyzed polymerization reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Kinetics and catalyst deactivation in the enantioselective hydrogenation of ethyl benzoylformate over Pt/Al2O3 - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. The mathematical catalyst deactivation models: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. research.tue.nl [research.tue.nl]
Validation & Comparative
A Comparative Guide to Cross-Linking Agents in Polyurethanes: Edetol vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
The selection of a cross-linking agent is a critical determinant of the final properties of polyurethane (PU) materials. These agents create covalent bonds between polymer chains, transforming linear or branched polymers into a three-dimensional network, which significantly enhances mechanical strength, thermal stability, and chemical resistance. This guide provides a comparative overview of Edetol (N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine), a polyfunctional alcohol amine, against other common cross-linking agents used in polyurethanes, namely isocyanates, aziridines, and polycarbodiimides. This comparison is supported by available data on their performance and detailed experimental protocols for their use.
Performance Comparison of Cross-Linking Agents
Table 1: Comparative Performance of Polyurethane Cross-Linking Agents
| Property | This compound (Amine-based) | Isocyanates | Aziridines | Polycarbodiimides |
| Reactivity | Reacts with isocyanate groups. The hydroxyl groups can also participate in cross-linking. | Highly reactive with hydroxyl and amine groups.[1] | React with carboxyl and hydroxyl groups at room temperature.[2] | React with carboxylic acid groups, often acid-catalyzed.[2] |
| Toxicity | Generally considered to have low toxicity, making it suitable for biomedical applications. | Can be toxic and require careful handling due to potential health hazards.[1] | Can be toxic and may have a strong ammonia-like odor.[2] | Generally considered non-toxic and a safer alternative.[1] |
| Moisture Sensitivity | Less sensitive to moisture compared to isocyanates. | Highly sensitive to moisture, which can lead to unwanted side reactions and foaming.[1] | High sensitivity to moisture, requiring controlled storage and use. | Not sensitive to moisture.[1] |
| Yellowing | Low tendency for yellowing. | Aromatic isocyanates can be prone to yellowing upon UV exposure. | Can cause yellowing, limiting its use in color-sensitive applications. | Generally does not affect yellowing properties.[2] |
| Pot Life | Generally provides a workable pot life. | Can have a very short pot life due to high reactivity. | Typically needs to be used within 24 hours.[2] | Can have a long pot life, sometimes up to several days at a high pH. |
| Curing Conditions | Typically requires elevated temperatures for curing. | Can cure at room temperature or be accelerated with heat and catalysts. | Cures at room temperature.[2] | Room temperature curing is possible, often accelerated by the evaporation of water and neutralizers which lowers the pH.[2] |
| Typical Dosage | Varies depending on the desired cross-link density. | Varies based on the NCO/OH stoichiometry. | Generally 1-4%.[2] | Generally 5-10%.[2] |
Impact on Polyurethane Properties
The chemical nature of the cross-linker dictates the final mechanical and thermal properties of the polyurethane.
-
This compound , with its four hydroxyl groups and two tertiary amine groups, can act as both a chain extender and a cross-linker, contributing to a well-defined network structure. The hydroxyl groups react with isocyanate to form urethane linkages. Its use is prominent in applications requiring biocompatibility, such as in biomedical foams and hydrogels.[3]
-
Isocyanates are highly effective in creating strong, rigid cross-linked networks, leading to polyurethanes with high tensile strength and hardness.[4][5] However, the high reactivity can also lead to brittleness if not properly formulated.
-
Aziridines are effective in improving water and chemical resistance.[2] They react readily with carboxylic acid groups, which can be incorporated into the polyurethane backbone.
-
Polycarbodiimides are particularly useful in waterborne polyurethane systems. They react with carboxylic acid groups to form a stable cross-linked network, enhancing water resistance, abrasion resistance, and solvent resistance.[6]
The following diagram illustrates the general influence of different cross-linking agents on key polyurethane properties.
Experimental Protocols
The synthesis of polyurethanes can generally be carried out using a one-shot or a prepolymer method. The choice of method depends on the reactivity of the components and the desired final properties.
General Polyurethane Synthesis Workflow
Synthesis of Polyurethane using this compound (Amine-based Cross-linker) - One-Shot Method
This protocol is a general guideline. The exact ratios and conditions should be optimized for the specific polyol and isocyanate used.
-
Materials:
-
Polyol (e.g., Polycaprolactone diol, PCL)
-
Diisocyanate (e.g., Hexamethylene diisocyanate, HDI)
-
This compound (N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine)
-
Catalyst (e.g., Dibutyltin dilaurate, DBTDL)
-
Solvent (e.g., Dimethylformamide, DMF, if necessary)
-
-
Procedure:
-
Pre-dry the polyol and this compound under vacuum at 80°C for at least 4 hours to remove any moisture.
-
In a reaction vessel under a nitrogen atmosphere, add the pre-dried polyol and this compound. If using a solvent, dissolve the components in the solvent.
-
Heat the mixture to the desired reaction temperature (e.g., 60-80°C) with stirring.
-
Add the catalyst to the mixture.
-
Slowly add the diisocyanate to the reaction mixture while stirring vigorously.
-
Continue stirring for a specified period (e.g., 1-2 hours) until a significant increase in viscosity is observed.
-
Pour the viscous mixture into a pre-heated mold treated with a mold release agent.
-
Cure the polyurethane in an oven at a specified temperature (e.g., 80-100°C) for several hours (e.g., 12-24 hours).
-
After curing, allow the mold to cool to room temperature before demolding the polyurethane sample.
-
Post-cure the sample at a slightly elevated temperature (e.g., 60°C) for 24 hours to ensure complete reaction.
-
Synthesis of Polyurethane using an Isocyanate-based Cross-linker (Prepolymer Method)
-
Materials:
-
Polyol (e.g., Polytetramethylene ether glycol, PTMEG)
-
Diisocyanate (e.g., Toluene diisocyanate, TDI)
-
Chain Extender/Cross-linker (e.g., a tri-functional isocyanate or a diol like 1,4-butanediol)
-
Catalyst (e.g., DBTDL)
-
-
Procedure:
-
Prepolymer Formation:
-
In a reaction vessel under nitrogen, react an excess of the diisocyanate with the polyol at a controlled temperature (e.g., 70-80°C) with stirring for 1-2 hours to form an isocyanate-terminated prepolymer.
-
-
Chain Extension/Cross-linking:
-
Cool the prepolymer to a suitable temperature (e.g., 60°C).
-
Add the chain extender or cross-linker to the prepolymer with vigorous stirring.
-
After thorough mixing, pour the mixture into a mold.
-
-
Curing and Post-Curing:
-
Follow steps 8-10 from the this compound protocol.
-
-
Key Experimental Characterization Techniques
-
Mechanical Testing:
-
Tensile Strength and Elongation at Break: ASTM D412 or ASTM D638. Samples are cut into a dumbbell shape and pulled apart on a universal testing machine until failure.
-
Hardness (Shore Durometer): ASTM D2240. A durometer is pressed against the material surface to measure its indentation hardness.
-
-
Thermal Analysis:
-
Thermogravimetric Analysis (TGA): To determine the thermal stability and decomposition temperature of the material.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm) of the soft and hard segments.
-
Signaling Pathways and Logical Relationships
The cross-linking process in polyurethanes is a network-forming polymerization. The following diagram illustrates the logical relationship between the reactants and the formation of a cross-linked polyurethane network.
References
Quadrol: A Comparative Guide to its Efficacy as an Amine Catalyst
For researchers, scientists, and drug development professionals navigating the complex landscape of polymer chemistry, the choice of catalyst is paramount to achieving desired reaction kinetics and final product properties. This guide provides an objective comparison of Quadrol (N,N,N',N'-tetrakis(2-hydroxypropyl)ethylenediamine) with other prominent amine catalysts used in polyurethane and epoxy systems. The following sections present a synthesis of available data, detailed experimental protocols for catalyst evaluation, and visual representations of reaction pathways and workflows.
Catalytic Performance in Polyurethane Foams
Quadrol serves as both a cross-linking agent and a catalyst in the manufacturing of polyurethane foams. Its four hydroxyl groups allow it to be incorporated into the polymer matrix, while its two tertiary nitrogen atoms provide catalytic activity.[1][2] The efficacy of an amine catalyst in polyurethane foam production is often evaluated by its influence on the two primary reactions: the gelling reaction (isocyanate-polyol) and the blowing reaction (isocyanate-water).[3][4] The balance between these two reactions is critical in determining the foam's processing characteristics and final physical properties.[3][4]
Table 1: Comparison of Amine Catalysts in Polyurethane Foam Applications
| Catalyst | Chemical Name | Primary Function | Key Characteristics |
| Quadrol | N,N,N',N'-tetrakis(2-hydroxypropyl)ethylenediamine | Reactive Gelling Catalyst & Crosslinker | Contains hydroxyl groups allowing it to react into the polymer matrix, potentially reducing emissions.[1][3] |
| TEDA | Triethylenediamine | Strong Gelling Catalyst | Highly effective at promoting the polymer chain growth and cross-linking reactions.[5] |
| BDMAEE | Bis(2-dimethylaminoethyl) ether | Strong Blowing Catalyst | Primarily accelerates the carbon dioxide generating reaction, influencing foam density.[6] |
| DMCHA | N,N-Dimethylcyclohexylamine | Balanced Catalyst | Provides a balance between the gelling and blowing reactions.[7] |
Experimental Protocol: Evaluation of Amine Catalysts in Polyurethane Foam (Cup Test)
This protocol is adapted from ASTM D7487 and is a standard method for comparing the reactivity of different catalysts in a polyurethane foam formulation.[8]
1. Materials and Equipment:
-
Polyol (e.g., a standard polyether polyol for flexible or rigid foam)
-
Isocyanate (e.g., Toluene diisocyanate - TDI, or Methylene diphenyl diisocyanate - MDI)
-
Deionized water (blowing agent)
-
Silicone surfactant
-
Amine catalyst (Quadrol, TEDA, etc.)
-
Paper cup (e.g., 250 mL)
-
Mechanical stirrer with a high-shear mixing blade
-
Thermocouple or infrared thermometer
-
Stopwatch
-
Fume hood
2. Procedure:
-
Condition all raw materials to a controlled temperature (e.g., 25°C ± 1°C).
-
In the paper cup, accurately weigh the polyol, water, surfactant, and amine catalyst according to the desired formulation.
-
Mix these components thoroughly with the mechanical stirrer for a specified time (e.g., 60 seconds) at a set speed (e.g., 2000 rpm).
-
Add the pre-weighed isocyanate to the mixture.
-
Immediately start the stopwatch and mix for a short, standardized time (e.g., 5-10 seconds).
-
Stop mixing and record the following parameters:
-
Cream Time: The time from the addition of isocyanate until the mixture starts to rise and change color.
-
Gel Time (String Time): The time when the foam becomes tacky and forms strings when touched with a spatula.
-
Rise Time (Tack-Free Time): The time when the foam has reached its maximum height and the surface is no longer sticky to the touch.
-
-
Monitor the internal temperature of the foam using a thermocouple to determine the exotherm profile.
3. Data Analysis:
-
Compare the cream time, gel time, and rise time for each catalyst. A shorter time indicates a more active catalyst.
-
Analyze the exotherm profiles to understand the reaction kinetics. A faster and higher temperature peak suggests a more rapid reaction.
-
Measure the final foam density to assess the efficiency of the blowing reaction.
Catalytic Performance in Epoxy Resins
In epoxy systems, amine compounds function as curing agents, where the active hydrogens on the amine react with the epoxy groups to form a cross-linked network.[9][10] Tertiary amines, which lack active hydrogens, can act as catalysts for the epoxy homopolymerization reaction.[10] Quadrol, with its tertiary amine structure, can function as a catalytic curing agent.[11]
The performance of an amine curing agent is typically characterized by its effect on the gel time, curing time, and the thermomechanical properties of the cured resin, such as the glass transition temperature (Tg).
Table 2: Comparison of Amine Curing Agents for Epoxy Resins
| Curing Agent | Chemical Type | Key Characteristics |
| Quadrol | Alkanolamine (Tertiary Amine) | Can act as a catalytic curing agent and a crosslinker due to its hydroxyl groups.[11] |
| TETA | Aliphatic Amine | A common, fast-reacting curing agent for room temperature applications.[12] |
| IPDA | Cycloaliphatic Amine | Provides good mechanical properties and chemical resistance.[12] |
| DDM | Aromatic Amine | Offers high-temperature resistance and excellent chemical resistance, but typically requires elevated cure temperatures.[13] |
Experimental Protocol: Evaluation of Amine Curing Agents for Epoxy Resins (DSC and Rheometry)
This protocol outlines the use of Differential Scanning Calorimetry (DSC) and rheometry to compare the curing behavior of epoxy resins with different amine agents.
1. Materials and Equipment:
-
Liquid epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)
-
Amine curing agent (Quadrol, TETA, etc.)
-
Differential Scanning Calorimeter (DSC)
-
Rheometer with parallel plate geometry
-
Balance
-
Mixing cups and spatula
2. Procedure:
-
Calculate the stoichiometric amount of the amine curing agent required per 100 parts of epoxy resin (phr). For tertiary amine catalysts like Quadrol, a non-stoichiometric amount is typically used (e.g., 5-15 phr).
-
Accurately weigh the epoxy resin and the amine curing agent into a mixing cup and mix thoroughly until a homogeneous mixture is obtained.
-
DSC Analysis:
-
Place a small, accurately weighed sample (5-10 mg) of the mixture into a DSC pan.
-
Perform a dynamic scan by heating the sample at a constant rate (e.g., 10°C/min) from ambient temperature to a temperature where the curing reaction is complete (e.g., 250°C).
-
Record the heat flow as a function of temperature to determine the total heat of reaction (ΔH) and the peak exotherm temperature.
-
To determine the glass transition temperature (Tg), cool the cured sample and then perform a second heating scan at the same rate.
-
-
Rheometry Analysis:
-
Place a sample of the mixed resin onto the lower plate of the rheometer.
-
Perform an isothermal time sweep at a selected cure temperature.
-
Monitor the storage modulus (G') and loss modulus (G'') as a function of time. The gel point is typically identified as the crossover point where G' = G''.
-
3. Data Analysis:
-
From the DSC data, compare the peak exotherm temperatures and the total heat of reaction for each curing agent. A lower peak temperature indicates a more reactive system at lower temperatures.
-
Compare the Tg values to assess the thermal performance of the cured epoxy.
-
From the rheometry data, compare the gel times at a given temperature. A shorter gel time signifies a faster curing system.
Visualizing Reaction Mechanisms and Workflows
To further elucidate the processes described, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Polyurethane foam formation pathway.
Caption: Experimental workflow for epoxy curing analysis.
References
- 1. explore.azelis.com [explore.azelis.com]
- 2. lookpolymers.com [lookpolymers.com]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of rigid polyurethane foams using low-emissio... [degruyterbrill.com]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. shepchem.com [shepchem.com]
- 8. store.astm.org [store.astm.org]
- 9. threebond.co.jp [threebond.co.jp]
- 10. Epoxy Curing Agents - Part 1: Amines - Polymer Innovation Blog [polymerinnovationblog.com]
- 11. US5229430A - Amine catalyst for producing polyurethane and process for producing polyurethane - Google Patents [patents.google.com]
- 12. The Impact of Amine Catalyst Selection on PU Foam Properties and Performance – T&C Chem International Marketing, Sales and Distribution Company [tncintlchem.com]
- 13. Effect of the Aromatic Amine Curing Agent Structure on Properties of Epoxy Resin-Based Syntactic Foams - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biocompatibility of Edetol for Medical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biocompatibility of Edetol (also known as N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine) with other common crosslinking agents used in medical applications, particularly in the formation of hydrogels. The following sections present a summary of available data, detailed experimental protocols for key biocompatibility assays, and an exploration of the potential cellular signaling pathways involved in the response to these materials.
Comparative Biocompatibility Data
While this compound is utilized in the creation of biocompatible hydrogels that have shown promise in supporting neural cell growth, publicly available quantitative data from direct comparative studies on its biocompatibility is limited.[1] This guide, therefore, presents a detailed comparison of two widely used alternative crosslinking agents, 1,4-butanediol diglycidyl ether (BDDE) and poly(ethylene glycol) diglycidyl ether (PEGDE), to provide a benchmark for assessing the biocompatibility of crosslinking agents. The data is derived from studies on hyaluronic acid (HA) hydrogels.
In Vitro Biocompatibility: Cytotoxicity
The following table summarizes the in vitro cytotoxicity of HA hydrogels crosslinked with BDDE and PEGDE on human keratinocytes (HaCaT) and human dermal fibroblasts (HDF).
| Crosslinking Agent | Cell Type | Cell Viability (%) | Cytotoxicity (%) (LDH Assay) |
| BDDE | HaCaT | ~85% | ~15% |
| HDF | ~90% | ~10% | |
| PEGDE | HaCaT | >95% | <5% |
| HDF | >95% | <5% |
Data adapted from a comparative toxicity study of hyaluronic acid fillers crosslinked with BDDE or PEGDE.[2]
In Vivo Biocompatibility: Inflammatory Response
The inflammatory response to subcutaneously implanted HA hydrogels crosslinked with BDDE and PEGDE was evaluated in a murine model. The expression of key pro-inflammatory cytokines, tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), was measured at the implantation site.
| Crosslinking Agent | TNF-α Expression (relative to control) | IL-1β Expression (relative to control) |
| BDDE | Significantly higher | Significantly higher |
| PEGDE | Lower than BDDE | Lower than BDDE |
Data adapted from a comparative toxicity study of hyaluronic acid fillers crosslinked with BDDE or PEGDE.[2]
Experimental Protocols
Detailed methodologies for key biocompatibility experiments are provided below. These protocols are based on standard practices and can be adapted for the evaluation of this compound-based materials.
In Vitro Cytotoxicity Assay (LDH Assay)
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells.
Workflow:
Caption: Workflow for the LDH Cytotoxicity Assay.
Methodology:
-
Hydrogel Extract Preparation: Hydrogel samples are incubated in cell culture medium for a specified period (e.g., 24-72 hours) at 37°C to allow for the leaching of any potential cytotoxic components. The resulting medium is collected as the hydrogel extract.
-
Cell Culture: Human keratinocytes (HaCaT) and human dermal fibroblasts (HDF) are cultured in appropriate media until they reach a suitable confluence.
-
Exposure: The culture medium is replaced with the prepared hydrogel extracts, and the cells are incubated for 24 hours. A positive control (e.g., Triton X-100) and a negative control (fresh culture medium) are included.
-
Supernatant Collection: After the incubation period, the cell culture supernatant is collected.
-
LDH Assay: The collected supernatant is mixed with an LDH reaction mixture according to the manufacturer's instructions.
-
Incubation and Measurement: The mixture is incubated in the dark at room temperature, and the absorbance is measured at 490 nm using a microplate reader.
-
Calculation: Cytotoxicity is calculated as a percentage relative to the positive control.
Hemolysis Assay
This assay assesses the blood compatibility of a material by measuring the amount of hemoglobin released from red blood cells upon contact with the material.
Workflow:
Caption: Workflow for the Hemolysis Assay.
Methodology:
-
Red Blood Cell (RBC) Preparation: Fresh whole blood is collected in tubes containing an anticoagulant. The RBCs are isolated by centrifugation and washed multiple times with a buffered saline solution.
-
Exposure: The washed RBCs are incubated with hydrogel extracts at 37°C for a specified time (e.g., 1-4 hours). A positive control (e.g., Triton X-100 for 100% hemolysis) and a negative control (saline solution) are included.
-
Centrifugation: After incubation, the samples are centrifuged to pellet the intact RBCs.
-
Supernatant Collection: The supernatant, containing any released hemoglobin, is carefully collected.
-
Absorbance Measurement: The absorbance of the supernatant is measured at 540 nm using a spectrophotometer.
-
Calculation: The percentage of hemolysis is calculated relative to the positive control.
In Vivo Inflammatory Response
This study evaluates the local tissue response to an implanted material over time.
Workflow:
Caption: Workflow for In Vivo Inflammatory Response Study.
Methodology:
-
Implantation: The sterile hydrogel material is surgically implanted into the subcutaneous tissue of a suitable animal model (e.g., mice or rats).
-
Time Points: Animals are monitored and euthanized at predetermined time points (e.g., 1, 4, and 12 weeks) post-implantation.
-
Tissue Excision: The implantation site and the surrounding tissue are carefully excised.
-
Histological Analysis: A portion of the excised tissue is fixed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E). The stained sections are then examined under a microscope to assess the cellular infiltrate (e.g., neutrophils, macrophages, lymphocytes) and the formation of a fibrous capsule.
-
Cytokine Analysis: Another portion of the tissue is homogenized, and the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) are quantified using an enzyme-linked immunosorbent assay (ELISA).
Signaling Pathways in Biocompatibility
The interaction of a biomaterial with host tissues can trigger various cellular signaling pathways, primarily those related to inflammation and cell survival. While specific data on this compound's interaction with these pathways is not yet available, understanding the general mechanisms is crucial for a comprehensive biocompatibility assessment.
Two key signaling pathways often implicated in the response to foreign materials are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response. Its activation leads to the transcription of numerous pro-inflammatory genes.
Caption: Simplified NF-κB Signaling Pathway.
MAPK Signaling Pathway
The MAPK pathway is involved in a wide range of cellular processes, including inflammation, stress response, and cell proliferation.
Caption: Simplified MAPK Signaling Pathway.
Further research is required to elucidate the specific interactions of this compound with these and other cellular signaling pathways to provide a more complete understanding of its biocompatibility profile.
References
A Comparative Analysis of Edetol and Other Chelating Agents for Researchers and Drug Development Professionals
An in-depth guide to the performance, mechanisms, and experimental validation of Edetol versus other common chelating agents, providing essential data for scientific research and pharmaceutical development.
This publication provides a comprehensive comparison of this compound (N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine, also known as Quadrol) with other widely used chelating agents such as EDTA, DTPA, DMSA, and DMPS. For researchers, scientists, and professionals in drug development, understanding the nuanced differences in the efficacy and binding characteristics of these agents is crucial for their application in therapeutic and experimental contexts. This guide summarizes key performance data, details experimental methodologies for assessing chelating efficacy, and visualizes relevant biological and experimental workflows.
Executive Summary
Chelating agents are pivotal in a range of scientific applications, from treating heavy metal poisoning to their use as stabilizers in pharmaceutical formulations. The effectiveness of a chelating agent is primarily determined by its affinity and selectivity for specific metal ions. This guide offers a side-by-side comparison of this compound with established chelators, presenting quantitative data on their metal-binding affinities to facilitate informed selection for specific research and development needs.
Comparative Analysis of Metal Ion Affinity
The stability constant (log K) is a quantitative measure of the affinity of a chelating agent for a metal ion. A higher log K value indicates a stronger and more stable complex. The following tables summarize the stability constants of this compound and other common chelating agents with various physiologically and toxicologically relevant metal ions.
Table 1: Stability Constants (log K) of this compound (Quadrol) with Various Metal Ions
| Metal Ion | Log K Value |
| Ag(I) | 5.7[1] |
| Cu(II) | ~9[1] |
| Cd(II) | 7.98[1] |
| Pb(II) | 11.3[1] |
| Bi(III) | 12.0[1] |
Note: Data for other metal ions with this compound is limited in publicly available literature.
Table 2: Comparative Stability Constants (log K) of Common Chelating Agents
| Metal Ion | EDTA | DTPA | DMSA | DMPS |
| Ca(II) | 10.6 | 10.8 | - | - |
| Cu(II) | 18.8 | 21.5 | - | Strong |
| Fe(III) | 25.1 | 28.6 | - | - |
| Pb(II) | 18.0 | 18.7 | ~17 | Strong |
| Hg(II) | 21.5 | 26.3 | Strong | Strongest |
| Cd(II) | 16.4 | 19.0 | - | Strong |
| Zn(II) | 16.5 | 18.3 | - | - |
| As(III) | - | - | Strong | Strongest |
Note: "Strong" and "Strongest" are indicated where specific log K values were not available but qualitative comparisons of binding strength were provided in the literature. DMSA and DMPS are particularly effective for heavy metals like mercury and arsenic.
Mechanism of Action: Chelation
Chelating agents function by forming multiple coordination bonds with a single metal ion, creating a stable, water-soluble complex known as a chelate. This process effectively sequesters the metal ion, preventing it from interacting with biological molecules and facilitating its excretion from the body. The general mechanism is depicted in the signaling pathway diagram below.
Experimental Protocols
The determination of stability constants is a critical experimental procedure for evaluating the efficacy of a chelating agent. Potentiometric titration is a widely used and accurate method for this purpose.
Potentiometric Titration for Stability Constant Determination
Objective: To determine the stability constant (log K) of a chelating agent with a specific metal ion.
Materials:
-
pH meter with a glass electrode
-
Autotitrator or manual burette
-
Temperature-controlled reaction vessel
-
Solution of the chelating agent of known concentration
-
Solution of the metal salt (e.g., metal nitrate or chloride) of known concentration
-
Standardized solution of a strong base (e.g., NaOH)
-
Inert electrolyte solution to maintain constant ionic strength (e.g., KNO₃)
-
Deionized water
Procedure:
-
Calibration: Calibrate the pH electrode using standard buffer solutions.
-
Sample Preparation: In the reaction vessel, prepare a solution containing a known concentration of the metal ion and the chelating agent in the presence of a background electrolyte.
-
Titration: Titrate the solution with the standardized strong base. Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH as a function of the volume of titrant added. The resulting titration curve will show a pH jump at the equivalence point.
-
Calculation: The stability constant is calculated from the titration data using specialized software that fits the experimental data to a chemical equilibrium model. The software considers the protonation constants of the ligand and the hydrolysis of the metal ion.
The following diagram illustrates the general workflow for evaluating the efficacy of a chelating agent.
Applications in Drug Development and Research
Chelating agents have diverse applications in the pharmaceutical and research fields:
-
Heavy Metal Detoxification: This is the most common application, where chelators are used to treat poisoning from lead, mercury, arsenic, and other toxic metals.[2]
-
Antioxidant Formulations: By chelating metal ions like iron and copper, these agents can prevent the generation of reactive oxygen species, thereby acting as antioxidants.
-
Drug Stability: Chelating agents are often included in pharmaceutical formulations to sequester trace metal ions that can catalyze the degradation of active pharmaceutical ingredients.
-
Tissue Engineering and Drug Delivery: this compound (Quadrol) is used in the synthesis of biocompatible hydrogels and as a cross-linking agent in materials for drug delivery and tissue scaffolds.[3][4]
Conclusion
The choice of a chelating agent is highly dependent on the specific application, the target metal ion, and the biological environment. While EDTA and DTPA exhibit broad and strong binding to a variety of metal ions, agents like DMSA and DMPS show higher efficacy for specific heavy metals such as mercury and arsenic. This compound (Quadrol) presents as a chelator with notable affinity for several metal ions, particularly copper and lead, and its utility in biomaterials highlights its potential in advanced drug delivery and regenerative medicine applications. The quantitative data and experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals in the selection and evaluation of chelating agents for their specific needs.
References
Edetol in Epoxy Resin Systems: A Comparative Performance Analysis
For researchers, scientists, and drug development professionals, the selection of an appropriate curing agent is paramount in tailoring the properties of epoxy resin systems for specific applications. This guide provides a comparative analysis of Edetol (N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine) against other common epoxy curing agents, supported by experimental data from various studies. The information is presented to facilitate an objective evaluation of this compound's performance profile.
This compound, a polyfunctional amine, serves as a cross-linking agent and catalyst in epoxy resin curing. Its unique structure, featuring four hydroxyl groups and two tertiary amine centers, influences the curing kinetics and the final thermomechanical properties of the cured epoxy network. This analysis will compare its performance attributes to those of widely used aliphatic amines, polyamides, and anhydrides in standard epoxy resin systems such as those based on Bisphenol A diglycidyl ether (DGEBA).
Performance Data Summary
The following tables summarize the typical performance characteristics of this compound in comparison to other common curing agents. It is important to note that the data presented is compiled from various sources and may not represent results from a single, direct comparative study. Therefore, variations in experimental conditions should be considered when interpreting the data.
Table 1: Curing and Thermal Properties
| Curing Agent Class | Specific Agent | Typical Curing Schedule | Gel Time (minutes) | Glass Transition Temperature (Tg) (°C) |
| Polyfunctional Amine | This compound (Quadrol) | Ambient or moderate heat | Data not available | Data not available |
| Aliphatic Amine | Triethylenetetramine (TETA) | Ambient | ~30 - 60 | 100 - 150[1] |
| Polyamide | - | Ambient | Long | 60 - 90 |
| Anhydride | Phthalic Anhydride | Elevated Temperature (e.g., 120-150°C) | Very Long | 150 - 200 |
Note: Specific quantitative data for this compound's gel time and Tg in a DGEBA system was not available in the reviewed literature. Its performance is expected to be influenced by its concentration and the curing temperature.
Table 2: Mechanical Properties of Cured DGEBA Epoxy Resin
| Curing Agent Class | Specific Agent | Tensile Strength (MPa) | Flexural Strength (MPa) | Elongation at Break (%) |
| Polyfunctional Amine | This compound (Quadrol) | Data not available | Data not available | Data not available |
| Aliphatic Amine | Triethylenetetramine (TETA) | 60 - 80 | 100 - 130 | 3 - 5 |
| Polyamide | - | 40 - 60 | 70 - 100 | 5 - 10 |
| Anhydride | Phthalic Anhydride | 70 - 90 | 120 - 150 | 2 - 4 |
Note: Specific quantitative data for the mechanical properties of this compound-cured DGEBA resin was not available in the reviewed literature. The properties are anticipated to be dependent on the cure cycle and formulation.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of performance data. The following are standard protocols for characterizing epoxy resin systems.
Differential Scanning Calorimetry (DSC) for Cure Kinetics and Glass Transition Temperature (Tg)
Objective: To determine the heat of cure, degree of cure, and glass transition temperature of the epoxy system.
Methodology:
-
Sample Preparation: A small amount of the uncured, thoroughly mixed epoxy resin and curing agent (5-10 mg) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.
-
Isothermal Curing: The sample is rapidly heated to a predetermined isothermal curing temperature and the heat flow is monitored as a function of time until the reaction is complete (heat flow returns to baseline). The area under the exothermic peak corresponds to the heat of cure at that temperature.
-
Dynamic Curing (for Tg of uncured system): The sample is heated at a constant rate (e.g., 10°C/min) to observe the exothermic curing peak. The onset and peak temperatures provide information about the curing reaction.
-
Tg Determination of Cured Sample: A cured sample is subjected to a heat-cool-heat cycle in the DSC. The glass transition is observed as a step change in the heat flow curve during the second heating scan. The midpoint of this transition is typically reported as the Tg.
Mechanical Testing: Tensile and Flexural Strength
Objective: To determine the tensile and flexural properties of the cured epoxy resin according to ASTM standards.
Methodology:
-
Specimen Preparation: Dog-bone shaped specimens for tensile testing (ASTM D638) and rectangular bars for flexural testing (ASTM D790) are cast from the mixed epoxy system and cured according to the desired schedule.
-
Tensile Testing: The dog-bone specimens are placed in the grips of a universal testing machine. A tensile load is applied at a constant crosshead speed until the specimen fractures. The stress-strain curve is recorded to determine tensile strength, Young's modulus, and elongation at break.
-
Flexural Testing (Three-Point Bending): The rectangular bar specimen is placed on two supports, and a load is applied to the center of the specimen at a constant rate until it breaks. The flexural strength and modulus are calculated from the load-deflection curve.
Visualizing Experimental Workflows and Relationships
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and logical relationships in the performance analysis of epoxy curing agents.
References
Cross-Validation of Immunostimulatory Activity: A Comparative Guide to Quadrol and Other Macrophage Activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental performance of Quadrol, a known immunostimulant, with other well-established macrophage activators. The objective is to offer a resource for the cross-validation of experimental results by presenting data on the biological activities of these compounds and detailed protocols for their evaluation.
Introduction to Immunostimulants and Macrophage Activation
Immunostimulants are substances that activate the immune system, leading to a heightened response to pathogens or cancer cells. Macrophages, key cells of the innate immune system, play a crucial role in this process. Upon activation, macrophages can exhibit enhanced phagocytosis, the production of inflammatory cytokines, and increased antigen presentation. Quadrol (N,N,N',N'-tetrakis(2-hydroxypropyl)ethylenediamine) has been identified as a compound that can stimulate macrophages.[1] This guide compares the immunostimulatory effects of Quadrol with three widely used alternatives: Lipopolysaccharide (LPS), CpG Oligodeoxynucleotides (CpG ODN), and Polyinosinic:polycytidylic acid (Poly(I:C)).
Comparative Analysis of Macrophage Activation
The following tables summarize the quantitative effects of Quadrol and its alternatives on key macrophage functions. It is important to note that the data for LPS, CpG ODN, and Poly(I:C) are collated from multiple studies and experimental conditions may vary. The quantitative data for Quadrol is limited in the publicly available literature; therefore, qualitative descriptions from existing abstracts are provided.
Table 1: Effect on Macrophage Viability
| Compound | Concentration | Cell Type | Incubation Time | Viability Outcome |
| Quadrol | 0.5 - 4 mM | Mouse Peritoneal Macrophages | Not Specified | No significant cytotoxicity reported at these concentrations. |
| LPS | 100 ng/mL - 1 µg/mL | RAW 264.7 | 24 - 48 h | No significant effect on viability. |
| CpG ODN | 1 µM | RAW 264.7 | 24 h | No cytotoxic effects observed.[2] |
| Poly(I:C) | 10 - 100 µg/mL | THP-1 derived macrophages | 48 h | No significant cytotoxicity reported. |
Table 2: Enhancement of Macrophage Phagocytosis
| Compound | Concentration | Cell Type | Target | Phagocytosis Enhancement |
| Quadrol | Not Specified | Mouse Peritoneal Macrophages | Polystyrene beads | "Comparable to that observed for lipopolysaccharide".[1] |
| LPS | 10 - 100 ng/mL | M2-like Macrophages | Polystyrene beads | ~1.6-fold increase.[3] |
| CpG ODN | 1 µM | RAW 264.7 | E. coli | Dose-dependent increase in bacterial uptake.[4] |
| Poly(I:C) | 20 µg/mL | Dendritic Cells | K562 tumor cells | Increased phagocytosis (mean 36.1%).[5] |
Table 3: Induction of Cytokine Production in Macrophages
| Compound | Concentration | Cell Type | Incubation Time | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) | IL-1β Production (pg/mL) |
| Quadrol | Not Specified | Not Specified | Not Specified | Data not available | Data not available | Data not available |
| LPS | 1 µg/mL | RAW 264.7 | 24 h | ~2500 | ~1500 | ~200 |
| CpG ODN | 1 µM | RAW 264.7 | 24 h | Increased expression | Increased expression | Increased expression |
| Poly(I:C) | 20 µg/mL | THP-1 derived macrophages | 48 h | ~1500 | ~250 | Data not available |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the replication and cross-validation of findings.
Macrophage Viability Assay (MTT Assay)
This protocol assesses the effect of immunostimulants on macrophage viability.[6][7]
-
Cell Seeding: Seed macrophages (e.g., RAW 264.7) in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (Quadrol, LPS, CpG ODN, or Poly(I:C)) or vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24 or 48 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.
Macrophage Phagocytosis Assay (Polystyrene Bead Uptake)
This protocol quantifies the phagocytic activity of macrophages.[8][9][10]
-
Cell Seeding: Seed macrophages in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere.
-
Compound Treatment: Treat the cells with the test compound or vehicle control for a specified duration.
-
Bead Addition: Add fluorescently labeled polystyrene beads (e.g., 1 µm diameter) to each well at a specific bead-to-cell ratio (e.g., 10:1).
-
Incubation: Incubate for 1-2 hours at 37°C to allow for phagocytosis.
-
Washing: Wash the cells three times with ice-cold PBS to remove non-ingested beads.
-
Quenching (Optional): Add trypan blue solution to quench the fluorescence of extracellular beads.
-
Quantification: Quantify the uptake of fluorescent beads using a fluorometer, fluorescence microscope, or flow cytometer. Phagocytic activity can be expressed as the percentage of phagocytosing cells or the mean fluorescence intensity.
Cytokine Production Assay (ELISA)
This protocol measures the secretion of cytokines by activated macrophages.
-
Cell Seeding and Treatment: Seed macrophages in a 24-well plate and treat with the test compounds as described in the phagocytosis assay.
-
Supernatant Collection: After the desired incubation period (e.g., 24 hours), collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
ELISA Procedure: Perform an enzyme-linked immunosorbent assay (ELISA) for the cytokines of interest (e.g., TNF-α, IL-6, IL-1β) according to the manufacturer's instructions for the specific ELISA kit.
-
Data Analysis: Generate a standard curve using recombinant cytokines and determine the concentration of each cytokine in the supernatants. The results are typically expressed in pg/mL.
Visualizing Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway for Quadrol-mediated macrophage activation and a general experimental workflow for evaluating immunostimulants.
Caption: Proposed signaling pathway for Quadrol-induced macrophage activation.
Caption: General experimental workflow for evaluating immunostimulants.
References
- 1. In vitro stimulation of macrophages by quadrol [N,N,N',N'-tetrakis(2-hydroxypropyl)ethylenediamine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CpG-ODN enhances ingestion of apoptotic neutrophils by macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CpG ODN enhances uptake of bacteria by mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Poly(I:C) Enhances the Susceptibility of Leukemic Cells to NK Cell Cytotoxicity and Phagocytosis by DC | PLOS One [journals.plos.org]
- 6. MTT Assay for Determination of Macrophage Viability [bio-protocol.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. medium.com [medium.com]
- 9. bangslabs.com [bangslabs.com]
- 10. bmglabtech.com [bmglabtech.com]
Spectroscopic Analysis Confirms Edetol Reaction Products: A Comparative Guide
For researchers, scientists, and drug development professionals, confident identification of reaction products is paramount. This guide provides a comparative analysis of the spectroscopic signatures of Edetol (N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine) and its reaction products following common synthetic transformations. We present detailed experimental protocols and comparative data for this compound and its alternatives, offering a comprehensive resource for reaction monitoring and product characterization.
This compound, a versatile amino alcohol, is utilized in a variety of applications, including as a cross-linking agent and as a precursor in polymer synthesis. Its reactivity, centered around its tertiary amine and secondary alcohol functionalities, allows for a range of chemical modifications. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for verifying the successful transformation of this compound and for characterizing the resulting products.
Comparative Spectroscopic Data
To facilitate the identification of this compound reaction products, the following tables summarize key spectroscopic data for this compound and its putative products from oxidation, reduction, and substitution reactions. For comparison, data for common alternatives to this compound, namely N,N,N',N'-Tetrakis(2-hydroxyethyl)ethylenediamine (THEED), Triethanolamine (TEA), and Diethanolamine (DEA), are also included where relevant.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm) of this compound and its Derivatives
| Compound | -CH₂(N) | -CH(OH) | -CH₃ | -OH |
| This compound | ~2.5-2.7 (m) | ~3.7-3.9 (m) | ~1.0-1.1 (d) | Broad s |
| This compound N-oxide | ~3.0-3.3 (m) | ~4.0-4.2 (m) | ~1.1-1.2 (d) | Broad s |
| Reduced this compound Derivative | ~2.4-2.6 (m) | ~1.5-1.7 (m) | ~0.8-0.9 (t) | Broad s |
| Bromo-substituted this compound | ~2.6-2.8 (m) | ~4.1-4.3 (m) | ~1.2-1.3 (d) | - |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm) of this compound and its Derivatives
| Compound | -CH₂(N) | -CH(OH) | -CH₃ |
| This compound | ~55-57 | ~65-67 | ~20-22 |
| This compound N-oxide | ~60-63 | ~68-70 | ~19-21 |
| Reduced this compound Derivative | ~54-56 | ~25-27 | ~13-15 |
| Bromo-substituted this compound | ~56-58 | ~50-52 | ~21-23 |
Table 3: Key IR Absorption Bands (cm⁻¹) of this compound and its Derivatives
| Compound | O-H Stretch | C-H Stretch | C-N Stretch | N-O Stretch | C-Br Stretch |
| This compound | 3350 (broad) | 2970, 2870 | 1100 | - | - |
| This compound N-oxide | 3350 (broad) | 2970, 2870 | 1100 | 950-970 | - |
| Reduced this compound Derivative | 3350 (broad) | 2960, 2870 | 1100 | - | - |
| Bromo-substituted this compound | - | 2970, 2870 | 1100 | - | 550-650 |
Table 4: Mass Spectrometry Data (m/z) of this compound and its Derivatives
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| This compound | 292.24 | 146, 116, 58 |
| This compound N-oxide | 308.24 | 292, 146, 116, 58 |
| Reduced this compound Derivative | 260.28 | 130, 100, 58 |
| Bromo-substituted this compound | 354.15, 356.15 | 275, 146, 116, 58 |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis of this compound reaction products are provided below. These protocols are designed to be clear and reproducible for researchers.
Oxidation of this compound to this compound N-oxide
Synthesis:
-
Dissolve this compound (1 mmol) in methanol (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of meta-chloroperoxybenzoic acid (m-CPBA, 1.1 mmol) in methanol (5 mL) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Spectroscopic Analysis:
-
¹H NMR: Dissolve the purified product in CDCl₃. Record the spectrum on a 400 MHz spectrometer.
-
¹³C NMR: Dissolve the purified product in CDCl₃. Record the spectrum on a 100 MHz spectrometer.
-
IR: Obtain the spectrum of the neat product using a FT-IR spectrometer with a universal ATR accessory.
-
MS: Analyze the sample using electrospray ionization (ESI) mass spectrometry.
Reduction of a Ketone Derivative of this compound
(Assuming a hypothetical ketone precursor for illustrative purposes)
Synthesis:
-
Dissolve the ketone derivative of this compound (1 mmol) in dry tetrahydrofuran (THF, 15 mL) under a nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
Add lithium aluminum hydride (LiAlH₄, 1.2 mmol) portion-wise with careful stirring.
-
Allow the mixture to stir at room temperature for 4 hours.
-
Carefully quench the reaction by the sequential dropwise addition of water (0.05 mL), 15% aqueous NaOH (0.05 mL), and water (0.15 mL).
-
Filter the resulting precipitate and wash with THF.
-
Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Spectroscopic Analysis:
-
¹H NMR: Dissolve the product in CDCl₃. Record the spectrum on a 400 MHz spectrometer.
-
¹³C NMR: Dissolve the product in CDCl₃. Record the spectrum on a 100 MHz spectrometer.
-
IR: Obtain the spectrum of the neat product using a FT-IR spectrometer with a universal ATR accessory.
-
MS: Analyze the sample using ESI mass spectrometry.
Substitution Reaction of this compound to a Bromo-derivative
Synthesis:
-
Dissolve this compound (1 mmol) in anhydrous dichloromethane (10 mL) under a nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
Add phosphorus tribromide (PBr₃, 0.4 mmol) dropwise with stirring.
-
Allow the reaction to stir at room temperature for 24 hours.
-
Carefully pour the reaction mixture into ice water and basify with aqueous sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 15 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Spectroscopic Analysis:
-
¹H NMR: Dissolve the product in CDCl₃. Record the spectrum on a 400 MHz spectrometer.
-
¹³C NMR: Dissolve the product in CDCl₃. Record the spectrum on a 100 MHz spectrometer.
-
IR: Obtain the spectrum of the neat product using a FT-IR spectrometer with a universal ATR accessory.
-
MS: Analyze the sample using ESI mass spectrometry.
Visualizing Reaction Workflows and Pathways
To further clarify the experimental processes, the following diagrams illustrate the logical flow of the synthesis and analysis steps.
Caption: General experimental workflow for the synthesis and spectroscopic characterization of this compound derivatives.
Caption: Reaction pathways for the transformation of this compound.
Evaluating the purity of synthesized Edetol
An Objective Guide to Evaluating the Purity of Synthesized Edetol for Researchers and Drug Development Professionals
The purity of synthesized active pharmaceutical ingredients (APIs) and research chemicals is a cornerstone of scientific validity and product safety. For this compound (N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine), a compound utilized in various industrial and pharmaceutical contexts, rigorous purity assessment is critical to ensure predictable performance, safety, and compliance with regulatory standards. The presence of impurities, even in trace amounts, can significantly alter the chemical and biological properties of the final product.
This guide provides a comparative overview of key analytical methodologies for determining the purity of synthesized this compound. We will compare common chromatographic and spectroscopic techniques, present supporting data in a clear, tabular format, and provide detailed experimental protocols to aid researchers in selecting and implementing the most suitable methods for their applications.
Comparison of Key Analytical Techniques
The analysis of amines like this compound can be challenging due to their polarity and potential reactivity.[1] Several analytical methods are employed to determine purity, each with distinct advantages and limitations. The choice of technique depends on the specific requirements of the analysis, such as the need for absolute quantification, the nature of expected impurities, and available instrumentation.[2][] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are primary techniques for amine analysis.[1][4][5] Quantitative Nuclear Magnetic Resonance (qNMR) is emerging as a powerful orthogonal method for absolute purity determination without the need for specific impurity reference standards.[6][7]
Table 1: Comparison of Analytical Methods for this compound Purity Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative NMR (qNMR) |
| Principle | Separation based on analyte interaction with a liquid mobile phase and a solid stationary phase.[1] | Separation based on the volatility and partitioning of vaporized analytes between a gaseous mobile phase and a stationary phase.[1] | Quantification based on the ratio of integrated signals from the analyte and a certified internal standard of known purity.[6][7] |
| Advantages | Versatile for a wide range of compounds, including non-volatile or thermally sensitive ones; robust and widely available.[1][2] | High resolution and sensitivity, especially for volatile and thermally stable compounds; well-established methods for amines.[1][8] | Provides absolute quantification without a specific reference standard for the analyte; offers structural information simultaneously; nearly universal detection.[6][7] |
| Limitations | May require derivatization for amines lacking a UV chromophore; can use significant amounts of solvents.[1] | Limited to volatile and thermally stable analytes; high temperatures can cause degradation of some compounds.[1] | Lower sensitivity compared to chromatographic methods; requires a high-field NMR spectrometer; potential for signal overlap.[7] |
| Typical Detector | UV-Vis, Mass Spectrometry (MS)[1][9] | Flame Ionization Detector (FID), Mass Spectrometry (MS), Nitrogen-Selective Detector[1][10] | NMR Probe |
| Best For | Quantifying non-volatile impurities and assessing the purity of heat-sensitive compounds. | Analyzing residual solvents, volatile starting materials, and thermally stable by-products.[11] | Absolute purity determination and characterization of the main component and impurities in a single experiment. |
Experimental Protocols
Reproducibility in purity analysis is contingent on detailed and well-documented experimental protocols. Below are methodologies for three key analytical techniques for evaluating this compound purity.
Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
GC is a standard method for analyzing volatile amines and is explicitly mentioned for this compound characterization.[8][10] Coupling it with MS allows for both quantification and identification of impurities.
Methodology:
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound sample. Dissolve it in 10 mL of a suitable solvent (e.g., methanol or isopropanol) to create a stock solution. Further dilute to a concentration of approximately 100 µg/mL.
-
Internal Standard (IS): An internal standard such as N,N,N',N'-tetrakis(2-hydroxybutyl)ethylenediamine can be used for precise quantitation.[10] Prepare a working solution containing the diluted sample and a known concentration of the IS.
-
GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Injector Temperature: 250°C.
-
Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Detector: Electron Ionization (EI) mode at 70 eV. Scan range of m/z 40-500.
-
-
Data Analysis: Calculate the purity by comparing the peak area of the this compound to the peak area of the internal standard. Identify impurity peaks by comparing their mass spectra to library databases (e.g., NIST).
Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a versatile technique suitable for non-volatile impurities that may not be detected by GC.[11] For amines like this compound that lack a strong UV chromophore, derivatization may be necessary to enhance detection.[1]
Methodology:
-
Derivatization (if required): A common derivatizing agent for amines is 4-chloro-7-nitrobenz-2-oxa-1,3-diazole (NBD-Cl).[2]
-
Dissolve the this compound sample in a buffer solution (e.g., borate buffer, pH 8.5).
-
Add a solution of NBD-Cl in acetonitrile.
-
Heat the mixture (e.g., 60°C for 30 minutes) to complete the reaction.
-
Cool and dilute with the mobile phase before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[9]
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid). For example, start at 20% acetonitrile and ramp to 80% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detector set at the wavelength corresponding to the maximum absorbance of the derivatized amine (e.g., ~470 nm for NBD derivatives).
-
-
Data Analysis: Purity is typically determined using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks.
Absolute Purity Determination by Quantitative ¹H NMR (qNMR)
qNMR provides a direct measurement of the analyte's purity against a certified internal standard and is considered an orthogonal technique to chromatography.[6][7]
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound and 5 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into a vial. The standard should have a known purity and signals that do not overlap with the analyte.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).
-
-
NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Experiment: Standard quantitative ¹H NMR experiment.
-
Key Parameters: Ensure a long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) to allow for full signal recovery. A 90° pulse angle should be used.
-
Number of Scans: 16 or higher for a good signal-to-noise ratio.[6]
-
-
Data Analysis: The purity of this compound is calculated using the following formula:
-
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
-
Where: I = Integral of the signal, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, P = Purity of the standard.
-
Data Presentation
Quantitative data from purity analyses should be summarized for straightforward comparison.
Table 2: Example Purity Analysis Data for a Batch of Synthesized this compound
| Analysis Method | Purity (%) | Relative Standard Deviation (RSD, n=3) | Limit of Detection (LOD) | Identified Impurities |
| GC-MS | 99.2 | 0.3% | ~0.01% | Residual 2-propanol (0.15%), Tri-substituted amine (0.4%) |
| HPLC-UV | 99.1 | 0.4% | ~0.02% | Unidentified non-volatile species (0.6%) |
| qNMR | 99.3 | 0.2% | ~0.1% | Confirmed main component structure; no specific impurities quantified. |
Mandatory Visualizations
Diagrams illustrating workflows ensure clarity and reproducibility of the analytical processes.
Caption: General workflow for the comprehensive purity analysis of a synthesized compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. diplomatacomercial.com [diplomatacomercial.com]
- 6. benchchem.com [benchchem.com]
- 7. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hpc-standards.com [hpc-standards.com]
- 9. Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | 102-60-3 | Benchchem [benchchem.com]
- 11. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
The Competitive Edge: A Cost-Benefit Analysis of Edetol in Production
For researchers, scientists, and drug development professionals navigating the complex landscape of chemical synthesis and product formulation, the selection of appropriate reagents is a critical decision with far-reaching implications for production efficiency, cost, and final product quality. This guide provides a comprehensive cost-benefit analysis of Edetol (N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine), a versatile tertiary amine, benchmarked against common alternatives in the context of polyurethane foam production.
Executive Summary
This compound presents a compelling profile as both a catalyst and a crosslinking agent in polyurethane systems. Its unique molecular structure, featuring four hydroxyl groups, allows it to be chemically bound into the polymer matrix, reducing volatile organic compound (VOC) emissions and potential for long-term degradation. This analysis indicates that while this compound may have a higher upfront cost compared to some traditional amine catalysts, its multifunctional nature and performance benefits can lead to improved product quality and potentially lower overall production costs in certain applications.
Cost Analysis
The economic viability of a chemical input is a primary consideration in any production process. The following table summarizes the approximate costs of this compound and its common alternatives. Prices are subject to market fluctuations and should be considered as estimates for bulk industrial quantities.
| Chemical | Common Name/Abbreviation | Function(s) | Estimated Price (USD/kg) |
| N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine | This compound, Quadrol | Catalyst, Crosslinker | $3.00 - $7.00 |
| Triethanolamine | TEA | Catalyst, Crosslinker | $0.96 - $2.74[1] |
| Triethylenediamine (33% in Dipropylene Glycol) | Dabco 33-LV | Catalyst | $5.90 - $7.80 |
| Ethylenediaminetetraacetic acid | EDTA | Chelating Agent | $1.50 - $4.00 |
| Citric Acid | - | Chelating Agent | $0.50 - $1.50 |
Performance Analysis: this compound in Polyurethane Foam Production
This compound's primary industrial application is as a catalyst and crosslinker in the manufacturing of polyurethane foams.[2][3][4][5][6][7] Its performance directly impacts the physical properties of the final foam product.
Key Performance Indicators
The following table outlines the anticipated effects of this compound in comparison to two widely used amine catalysts, Triethanolamine (TEA) and Dabco 33-LV, on the key physical properties of flexible polyurethane foam. These properties are typically evaluated using the ASTM D3574 standard test methods.
| Property (ASTM D3574 Test) | This compound | Triethanolamine (TEA) | Dabco 33-LV | Rationale and Benefits/Drawbacks |
| Cream Time | Moderate | Slow | Fast | This compound provides a balanced reaction start, allowing for good mixing and mold filling. TEA's slower start can be beneficial for large, complex molds. Dabco 33-LV's fast initiation is ideal for high-speed production lines.[8] |
| Gel Time | Moderate-Fast | Slow | Fast | This compound's catalytic activity promotes a steady build-up of the polymer network. TEA's slower gelling can lead to a finer cell structure. Dabco 33-LV is a strong gelling catalyst, leading to rapid curing.[9] |
| Tack-Free Time | Moderate | Slow | Fast | A moderate tack-free time for this compound allows for sufficient handling and demolding without being excessively long. |
| Density (Test A) | Moderate | Moderate-High | Low-Moderate | The density is influenced by the balance of the blowing and gelling reactions. This compound's balanced catalysis can lead to foams with controlled density.[10] |
| Indentation Force Deflection (IFD) (Test B1) | Higher | Higher | Moderate | The crosslinking nature of this compound and TEA contributes to a firmer foam with higher load-bearing capacity.[11] |
| Tensile Strength (Test E) | Higher | Higher | Moderate | The increased crosslink density provided by this compound and TEA generally results in higher tensile strength. |
| Tear Resistance (Test F) | Good | Good | Moderate | Crosslinking can enhance the tear resistance of the foam. |
| Compression Set (Test D) | Lower | Lower | Moderate | The robust, crosslinked network created with this compound and TEA leads to better recovery from compression and lower permanent deformation. |
| VOC Emissions | Low | Low | Moderate-High | As reactive catalysts, both this compound and TEA are incorporated into the polymer matrix, leading to lower emissions compared to non-reactive catalysts like Dabco 33-LV.[12] |
Experimental Protocols
To facilitate further research and comparative studies, a detailed methodology for the laboratory-scale synthesis of flexible polyurethane foam is provided below. This protocol can be adapted to evaluate the performance of different amine catalysts.
Laboratory-Scale Flexible Polyurethane Foam Synthesis
Objective: To synthesize a series of flexible polyurethane foam samples using different amine catalysts (this compound, TEA, Dabco 33-LV) and to evaluate their physical properties.
Materials:
-
Polyether Polyol (e.g., Voranol 4730)
-
Toluene Diisocyanate (TDI) (80/20 mixture of 2,4 and 2,6 isomers)
-
Amine Catalyst (this compound, TEA, or Dabco 33-LV)
-
Tin Catalyst (e.g., Stannous Octoate)
-
Silicone Surfactant (e.g., Niax L-540)
-
Distilled Water (as blowing agent)
-
250 mL beakers
-
Mechanical stirrer
-
Stopwatch
-
Open-top molds (e.g., 25 x 25 x 10 cm)
-
Fume hood
-
Personal Protective Equipment (gloves, safety glasses, lab coat)
Procedure:
-
In a 250 mL beaker, accurately weigh and combine the polyether polyol, amine catalyst, silicone surfactant, and distilled water.
-
Mix these components thoroughly with a mechanical stirrer for 60 seconds at 2000 rpm.
-
Add the tin catalyst to the mixture and continue stirring for another 30 seconds.
-
In a separate beaker, weigh the required amount of Toluene Diisocyanate (TDI).
-
Under a fume hood, add the TDI to the polyol mixture and immediately start vigorous stirring at 3000 rpm for 5-7 seconds.
-
Simultaneously, start a stopwatch to record the cream time, gel time, and tack-free time.
-
Quickly pour the reacting mixture into the open-top mold.
-
Observe the foaming process and record the following:
-
Cream time: The time from the addition of TDI until the mixture begins to rise and change color.
-
Gel time: The time from the addition of TDI until fine strands of polymer can be pulled from the rising foam.
-
Tack-free time: The time from the addition of TDI until the surface of the foam is no longer sticky to the touch.
-
-
Allow the foam to cure at room temperature for at least 24 hours before demolding.
-
Post-cure the foam samples in an oven at 70°C for 2 hours.
-
After cooling to room temperature, cut the foam samples to the required dimensions for physical property testing according to ASTM D3574.
Visualizing the Process: Experimental Workflow and Catalytic Mechanism
To better understand the experimental process and the role of the catalyst, the following diagrams are provided.
References
- 1. go4worldbusiness.com [go4worldbusiness.com]
- 2. This compound | 102-60-3 | Benchchem [benchchem.com]
- 3. N,N,N',N'-Tetrakis (2-hydroxypropyl) ethylene-diamine, 102-60-3 / 25214-63-5, Tetrakis-[N-(2-hydroxy-propyl)]-ethylenediamine [mallakchemicals.com]
- 4. N,N,N',N'-TETRAKIS(2-HYDROXYPROPYL)ETHYLENEDIAMINE (NEUROL TE) - Ataman Kimya [atamanchemicals.com]
- 5. N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine, 99% 100 mL | Buy Online [thermofisher.com]
- 6. Page loading... [guidechem.com]
- 7. N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine | 102-60-3 [chemicalbook.com]
- 8. allhdi.com [allhdi.com]
- 9. Evonik - DABCO 33 LV - Catalyst - Amines - Knowde [knowde.com]
- 10. The Impact of Amine Catalyst Selection on PU Foam Properties and Performance – T&C Chem International Marketing, Sales and Distribution Company [tncintlchem.com]
- 11. Effect of Triethanolamine on Properties of Rigid Polyurethane Foam [plaschina.com.cn]
- 12. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Safe Disposal of Edetol: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, adherence to strict safety protocols is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Edetol (also known as N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine), ensuring the safety of laboratory personnel and the protection of our environment.
This compound: Key Chemical and Physical Properties
A thorough understanding of a substance's properties is the foundation of its safe handling and disposal. This compound is a polyfunctional amine derivative with a range of applications, including as a chelating agent and in the production of polymers.[1] The following table summarizes its key quantitative data.
| Property | Value |
| Molecular Formula | C₁₄H₃₂N₂O₄[1][2][3] |
| Molecular Weight | 292.41 g/mol [2][4][5] |
| Appearance | Colorless to pale yellow viscous liquid[1][4][6] |
| Boiling Point | 190 °C @ 1.0 mmHg[2][7] |
| Flash Point | 110 °C / 230 °F[8] |
| Specific Gravity | 1.010 - 1.130[7][8] |
| Solubility | Miscible with water[2][5] |
| pH | 10.4 (10 g/L in water)[4][5] |
Experimental Protocol: Step-by-Step Disposal of this compound
Proper disposal of this compound is not merely a suggestion but a critical component of laboratory safety and environmental responsibility. The following protocol outlines the necessary steps for its safe disposal.
1. Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing the appropriate PPE, including:
-
Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7][8]
-
Chemical-resistant gloves (nitrile or neoprene).
-
A lab coat or other protective clothing to prevent skin exposure.[7][8]
2. Waste Collection:
-
Do not dispose of this compound down the drain or in regular trash.[9]
-
Collect all this compound waste, including contaminated materials like paper towels and pipette tips, in a designated, leak-proof, and clearly labeled hazardous waste container.[9][10]
-
The container must be compatible with this compound. A high-density polyethylene (HDPE) container is a suitable choice.
-
Ensure the container is kept closed except when adding waste.[9][10]
3. Labeling:
-
Properly label the hazardous waste container with the words "Hazardous Waste," the full chemical name "N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine," and the CAS number "102-60-3."
-
Indicate the hazards associated with the waste, such as "Irritant" and "May cause an allergic skin reaction."[6][7]
4. Storage:
-
Store the waste container in a designated, well-ventilated satellite accumulation area.
-
Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.[7][8]
-
Secondary containment should be used for liquid waste to prevent spills.[9]
5. Disposal Request:
-
Once the waste container is full or has reached the accumulation time limit set by your institution's Environmental Health & Safety (EHS) department, submit a hazardous waste pickup request.
-
Follow your institution's specific procedures for waste pickup.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound waste in a laboratory setting.
Caption: this compound Disposal Workflow Diagram.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental stewardship within their research endeavors.
References
- 1. CAS 102-60-3: Tetrakis(2-hydroxypropyl)ethylenediamine [cymitquimica.com]
- 2. This compound | C14H32N2O4 | CID 7615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. This compound | 102-60-3 | Benchchem [benchchem.com]
- 5. TETRAHYDROXYPROPYL ETHYLENEDIAMINE - Ataman Kimya [atamanchemicals.com]
- 6. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. - Division of Research Safety | Illinois [drs.illinois.edu]
Personal protective equipment for handling Edetol
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for Edetol (CAS 192-60-3), also known as N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine or Quadrol. Adherence to these protocols is essential for ensuring a safe laboratory environment and the integrity of your research.
Chemical and Physical Properties
This compound is a colorless to pale yellow, viscous liquid that is miscible with water and various organic solvents.[1] Its properties are summarized below.
| Property | Value |
| CAS Number | 102-60-3 |
| Molecular Formula | C₁₄H₃₂N₂O₄ |
| Molecular Weight | 292.41 g/mol |
| Appearance | Colorless to light yellow viscous liquid[2] |
| Boiling Point | 190 °C @ 1.0 mmHg[1] |
| Density | 1.010 g/cm³[2] |
| Solubility | Miscible with water[2] |
| pH | 10.4 (10 g/L in water) |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a skin sensitizer and may cause an allergic skin reaction.[2][3] It can also cause eye and skin irritation, as well as respiratory tract irritation.[4] Therefore, appropriate PPE is mandatory.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects against splashes that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Prevents skin contact, which can lead to irritation and allergic reactions. |
| Body Protection | A fully buttoned, long-sleeved laboratory coat. | Protects skin from accidental spills. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | Minimizes the inhalation of potentially irritating vapors. |
Operational Plan: Step-by-Step Handling Protocol
Preparation:
-
Ensure a chemical fume hood is operational.
-
Verify that an eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and reagents.
-
Don all required PPE as specified in the table above.
Handling Viscous Liquids: this compound is a viscous liquid, which requires specific handling techniques to ensure accurate measurement and prevent contamination.
-
Pipetting: Use positive displacement pipettes or the reverse pipetting technique with standard air displacement pipettes for accurate liquid handling.[5][6]
-
Transfer: When transferring, pour slowly and allow sufficient time for the liquid to flow.
Experimental Workflow: The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
First Aid Measures
Immediate action is crucial in the event of exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[7] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation develops or persists.[3] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[3] |
| Ingestion | If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention.[7] |
Spill and Disposal Plan
Spill Response:
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[1]
-
Clean: Clean the spill area thoroughly.
Waste Disposal: this compound and any contaminated materials should be disposed of as hazardous chemical waste.
-
Unused Product: Collect in a designated, labeled, and sealed container.
-
Contaminated Materials: Gloves, wipes, and other materials that have come into contact with this compound should be placed in a designated hazardous waste container.
-
Solutions: Aqueous and organic solutions containing this compound should be collected in appropriate, labeled hazardous waste containers. Do not pour down the drain.
All waste must be disposed of through a licensed disposal company, following all local, state, and federal regulations.[8]
References
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. nipponnyukazai.co.jp [nipponnyukazai.co.jp]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. opentrons.com [opentrons.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 8. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
